Cevimeline.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C20H38Cl2N2O3S2 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1 |
Clé InChI |
ZSTLCHCDLIUXJE-GMLJRNIPSA-N |
SMILES isomérique |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl |
SMILES canonique |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Agonistic Action of Cevimeline.HCl on Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a well-established therapeutic role in the management of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1] Its efficacy stems from a specific and potent interaction with muscarinic acetylcholine receptors (mAChRs), leading to the stimulation of salivary gland secretion. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular and cellular levels, with a focus on its interaction with muscarinic receptor subtypes. This document details the quantitative aspects of its receptor affinity and functional potency, outlines the downstream signaling cascades it initiates, and provides representative protocols for key experimental assays used to characterize its activity.
Introduction
Cevimeline is a quinuclidine derivative of acetylcholine that acts as a direct-acting muscarinic receptor agonist.[2] It is known to exhibit a higher affinity for M1 and M3 receptor subtypes, which are prominently expressed in exocrine glands and are coupled to the Gq/11 family of G proteins.[3][4] The activation of these receptors by Cevimeline triggers a well-defined signal transduction pathway, culminating in an increase in intracellular calcium and subsequent fluid and protein secretion from salivary acinar cells. Understanding the precise molecular interactions and the downstream consequences of Cevimeline binding is crucial for the development of novel and more selective secretagogues.
Muscarinic Receptor Subtype Selectivity
Cevimeline's therapeutic efficacy is largely attributed to its selectivity for M1 and M3 muscarinic receptors over other subtypes. This selectivity profile is critical in minimizing the potential for off-target effects associated with the activation of M2 receptors in the heart or M4 and M5 receptors in the central nervous system.
Quantitative Analysis of Receptor Potency
The functional potency of Cevimeline at the five human muscarinic receptor subtypes has been determined through in vitro studies. The following table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of Cevimeline required to elicit 50% of its maximal response.
| Muscarinic Receptor Subtype | EC50 (μM) | Reference |
| M1 | 0.023 | [2] |
| M2 | 1.04 | [2] |
| M3 | 0.048 | [2] |
| M4 | 1.31 | [2] |
| M5 | 0.063 | [2] |
Table 1: Functional Potency (EC50) of Cevimeline at Human Muscarinic Receptor Subtypes.
Molecular Mechanism of Action: The Signaling Cascade
The binding of Cevimeline to M1 and M3 muscarinic receptors initiates a cascade of intracellular events, leading to the physiological response of salivation. This process is primarily mediated by the Gq/11 signaling pathway.
G-Protein Coupling and Activation
Upon agonist binding, the M1 and M3 receptors undergo a conformational change, enabling them to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein, Gq/11. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq/11). The binding of GTP induces the dissociation of the Gαq/11 subunit from the βγ-subunits, allowing the activated Gαq/11-GTP to interact with its downstream effector.
Activation of Phospholipase C
The primary effector for activated Gαq/11 is the enzyme Phospholipase C-β (PLCβ). Gαq/11-GTP allosterically activates PLCβ, which then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).
Generation of Second Messengers: IP3 and DAG
The cleavage of PIP2 by PLCβ generates two crucial second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.
Calcium Mobilization
IP3 binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This leads to the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and significant increase in the intracellular Ca2+ concentration.
Salivary Gland Secretion
The rise in intracellular Ca2+ is the pivotal signal for salivary secretion. It triggers the opening of Ca2+-activated chloride and potassium channels in the apical and basolateral membranes of salivary acinar cells, respectively. The resulting ion fluxes drive the osmotic movement of water, leading to the secretion of saliva. DAG, in concert with Ca2+, also activates Protein Kinase C (PKC), which can modulate various cellular processes, including further regulation of ion channels and exocytosis.
Experimental Protocols
The characterization of Cevimeline's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of Cevimeline for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Cevimeline at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute the [3H]-NMS stock in Assay Buffer to a working concentration (typically near its Kd for the receptor).
-
Thaw the cell membranes on ice and dilute to the desired protein concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, [3H]-NMS, and diluted cell membranes.
-
Non-specific Binding (NSB): Add a high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine), [3H]-NMS, and diluted cell membranes.
-
Competitive Binding: Add each Cevimeline dilution, [3H]-NMS, and diluted cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Cevimeline concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Cevimeline that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Imaging
This assay directly visualizes the effect of Cevimeline on intracellular calcium concentrations in live cells.
Objective: To measure the change in intracellular calcium concentration in salivary acinar cells in response to Cevimeline stimulation.
Materials:
-
Isolated salivary acinar cells or a suitable cell line.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate and culture salivary acinar cells on glass coverslips.
-
Load the cells with the calcium indicator dye by incubating them in a solution containing the AM ester form of the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye.
-
-
Imaging Setup:
-
Mount the coverslip with the dye-loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with the physiological salt solution.
-
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells before the addition of Cevimeline. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).
-
Stimulation: Add a known concentration of this compound to the perfusion solution.
-
Image Acquisition: Continuously record the fluorescence intensity of the cells during and after the addition of Cevimeline.
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is directly proportional to the change in calcium concentration.
-
Plot the change in fluorescence (or ratio) over time to visualize the calcium transient.
-
Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.
-
Conclusion
This compound acts as a potent and selective agonist at M1 and M3 muscarinic receptors. Its mechanism of action is well-characterized and involves the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway. This cascade of events ultimately leads to an increase in intracellular calcium in salivary acinar cells, providing the direct stimulus for salivation. The quantitative data on its receptor potency, combined with a detailed understanding of its signaling mechanism, underscores its rational design as a therapeutic agent for xerostomia. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel muscarinic receptor agonists for the treatment of glandular hypofunction.
References
Cevimeline.HCl: An In-depth Analysis of its M1 and M3 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride, a cholinergic agent, is a muscarinic receptor agonist with a notable affinity for M1 and M3 receptor subtypes.[1][2] Chemically, it is a quinuclidine derivative of acetylcholine.[3] Marketed under the trade name Evoxac, it is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[4][5] Its therapeutic effect stems from its ability to stimulate salivary glands, which are rich in M1 and M3 receptors, leading to increased saliva production.[6][7][8] This document provides a detailed technical overview of the M1 and M3 receptor selectivity profile of Cevimeline.HCl, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Receptor Selectivity Profile
Cevimeline exhibits a higher potency for the M1 muscarinic receptor subtype, as demonstrated by functional assay data. The following table summarizes the EC50 values of Cevimeline for all five muscarinic receptor subtypes, highlighting its selectivity profile.
| Receptor Subtype | EC50 (μM) | Fold Selectivity vs. M1 |
| M1 | 0.023 | 1 |
| M2 | 1.04 | 45.2 |
| M3 | 0.048 | 2.1 |
| M4 | 1.31 | 57.0 |
| M5 | 0.063 | 2.7 |
| Data from Heinrich et al., as cited in[7][9] |
As the data indicates, Cevimeline is a potent M1 agonist.[7][9] Its selectivity for the M3 receptor is approximately 2-fold lower than for the M1 receptor.[7][9] In contrast, its selectivity is significantly lower for M2 and M4 receptors, being 46-fold and 43-fold lower than for the M1 receptor, respectively.[7][9]
M1 and M3 Receptor Signaling Pathways
Both M1 and M3 muscarinic receptors are coupled to the Gq family of G proteins.[10][11][12] Upon agonist binding, such as with Cevimeline, a conformational change in the receptor activates the associated Gq protein.[10][13] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[10][14] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][15]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10][15] The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[13][16]
Experimental Protocols
The determination of the receptor selectivity profile of a compound like Cevimeline involves a combination of binding and functional assays.
Radioligand Binding Assay (Competitive)
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor subtype.[17] This is achieved by measuring the ability of the unlabeled test compound (Cevimeline) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.[18]
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) that are stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[18]
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.[19] Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Cevimeline).[18][19]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.[17]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[17]
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.[17]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[17] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Imaging Functional Assay
Calcium imaging assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation.[17] This is a direct measure of the functional consequence of M1 and M3 receptor activation, which are Gq-coupled and signal through the release of intracellular calcium.[13]
Detailed Methodology:
-
Cell Culture: Cells expressing the M1 or M3 receptor subtype are seeded in a multi-well plate.[17]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[17][20] These dyes exhibit an increase in fluorescence intensity upon binding to calcium.
-
Compound Addition: Serial dilutions of the test compound (Cevimeline) are added to the wells.[17]
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader).[21]
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium.[17] Concentration-response curves are generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[17]
Conclusion
This compound is a potent muscarinic agonist with a clear selectivity profile favoring the M1 and M3 receptor subtypes. This selectivity is the basis for its therapeutic efficacy in treating xerostomia by stimulating salivary gland secretion. The quantitative data derived from functional assays, such as calcium imaging, confirms its higher potency at M1 and M3 receptors compared to M2, M4, and M5. The experimental protocols outlined provide a framework for the continued investigation and characterization of muscarinic receptor agonists in drug discovery and development. A thorough understanding of the receptor selectivity and signaling pathways of compounds like Cevimeline is crucial for the development of more targeted and effective therapies for conditions involving exocrine gland dysfunction.
References
- 1. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rheumatv.com [rheumatv.com]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cevimeline - Wikipedia [en.wikipedia.org]
- 5. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 12. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cevimeline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline hydrochloride is a cholinergic agonist with a pronounced affinity for muscarinic M1 and M3 receptors. Marketed under the trade name Evoxac®, it is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. This technical guide provides an in-depth overview of the pharmacological properties of Cevimeline hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and clinical trial workflows are also presented to support further research and development in this area.
Introduction
Cevimeline hydrochloride is a quinuclidine derivative of acetylcholine that acts as a direct-acting parasympathomimetic agent.[1] Its therapeutic efficacy in Sjögren's syndrome stems from its ability to stimulate salivary and lacrimal gland secretions, thereby alleviating the symptoms of dry mouth and eyes.[2] This document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, offering a detailed examination of the scientific data underpinning the clinical use of Cevimeline hydrochloride.
Mechanism of Action
Cevimeline is a cholinergic agonist that exhibits a high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[5]
The M1 and M3 receptors are predominantly coupled to Gq/11 proteins.[5] Activation of these receptors by Cevimeline leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately lead to an increase in the secretion of saliva from exocrine glands.[6]
Signaling Pathway of Cevimeline at M1/M3 Receptors
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for Cevimeline hydrochloride.
Table 1: Muscarinic Receptor Functional Activity
| Receptor Subtype | Functional Assay Parameter (EC₅₀, µM) |
| M1 | 0.023[7] |
| M2 | 1.04[7] |
| M3 | 0.048[7] |
| M4 | 1.31[7] |
| M5 | 0.063[7] |
Note: Specific Ki values for Cevimeline hydrochloride at the M1-M5 muscarinic receptors were not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Cevimeline Hydrochloride (30 mg Single Dose)
| Parameter | Healthy Volunteers | Patients with Sjögren's Syndrome |
| Tmax (hours) | 1.5 - 2.0[5] | 1.5[5] |
| Cmax (ng/mL) | 59.9[5] | 91.6[5] |
| AUC | Data not consistently reported | Data not consistently reported |
| Half-life (t½, hours) | ~5[5] | ~5 |
| Protein Binding | <20%[5] | <20% |
| Volume of Distribution (Vd) | ~6 L/kg[5] | ~6 L/kg |
| Metabolism | Hepatic (CYP2D6, CYP3A4)[5] | Hepatic (CYP2D6, CYP3A4) |
| Excretion | Primarily renal (84% in 24h)[5] | Primarily renal |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as Cevimeline, for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (Cevimeline hydrochloride).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the radioligand in assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Xerostomia in Sjögren's Syndrome
This protocol describes a typical design for a clinical trial to evaluate the efficacy and safety of Cevimeline hydrochloride in treating dry mouth in patients with Sjögren's syndrome.[5][8]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Patients diagnosed with Sjögren's syndrome who experience symptoms of xerostomia.
Procedure:
-
Screening and Baseline: Assess potential participants against inclusion and exclusion criteria. Collect baseline data, including subjective assessments of dry mouth (e.g., using a Visual Analog Scale - VAS) and objective measurements of salivary flow (sialometry).
-
Randomization: Randomly assign eligible participants to one of the treatment arms (e.g., Cevimeline 30 mg three times daily, or placebo).
-
Treatment Period: Participants self-administer the assigned treatment for a predefined period (e.g., 12 weeks).
-
Follow-up Visits: Schedule regular follow-up visits (e.g., at weeks 4, 8, and 12) to assess efficacy and safety. Efficacy assessments include changes from baseline in subjective symptoms and salivary flow rates. Safety assessments include monitoring for adverse events.
-
End of Study: Conduct a final assessment at the end of the treatment period.
-
Data Analysis: Analyze the data to compare the changes in efficacy endpoints between the Cevimeline and placebo groups. Statistical significance is determined using appropriate statistical tests.
Clinical Trial Workflow Diagram
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of cevimeline on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Cevimeline hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
Elucidation of the Cevimeline.HCl Signal Transduction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist for muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes.[1] It is clinically approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3] This technical guide provides an in-depth exploration of the signal transduction pathway initiated by this compound, offering a detailed overview of its mechanism of action, quantitative data on its receptor interactions and downstream effects, and comprehensive protocols for key experimental assays used in its study.
Mechanism of Action
This compound exerts its pharmacological effects by mimicking the action of the neurotransmitter acetylcholine on muscarinic receptors. Its therapeutic efficacy in treating xerostomia stems from its high affinity for M3 receptors located on the epithelia of salivary and lacrimal glands.[4][5] Activation of these receptors stimulates glandular secretion, leading to increased saliva and tear production.[6]
The signal transduction pathway initiated by this compound at the M1 and M3 receptors is primarily mediated through the Gq/11 family of G proteins.[7] This pathway can be summarized in the following key steps:
-
Receptor Binding: this compound binds to and activates M1 and M3 muscarinic acetylcholine receptors on the cell surface.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq/11. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[7]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC) at the cell membrane.[7]
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, ultimately leading to the physiological response, which in the case of salivary glands, is the secretion of saliva.
Quantitative Data
The following tables summarize the quantitative data related to the interaction of Cevimeline with muscarinic receptors and its downstream effects.
Table 1: Cevimeline Potency at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023[7] |
| M2 | 1.04[7] |
| M3 | 0.048[7] |
| M4 | 1.31[7] |
| M5 | 0.063[7] |
Table 2: Clinical Trial Data on Cevimeline-Induced Salivary Flow in Sjögren's Syndrome Patients
| Treatment Group | Mean Change from Baseline in Unstimulated Salivary Flow (mL/min) | p-value (vs. Placebo) |
| Placebo | 0.015 ± 0.064 | - |
| Cevimeline 30 mg t.i.d. | 0.194 ± 0.179 | 0.0008[2] |
| Cevimeline 60 mg t.i.d. | 0.258 ± 0.310 | 0.0003[2] |
| Data presented as mean ± SD from a 6-week study. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound signaling pathway and the general workflows of key experimental assays.
References
- 1. Cevimeline | CAS:107233-08-9 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP accumulation assay [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cevimeline.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Cevimeline hydrochloride (Cevimeline.HCl), a muscarinic receptor agonist. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pre-clinical assessment of this compound, detailing its receptor binding affinity, functional activity, and underlying signaling mechanisms.
Introduction
This compound is a cholinergic agent that acts as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It is a quinuclidine derivative of acetylcholine and is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][3] Its therapeutic effect is mediated by the stimulation of saliva secretion from the salivary glands.[4][5] This guide focuses on the essential in vitro assays and methodologies used to characterize the pharmacological profile of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating muscarinic receptors, with a particular selectivity for M1 and M3 subtypes.[1][5][6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1 and M3 receptors, prevalent in exocrine glands and smooth muscles, are coupled to the Gq/11 family of G-proteins.[4]
Upon activation by this compound, the Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ concentration is a critical step in triggering cellular responses, such as fluid and electrolyte secretion from salivary gland acinar cells.
The following diagram illustrates the signaling pathway activated by this compound at M1 and M3 muscarinic receptors.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (µM) | IC50 (µM) | Reference |
| M3 | [3H]-Quinuclidinyl Benzilate | Rat Submandibular/Sublingual Gland Membranes | 1.2 ± 0.3 | 14 | [7] |
Table 2: Functional Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay | Cell Line | EC50 (µM) | Reference |
| M1 | [3H]-Inositol Phosphate Production | CHO | 0.023 | [6] |
| M2 | Adenylate Cyclase Inhibition | CHO | 1.04 | [6] |
| M3 | [3H]-Inositol Phosphate Production | CHO | 0.048 | [6] |
| M4 | Adenylate Cyclase Inhibition | CHO | 1.31 | [6] |
| M5 | [3H]-Inositol Phosphate Production | CHO | 0.063 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide comprehensive protocols for the key experiments used to characterize this compound.
Muscarinic Receptor Radioligand Binding Assay
This assay determines the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat submandibular/sublingual glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: A fixed concentration of [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS), typically near its Kd value.
-
Competitor: Increasing concentrations of this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used to determine non-specific binding.
-
Membrane Preparation: A consistent amount of membrane protein (e.g., 50-100 µg) is added to each well.
-
-
The plate is incubated for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.
-
The filters are dried, and scintillation fluid is added. The radioactivity on the filters is then counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Second Messenger Functional Assays
These assays measure the functional activity of this compound by quantifying the production of intracellular second messengers following receptor activation.
This assay measures the accumulation of [³H]-inositol phosphates in cells expressing the target muscarinic receptor subtypes.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media.
-
Cells are seeded into multi-well plates and grown to near confluence.
-
The cells are then labeled by incubating them overnight with medium containing [³H]-myo-inositol, which is incorporated into the cellular phosphoinositides.
-
-
Assay Procedure:
-
On the day of the assay, the labeling medium is removed, and the cells are washed.
-
A stimulation buffer containing lithium chloride (LiCl) is added. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Cells are pre-incubated with the buffer before the addition of this compound at various concentrations.
-
The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification:
-
The stimulation is terminated by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are extracted and separated from the rest of the cellular components, often using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]-inositol phosphate accumulation is plotted against the log concentration of this compound.
-
The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression analysis.
-
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing M2 or M4 receptors.
Detailed Methodology:
-
Cell Culture:
-
CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured in appropriate media and seeded into multi-well plates.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer.
-
Cells are treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP.
-
Immediately after or concurrently with forskolin, this compound is added at various concentrations.
-
The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of this compound.
-
The EC₅₀ value is determined by non-linear regression analysis.
-
Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to study the effects of this compound on the electrical properties of individual neurons, such as those in the superior salivatory nucleus, which are involved in controlling salivation.
Detailed Methodology:
-
Slice Preparation:
-
Brainstem slices containing the superior salivatory nucleus are prepared from neonatal rats.
-
-
Recording Setup:
-
Slices are transferred to a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Glass micropipettes with a small tip diameter are filled with an internal solution that mimics the intracellular ionic composition.
-
A high-resistance "giga-seal" is formed between the pipette tip and the membrane of a target neuron.
-
-
Whole-Cell Configuration:
-
The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: The membrane potential is held at a constant value, and the currents flowing across the membrane in response to this compound application are recorded. This allows for the study of specific ion channel activity.
-
Current-Clamp Mode: The current injected into the cell is controlled, and changes in the membrane potential (depolarization or hyperpolarization) in response to this compound are measured. This provides information on how the drug affects neuronal excitability.
-
-
Data Analysis:
-
The amplitude and kinetics of the recorded currents or the change in membrane potential are analyzed to determine the effect of this compound on the neurons.
-
Conclusion
The in vitro characterization of this compound through a combination of receptor binding assays, functional second messenger assays, and electrophysiological recordings provides a comprehensive understanding of its pharmacological profile. The data consistently demonstrate that this compound is a potent and selective agonist at M1 and M3 muscarinic receptors, leading to the activation of the Gq/11-PLC-IP3 signaling pathway and subsequent cellular responses. These in vitro findings are fundamental for elucidating the mechanism of action of this compound and provide a strong basis for its clinical application in treating conditions characterized by glandular hypofunction. This technical guide serves as a valuable resource for researchers and professionals involved in the ongoing study and development of muscarinic receptor agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
Preclinical Studies on Cevimeline HCl for Xerostomia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xerostomia, the subjective sensation of a dry mouth, is a debilitating condition often stemming from salivary gland hypofunction. This can be a consequence of autoimmune diseases such as Sjögren's syndrome or iatrogenic causes like radiation therapy for head and neck cancers.[1] Cevimeline hydrochloride (HCl), a cholinergic agonist, has emerged as a significant therapeutic agent for managing xerostomia. This technical guide provides an in-depth overview of the preclinical research that has underpinned the clinical development of Cevimeline HCl, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.
Mechanism of Action
Cevimeline is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[2] Its therapeutic effect in xerostomia is primarily mediated through the activation of M1 and M3 muscarinic acetylcholine receptors (mAChRs), which are abundantly expressed in salivary glands.[3][4] The binding of cevimeline to these G protein-coupled receptors initiates a signaling cascade that leads to increased saliva secretion.[3][5]
Signaling Pathway
The activation of M1 and M3 receptors by cevimeline stimulates the Gq/11 protein.[3] This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for fluid secretion from acinar cells.
Figure 1: this compound Signaling Pathway in Salivary Gland Acinar Cells.
Quantitative Data
The preclinical evaluation of cevimeline has generated significant quantitative data regarding its receptor affinity and efficacy in stimulating salivary flow.
Receptor Binding Affinity
Studies have determined the half-maximal effective concentration (EC50) of cevimeline for various muscarinic receptor subtypes, demonstrating its high affinity for M1 and M3 receptors.[3]
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Table 1: this compound EC50 Values for Muscarinic Receptor Subtypes.[3]
Efficacy in Animal Models
Preclinical studies in various animal models of xerostomia have consistently shown the efficacy of cevimeline in a dose-dependent manner.
| Animal Model | Treatment | Outcome | Reference |
| Dogs | Cevimeline vs. Pilocarpine | Sialogogic effect lasted nearly twice as long as pilocarpine. | [7] |
| Murine models of Sjögren's syndrome | Cevimeline | Dose-dependently induced salivation. | [7] |
| X-ray irradiated rats | Cevimeline | Dose-dependently induced salivation. | [7] |
Table 2: Summary of this compound Efficacy in Animal Models of Xerostomia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline key experimental protocols used in the evaluation of Cevimeline HCl.
Animal Models of Xerostomia
Two primary types of animal models are utilized to mimic human xerostomia for preclinical studies.
This model simulates the side effects of radiotherapy in head and neck cancer patients.
-
Animal Species: Wistar or Sprague-Dawley rats are commonly used.
-
Irradiation Protocol:
-
Anesthetize the animals (e.g., with a ketamine/xylazine cocktail).
-
Shield the body, exposing only the head and neck region to a single dose of ionizing radiation (e.g., 15 Gy).[6]
-
Monitor the animals for recovery and the development of xerostomia, which is typically evident within a few days to weeks post-irradiation.
-
This autoimmune model recapitulates the glandular inflammation and hypofunction seen in Sjögren's syndrome.
-
Animal Species: Non-obese diabetic (NOD) mice or MRL/l mice are frequently used as they spontaneously develop Sjögren's-like symptoms.[2]
-
Induction Protocol (in other strains like C57BL/6):
-
Prepare an emulsion of salivary gland protein extract with complete Freund's adjuvant.
-
Immunize female mice via subcutaneous injections at multiple sites.
-
Administer booster injections at specified intervals (e.g., every 2 weeks).
-
Monitor for the development of lymphocytic infiltration in the salivary glands and a decrease in salivary flow.
-
Figure 2: Workflow for Establishing Animal Models of Xerostomia.
Sialometry (Measurement of Salivary Flow)
This procedure is essential for quantifying the effects of cevimeline on salivary gland function.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).
-
Weigh the animal to calculate the appropriate dose of the sialogogue.
-
-
Saliva Collection:
-
Administer a sialogogue, typically pilocarpine (a muscarinic agonist), via intraperitoneal injection to stimulate salivation.[8]
-
Carefully place a pre-weighed cotton ball or absorbent swab into the oral cavity of the mouse.
-
Collect saliva for a standardized period (e.g., 15 minutes).
-
Remove the cotton ball and immediately weigh it again.
-
-
Calculation:
-
The weight of the collected saliva is determined by subtracting the dry weight of the cotton ball from its wet weight. The salivary flow rate can be expressed as mg of saliva per minute.
-
Histopathology
Histopathological analysis of salivary glands is performed to assess structural changes in response to xerostomia-inducing protocols and subsequent treatment with cevimeline.
-
Tissue Collection and Preparation:
-
Euthanize the animal and carefully dissect the submandibular and/or parotid salivary glands.
-
Fix the glands in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissue at a thickness of 5 µm and mount on glass slides.
-
-
Staining and Analysis:
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the acinar and ductal cells.
-
Immunohistochemical staining can be performed to detect specific markers, such as aquaporin-5 (AQP-5), to assess changes in water channel expression and localization.[9]
-
Microscopic examination is conducted to evaluate for signs of inflammation (lymphocytic infiltration), acinar cell atrophy, and fibrosis. Electron microscopy can reveal ultrastructural changes in secretory granules and other organelles.[9]
-
Preclinical Safety and Toxicology
Preclinical safety studies are integral to the drug development process. For cevimeline, these studies involved acute and repeated-dose toxicity assessments in various animal species.
-
Acute Toxicity: These studies determine the lethal dose (LD50) and identify the immediate signs of toxicity following a single high dose of the drug.
-
Repeated-Dose Toxicity: Animals are administered daily doses of cevimeline for an extended period (e.g., 28 days or longer) to evaluate for any cumulative toxic effects on organs and physiological systems.
-
Safety Pharmacology: These studies assess the potential adverse effects of cevimeline on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Commonly observed adverse effects in preclinical studies were consistent with the drug's cholinergic mechanism of action and included salivation, lacrimation, and gastrointestinal hypermotility.[10]
Conclusion
The preclinical studies on Cevimeline HCl have provided a robust foundation for its clinical application in the treatment of xerostomia. Through the use of relevant animal models and detailed experimental protocols, the mechanism of action, efficacy, and safety profile of cevimeline have been well-characterized. The quantitative data from these studies have been instrumental in establishing the therapeutic potential of cevimeline and guiding its clinical development. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key preclinical findings and methodologies that have contributed to our understanding of this important therapeutic agent.
References
- 1. Dry Mouth Clinical Research Trials | CenterWatch [centerwatch.com]
- 2. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Cevimeline on the Immunolocalization of Aquaporin-5 and the Ultrastructure of Salivary Glands in Sjögren’s Syndrome Model Mice [jstage.jst.go.jp]
- 8. Efficacy prediction of cevimeline in patients with Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cevimeline on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
The Role of Cevimeline.HCl in Stimulating Salivary Gland Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agonist, has demonstrated significant efficacy in the treatment of xerostomia, particularly in patients with Sjögren's syndrome. This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental validation of this compound's role in stimulating salivary gland secretion. By acting as a selective agonist at M1 and M3 muscarinic acetylcholine receptors, this compound initiates a well-defined signaling cascade within salivary acinar cells, leading to increased saliva production. This document details the underlying signaling pathways, presents quantitative data from key clinical and preclinical studies, and provides detailed experimental protocols for the assessment of its sialogogic activity. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of salivary gland function and the development of novel therapies for xerostomia.
Introduction
Xerostomia, the subjective sensation of a dry mouth, is a debilitating condition that can arise from various etiologies, including Sjögren's syndrome, radiation therapy for head and neck cancers, and as a side effect of numerous medications. The condition significantly impacts a patient's quality of life, leading to difficulties in speech, mastication, and swallowing, and an increased risk of oral infections and dental caries. The primary physiological basis for xerostomia is a reduction in salivary gland function.
This compound is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[1] It has been approved for the treatment of dry mouth in patients with Sjögren's syndrome.[2] This guide will delve into the core mechanisms by which this compound stimulates salivary secretion, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its sialogogic effects primarily through its agonist activity at muscarinic acetylcholine receptors, with a pronounced affinity for the M1 and M3 subtypes which are prevalent in exocrine glands.[3][4] The stimulation of these receptors on salivary acinar cells triggers a cascade of intracellular events culminating in the secretion of saliva.
Muscarinic Receptor Binding Profile
This compound demonstrates a selective affinity for M1 and M3 muscarinic receptors over M2, M4, and M5 subtypes. This selectivity is crucial for its therapeutic action, as M3 receptors are the primary mediators of salivary gland secretion. The half-maximal effective concentration (EC50) values for Cevimeline at the different human muscarinic receptor subtypes are summarized in the table below.
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023[3] |
| M2 | 1.04[3] |
| M3 | 0.048[3] |
| M4 | 1.31[3] |
| M5 | 0.063[3] |
| Table 1: EC50 Values of this compound at Human Muscarinic Receptor Subtypes |
Intracellular Signaling Pathway
The binding of this compound to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical event for the activation of downstream processes leading to fluid and protein secretion from the acinar cells.
References
An In-depth Analysis of the Cholinergic Agonist Activity of Cevimeline.HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline.HCl, marketed under the trade name Evoxac®, is a cholinergic agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] Its therapeutic effects stem from its specific interactions with muscarinic acetylcholine receptors, leading to increased secretion from exocrine glands.[2] This technical guide provides a comprehensive overview of the cholinergic agonist activity of this compound, detailing its mechanism of action, receptor selectivity, signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.
Mechanism of Action
This compound acts as a direct-acting agonist at muscarinic acetylcholine receptors (mAChRs).[3] It exhibits a pronounced affinity for M1 and M3 receptor subtypes, which are predominantly located on exocrine glands, such as salivary and lacrimal glands, and on smooth muscle cells.[2] The activation of M1 and M3 receptors on salivary glands is the primary mechanism through which cevimeline stimulates saliva production, thereby alleviating the symptoms of dry mouth.[2]
Muscarinic Receptor Selectivity and Potency
The potency of this compound at different muscarinic receptor subtypes has been quantified through functional assays, determining its half-maximal effective concentration (EC50). The drug shows a higher potency for M1 and M3 receptors compared to M2, M4, and M5 receptors.[3]
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data from Heinrich et al., as cited in[3]. |
In ex vivo tissue preparations, this compound induces contractions in guinea pig ileum and trachea, tissues rich in muscarinic receptors.
| Tissue Preparation | EC50 (μM) |
| Guinea Pig Ileum | 3.5 |
| Guinea Pig Trachea | 3.0 |
| Data from[4][5]. |
Signaling Pathway
The activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins.
This compound M1/M3 Receptor Signaling Pathway.
Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the ultimate cellular response, which in the case of salivary glands is the secretion of saliva.
Experimental Protocols
The characterization of this compound's cholinergic agonist activity involves a suite of in vitro and ex vivo assays.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
Objective: To determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells individually expressing human M1, M2, M3, M4, or M5 receptors.
-
A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Atropine (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay (Functional Assay)
This assay measures the functional consequence of M1 and M3 receptor activation, which are Gq-coupled and stimulate the production of inositol phosphates.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating IP production.
Materials:
-
Cells expressing M1 or M3 receptors.
-
[³H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
This compound.
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate them in a buffer containing LiCl. Then, stimulate the cells with varying concentrations of this compound for a defined period.
-
Extraction: Terminate the stimulation and lyse the cells.
-
Separation: Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Guinea Pig Ileum Contraction Assay (Ex Vivo Functional Assay)
This classic pharmacology preparation is used to assess the contractile or relaxant effects of drugs on smooth muscle, which is rich in M3 muscarinic receptors.
Objective: To evaluate the contractile effect of this compound on intestinal smooth muscle.
Materials:
-
Freshly isolated guinea pig ileum segment.
-
Organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Isotonic transducer and data acquisition system.
-
This compound.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the Tyrode's solution for a period of time until a stable baseline is achieved.
-
Drug Addition: Add cumulative concentrations of this compound to the organ bath.
-
Response Measurement: Record the contractile response (increase in tension) after each addition of the drug.
-
Data Analysis: Plot the magnitude of the contraction against the logarithmic concentration of this compound to obtain a dose-response curve and calculate the EC50.
Experimental Workflow Visualization
The general workflow for characterizing a muscarinic agonist like this compound can be visualized as follows:
Workflow for Characterizing Cholinergic Agonist Activity.
Conclusion
This compound is a potent cholinergic agonist with functional selectivity for M1 and M3 muscarinic receptors. Its mechanism of action, centered on the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leads to increased glandular secretions, forming the basis of its therapeutic utility in treating xerostomia. The quantitative data from various in vitro and ex vivo assays confirm its pharmacological profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel muscarinic agonists in drug discovery and development.
References
- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
Cevimeline HCl: A Technical Guide to its Effects on Exocrine Glands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline hydrochloride (HCl), marketed as Evoxac®, is a cholinergic agonist with a significant therapeutic role in managing symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes), particularly in patients with Sjögren's syndrome.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of Cevimeline HCl, focusing on its mechanism of action on exocrine glands. It details the underlying signaling pathways, presents quantitative data on its receptor affinity and clinical efficacy, and outlines key experimental protocols for its evaluation.
Mechanism of Action
Cevimeline is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[3][4] Its therapeutic effects on exocrine glands are primarily mediated through the activation of M1 and M3 muscarinic receptor subtypes, which are abundantly expressed in salivary and lacrimal glands.[1][5][6]
Upon binding to M1 and M3 receptors on acinar cells of these glands, Cevimeline triggers a cascade of intracellular events.[7][8] These receptors are coupled to Gq/11 proteins.[9] Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[10] The subsequent increase in cytosolic Ca²⁺ concentration is a critical step that initiates the secretion of saliva and tears.[8][11]
Signaling Pathway of Cevimeline in Exocrine Gland Acinar Cells
Caption: Cevimeline HCl signaling pathway in exocrine gland acinar cells.
Quantitative Data
The following tables summarize key quantitative data related to Cevimeline HCl's receptor binding affinity, pharmacokinetics, and clinical efficacy.
Table 1: Muscarinic Receptor Binding Affinity of Cevimeline
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023[1] |
| M2 | 1.04[1] |
| M3 | 0.048[1] |
| M4 | 1.31[1] |
| M5 | 0.063[1] |
EC50 (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Table 2: Pharmacokinetic Properties of Cevimeline HCl (30 mg dose)
| Parameter | Value |
| Time to Peak Concentration (tmax) | 1.5 - 2 hours[12][13] |
| Half-life (t1/2) | 5 ± 1 hours[1][12] |
| Volume of Distribution (Vd) | ~6 L/kg[3][12] |
| Plasma Protein Binding | <20%[3][12] |
| Metabolism | Hepatic via CYP2D6 and CYP3A3/4[12][13] |
| Excretion | Primarily renal (84% in urine within 24 hours)[3][12][13] |
Table 3: Clinical Efficacy of Cevimeline HCl in Sjögren's Syndrome
| Study Dosage | Outcome Measure | Result |
| 30 mg three times daily | Global Improvement in Dry Mouth Symptoms | Statistically significant improvement compared to placebo (p=0.0004)[14][15] |
| 30 mg and 60 mg three times daily | Salivary Flow | Significant increases compared to placebo[5][16] |
| 30 mg three times daily | Global Assessment of Dry Eyes | Statistically significant improvement (P = 0.0453)[15] |
| 20 mg three times daily | Improvement in Dry Eye Symptoms | Statistically significant differences compared to placebo in subjective symptoms and tear dynamics[17] |
Experimental Protocols
This section details methodologies for key experiments used to evaluate the effects of Cevimeline HCl.
Measurement of Salivary Flow (Sialometry)
This protocol assesses the efficacy of Cevimeline HCl in stimulating saliva production.
Objective: To quantify unstimulated and stimulated whole salivary flow rates.
Materials:
-
Pre-weighed collection tubes
-
Paraffin wax or lemon juice for stimulation[18]
-
Stopwatch
Procedure:
-
Baseline (Unstimulated) Collection:
-
The subject sits in a relaxed, upright position, leaning slightly forward.[19]
-
The subject is instructed to swallow to clear the mouth of any existing saliva.[20]
-
For a period of 5-15 minutes, the subject allows saliva to passively drool into the pre-weighed collection tube.[18][20] Talking and swallowing are to be avoided during this period.[20]
-
-
Stimulated Collection:
-
Quantification:
Measurement of Lacrimal Flow (Schirmer's Test)
This protocol evaluates the effect of Cevimeline HCl on tear production.
Objective: To measure the rate of tear secretion.
Materials:
-
Standardized Schirmer test strips
-
Topical anesthetic (e.g., proparacaine 0.5%)[22]
-
Stopwatch
Procedure:
-
A drop of topical anesthetic is instilled into the lower conjunctival sac.[22]
-
After 2 minutes, the inferior conjunctival sac is gently dried with a filter paper strip.[22]
-
A sterile Schirmer test strip is placed in the lower eyelid, at the junction of the middle and lateral thirds.
-
The patient is instructed to close their eyes gently.
-
After 5 minutes, the strip is removed, and the length of the wetted portion is measured in millimeters.
Intracellular Calcium Mobilization Assay
This in vitro assay determines the ability of Cevimeline HCl to induce calcium release in cells expressing muscarinic receptors.
Objective: To measure the transient increase in intracellular calcium concentration following receptor activation by Cevimeline HCl.
Materials:
-
Cell line expressing M1 or M3 muscarinic receptors (e.g., HEK293 cells)[10]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)[10][23]
-
Fluorescence plate reader with an automated injection system[10][23]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[10]
-
Cevimeline HCl stock solution
Procedure:
-
Cell Culture and Dye Loading:
-
Calcium Mobilization Measurement:
-
The 96-well plate is placed in a fluorescence plate reader.[10]
-
A baseline fluorescence reading is recorded for 10-20 seconds.[10]
-
Serial dilutions of Cevimeline HCl are automatically injected into the wells.[10]
-
The fluorescence intensity is measured kinetically every 1-2 seconds for at least 120 seconds to capture the transient calcium flux.[10]
-
-
Data Analysis:
-
The raw fluorescence data is normalized to the baseline to determine the change in fluorescence, which is proportional to the change in intracellular calcium concentration.
-
Dose-response curves are generated to calculate the EC50 of Cevimeline HCl.
-
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Cevimeline HCl for different muscarinic receptor subtypes.
Objective: To quantify the competitive binding of Cevimeline HCl to muscarinic receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype[9][24]
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)[24]
-
Unlabeled Cevimeline HCl
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter[9]
Procedure:
-
Assay Setup:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled Cevimeline HCl.[9][24]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like atropine).[9]
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the concentration of Cevimeline HCl.
-
The IC50 (concentration of Cevimeline HCl that inhibits 50% of specific radioligand binding) is determined from the curves.
-
The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Conclusion
Cevimeline HCl is a valuable therapeutic agent for the management of dry mouth and dry eyes, primarily through its agonist activity at M1 and M3 muscarinic receptors in exocrine glands. Its mechanism of action, involving the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, leads to increased salivary and lacrimal secretion. The quantitative data on its receptor affinity and clinical efficacy, combined with the detailed experimental protocols, provide a solid foundation for further research and development in the field of cholinergic agonists and the treatment of exocrine gland dysfunction.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rheumatv.com [rheumatv.com]
- 7. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. medicine.com [medicine.com]
- 13. Cevimeline [dailymed.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Therapeutic effect of cevimeline on dry eye in patients with Sjögren's syndrome: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 19. How to Perform a Salivary Gland and Salivary Flow Exam [ostrowonline.usc.edu]
- 20. The use of BokaFlo™ instrument to measure salivary flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repositorio.ufba.br [repositorio.ufba.br]
- 22. web.stanford.edu [web.stanford.edu]
- 23. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Structural Activity Relationship of Cevimeline.HCl Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline.HCl, a muscarinic acetylcholine receptor (mAChR) agonist with selectivity for M1 and M3 subtypes, is a cornerstone in the management of xerostomia, particularly in patients with Sjögren's syndrome.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, a spirocyclic quinuclidine-oxathiolane scaffold. This technical guide delves into the critical structural determinants of cevimeline and its analogues for muscarinic receptor activity. We will explore the synthesis of cevimeline, the impact of stereochemistry, and the effects of bioisosteric modifications on receptor affinity, potency, and subtype selectivity. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this chemical space.
Introduction to Cevimeline and Muscarinic Receptors
Cevimeline, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a parasympathomimetic agent that mimics the action of acetylcholine on muscarinic receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions. The M1, M3, and M5 receptors primarily couple through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors, conversely, couple through the Gi/o pathway, inhibiting adenylyl cyclase and decreasing intracellular cyclic adenosine monophosphate (cAMP).[3]
Cevimeline's therapeutic utility stems from its preferential agonism at M1 and M3 receptors, which are highly expressed in exocrine glands such as salivary and lacrimal glands.[1] Activation of these receptors stimulates glandular secretions, alleviating the symptoms of dry mouth and eyes.[4]
Structural Features of Cevimeline
The cevimeline molecule is characterized by a rigid spirocyclic system, which contributes to its receptor selectivity. The key structural components include:
-
Quinuclidine Ring: A bicyclic amine that provides the basic nitrogen atom essential for interaction with the orthosteric binding site of muscarinic receptors.
-
Oxathiolane Ring: A five-membered heterocyclic ring containing both oxygen and sulfur atoms.
-
Spirocyclic Center: The quaternary carbon atom where the quinuclidine and oxathiolane rings are joined.
-
Methyl Group: A substituent on the oxathiolane ring.
The synthesis of cevimeline results in cis- and trans-isomers, with the cis-isomer being the pharmacologically active form.[5]
Synthesis of Cevimeline and its Analogues
The synthesis of cevimeline has been approached through various routes, with a common strategy involving the formation of a key epoxide intermediate from quinuclidin-3-one.
General Synthetic Scheme for Cevimeline
A prevalent synthetic route is outlined below:
Caption: General synthetic workflow for Cevimeline.
Detailed Experimental Protocol: Synthesis of Cevimeline
This protocol is a composite of described synthetic methods and should be adapted and optimized for specific laboratory conditions.
Step 1: Epoxidation of Quinuclidin-3-one
-
To a solution of quinuclidin-3-one in a suitable solvent (e.g., DMSO), add a Corey-Chaykovsky reagent such as trimethylsulfoxonium iodide and a base (e.g., sodium hydride).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product, 3-methylenequinuclidine epoxide, with an organic solvent.
-
Purify the epoxide by column chromatography.
Step 2: Thiol Formation
-
Dissolve the epoxide in a suitable solvent (e.g., toluene).
-
Introduce a sulfur source. This can be achieved by bubbling hydrogen sulfide gas through the solution in the presence of a base, or by reacting with thioacetic acid.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to isolate 3-hydroxy-3-mercaptomethylquinuclidine.
Step 3: Cyclization to form Cevimeline
-
Dissolve the thiol intermediate in an appropriate solvent.
-
Add acetaldehyde and a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Stir the reaction mixture, monitoring for the formation of the cis/trans isomers of cevimeline.
-
Upon completion, quench the reaction and extract the product.
Step 4: Isomer Separation
-
The mixture of cis- and trans-cevimeline can be separated by fractional crystallization or chromatographic techniques to yield the pure, active cis-isomer.
Structural Activity Relationship (SAR) of Cevimeline Analogues
Systematic SAR studies on a wide range of cevimeline analogues are not extensively reported in publicly available literature. However, by examining related quinuclidine-based muscarinic agonists and the known pharmacology of cevimeline, key structural determinants for activity can be inferred.
The Quinuclidine Core
The rigid, bicyclic quinuclidine scaffold is a common feature in many potent muscarinic agonists. Its primary role is to correctly orient the basic nitrogen atom for interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. Modifications to this core are generally detrimental to activity.
The Spirocyclic Oxathiolane Ring
The spirocyclic nature of cevimeline imparts a high degree of rigidity, which is often associated with increased receptor selectivity. The oxathiolane ring itself and its substituents are critical for modulating potency and selectivity.
Bioisosteric Replacement of the Oxathiolane Ring:
The replacement of the oxathiolane ring with other heterocyclic systems is a key strategy in the development of novel muscarinic agonists. For example, the replacement of the ester group in traditional muscarinic agonists with oxadiazole rings has led to the discovery of potent and efficacious agonists.[6] While direct bioisosteric replacements for the oxathiolane ring in cevimeline are not widely documented, this remains a promising avenue for future research.
One known analogue, 2-methyl-spiro-(1,3-dioxolane-4, 3')-quinuclidine (MSDQ), where the sulfur atom is replaced by an oxygen atom, has been shown to be a muscarinic agonist.[7] However, detailed comparative data on its receptor subtype selectivity and potency relative to cevimeline are limited.
The Methyl Group
The stereochemistry of the methyl group on the oxathiolane ring is crucial. The cis-isomer of cevimeline is the active form, indicating that the spatial orientation of this group is critical for optimal receptor interaction. Modifications to this group, such as increasing its size or changing its electronic properties, would likely have a significant impact on activity and selectivity.
Quantitative Data
While a comprehensive table of SAR data for a series of cevimeline analogues is not available in the literature, the following table summarizes the known functional potency of cevimeline at the five human muscarinic receptor subtypes.
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023[5] |
| M2 | 1.04[5] |
| M3 | 0.048[5] |
| M4 | 1.31[5] |
| M5 | 0.063[5] |
Table 1: Functional Potency of Cevimeline at Human Muscarinic Receptor Subtypes.
This data highlights cevimeline's selectivity for the M1 and M3 subtypes over the M2 and M4 subtypes.
Signaling Pathways
Cevimeline and its analogues primarily exert their effects through the activation of Gq/11-coupled M1 and M3 receptors.
Caption: M1/M3 muscarinic receptor signaling pathway.
Experimental Protocols for Pharmacological Characterization
The pharmacological evaluation of cevimeline analogues typically involves a combination of receptor binding assays and functional assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (cevimeline analogue).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor.
6.2.1. Calcium Mobilization Assay (for M1, M3, M5 activity)
-
Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the cevimeline analogue to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
6.2.2. cAMP Accumulation Assay (for M2, M4 activity)
-
Cell Culture: Plate cells expressing the target muscarinic receptor subtype.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the cevimeline analogue.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA). A decrease in cAMP levels indicates M2/M4 receptor activation.
-
Data Analysis: Generate dose-response curves and calculate the EC50 or IC50 value.
Conclusion and Future Directions
The structural activity relationship of cevimeline and its analogues is a field with significant potential for the development of novel muscarinic agonists with improved selectivity and therapeutic profiles. While comprehensive SAR data for a wide range of cevimeline analogues is currently limited in the public domain, the foundational knowledge of muscarinic receptor pharmacology and the established synthetic routes provide a strong basis for future exploration.
Key areas for future research include:
-
Systematic modification of the oxathiolane ring: Exploring bioisosteric replacements and the introduction of different substituents to modulate potency and selectivity.
-
Investigation of the role of the methyl group: Synthesizing and evaluating analogues with modified substituents at this position.
-
Development of subtype-selective analogues: Aiming for compounds with enhanced selectivity for M1 or M3 receptors to minimize off-target effects.
A deeper understanding of the SAR of cevimeline analogues will undoubtedly pave the way for the next generation of muscarinic receptor modulators for the treatment of a variety of diseases.
References
- 1. Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3') quinuclidine (AF102B): a new M1 agonist attenuates cognitive dysfunctions in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF102B, a muscarinic M1 receptor agonist, mimics some effects of acetylcholine on neurons of rat hippocampus slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]
- 6. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new probe for heterogeneity in muscarinic receptors: 2-methyl-spiro-(1, 3-dioxolane-4, 3')-quinuclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cevimeline.HCl: A Muscarinic Agonist with Neurorestorative Potential in Neurodegenerative Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors, is currently an FDA-approved treatment for xerostomia associated with Sjögren's syndrome. Emerging preclinical evidence, however, suggests a promising therapeutic role for this compound in the treatment of neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound's potential neurorestorative applications, focusing on its mechanism of action, preclinical efficacy data, and relevant experimental methodologies. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of this compound as a novel therapeutic agent for neurodegenerative disorders.
Mechanism of Action: Modulating Pathogenic Pathways in Neurodegeneration
This compound acts as a potent agonist at muscarinic acetylcholine receptors, with a significantly higher affinity for M1 and M3 subtypes. This selective binding profile is central to its therapeutic potential in neurodegenerative diseases, as M1 receptor activation, in particular, has been shown to modulate the key pathological hallmarks of Alzheimer's disease: amyloid-β (Aβ) plaque formation and tau hyperphosphorylation.
Promotion of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing
This compound's activation of the M1 receptor initiates a signaling cascade that favors the non-amyloidogenic processing of amyloid precursor protein (APP). This pathway is initiated by the coupling of the M1 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG subsequently activates protein kinase C (PKC), a critical enzyme in the non-amyloidogenic pathway.
Activated PKC promotes the activity of α-secretase (ADAM17), which cleaves APP within the Aβ domain, thereby precluding the formation of the neurotoxic Aβ peptide. This cleavage event produces the soluble amyloid precursor protein alpha (sAPPα), a neuroprotective fragment known to enhance synaptic plasticity and neuronal survival. Furthermore, PKC can also activate the extracellular signal-regulated kinase (ERK), which further enhances α-secretase activity, amplifying the production of sAPPα.
Reduction of Tau Hyperphosphorylation
In addition to its effects on APP processing, M1 receptor stimulation by this compound has been demonstrated to reduce the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease. While the precise downstream mechanism is still under investigation, it is understood that the signaling cascade initiated by M1 receptor activation can modulate the activity of kinases and phosphatases that regulate tau phosphorylation. This effect on tau pathology is both time- and dose-dependent.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in models of neurodegeneration.
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 0.023 µM | M1 | |
| 1.04 µM | M2 | ||
| 0.048 µM | M3 | ||
| 1.31 µM | M4 | ||
| 0.063 µM | M5 |
| Animal Model | Dosage | Effect | Reference |
| Scopolamine-induced memory deficit (Mice) | 1.0 mg/kg (p.o.) | Improvement in passive avoidance task | |
| Senescence-accelerated mice | 3 and 10 mg/kg (p.o.) | Prolonged step-through latency | |
| AβPP Transgenic Mice | Infusion | Rapid reduction of interstitial fluid Aβ levels |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cevimeline-Mediated Neuroprotection
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing Cevimeline's Effect on Aβ Production
Caption: Workflow for in vivo Aβ production assessment.
Detailed Experimental Protocols
In Vivo Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease
-
Animal Model: Aged C57BL/10 mice or a relevant transgenic Alzheimer's disease model (e.g., APP/PS1).
-
Treatment: this compound administered orally (p.o.) at doses ranging from 1 to 10 mg/kg daily for a period of 4 to 12 weeks. A vehicle control group should be included.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days (e.g., 5-7 days) with multiple trials per day. Latency to find the platform, path length, and swim speed are recorded.
-
Probe Trial: On the day following the last acquisition trial, the platform is removed, and mice are allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of the this compound-treated group with the vehicle control group.
In Vitro Assessment of Aβ-Induced Neurotoxicity
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being exposed to a neurotoxic concentration of oligomeric Aβ42 (e.g., 5-10 µM) for 24-48 hours.
-
Neurotoxicity Assay: Cell viability is assessed using standard methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with both this compound and Aβ42 to those treated with Aβ42 alone.
Western Blot Analysis of APP Processing and Tau Phosphorylation
-
Sample Preparation: Brain tissue from treated and control animals, or cell lysates from in vitro experiments, are homogenized in appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for sAPPα, C-terminal fragments of APP (CTFs), total tau, and phosphorylated tau at specific epitopes (e.g., AT8, PHF-1). Antibodies against loading controls (e.g., β-actin or GAPDH) are also used.
-
Detection: Membranes are incubated with appropriate HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of the target proteins are normalized to the loading control.
Conclusion and Future Directions
The preclinical data strongly support the hypothesis that this compound, through its potent agonism of the M1 muscarinic receptor, can favorably modulate the core pathological processes of Alzheimer's disease. Its dual action in promoting non-amyloidogenic APP processing and reducing tau hyperphosphorylation presents a compelling rationale for its further investigation as a disease-modifying therapy.
Future research should focus on:
-
Conducting long-term efficacy and safety studies in a wider range of preclinical models of neurodegeneration.
-
Elucidating the precise molecular mechanisms by which M1 receptor activation regulates tau phosphorylation.
-
Identifying biomarkers to predict patient response to this compound treatment.
-
Designing and executing well-controlled clinical trials to evaluate the cognitive and disease-modifying effects of this compound in patients with early-stage Alzheimer's disease.
The existing body of evidence provides a solid foundation for the continued exploration of this compound as a promising therapeutic candidate for Alzheimer's disease and potentially other neurodegenerative disorders characterized by cholinergic deficits and proteinopathies.
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Cevimeline.HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline.HCl, a muscarinic acetylcholine receptor agonist, is an established therapeutic for xerostomia associated with Sjögren's syndrome. Its clinical efficacy is attributed to its high affinity for M1 and M3 muscarinic subtypes, stimulating salivary and lacrimal gland secretion. However, a comprehensive understanding of a drug's safety and potential for repurposing necessitates a thorough investigation of its off-target interactions. This technical guide delves into the known pharmacological profile of this compound, highlighting its on-target muscarinic activity while underscoring the current gaps in publicly available, comprehensive off-target screening data. We provide detailed experimental protocols for key safety pharmacology assays, offering a blueprint for the systematic evaluation of Cevimeline's broader interaction profile. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological insights required to further explore the off-target landscape of this compound.
Introduction
This compound is a quinuclidine derivative of acetylcholine that functions as a parasympathomimetic agent.[1] It is primarily indicated for the treatment of dry mouth in patients with Sjögren's syndrome.[1] The therapeutic action of Cevimeline is mediated through its agonist activity at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which are abundant in exocrine glands.[2] While its on-target effects are well-documented, a thorough characterization of its off-target profile is essential for a complete understanding of its mechanism of action, potential adverse effects, and opportunities for therapeutic expansion. This guide provides a detailed overview of the known pharmacology of Cevimeline and presents a framework for the systematic investigation of its off-target effects.
Pharmacological Profile of this compound
The primary pharmacological activity of this compound is its agonism at muscarinic acetylcholine receptors. Its selectivity for M1 and M3 receptors over other subtypes is a key feature of its clinical profile.
On-Target Muscarinic Receptor Activity
Cevimeline exhibits a strong affinity and functional activity at M1 and M3 receptors, which are coupled to the Gq/11 signaling pathway.[2] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, which in turn triggers the secretion of saliva and tears.[2]
The following table summarizes the functional activity of Cevimeline at the five human muscarinic receptor subtypes.
| Receptor Subtype | EC50 (μM) | Primary Signaling Pathway |
| M1 | 0.023 | Gq/11 |
| M2 | 1.04 | Gi/o |
| M3 | 0.048 | Gq/11 |
| M4 | 1.31 | Gi/o |
| M5 | 0.063 | Gq/11 |
| Data from Heinrich et al., as cited in[3] |
Off-Target Profile: Current Knowledge and Gaps
One crucial area of off-target assessment is the interaction with drug-metabolizing enzymes. Studies have shown that Cevimeline is metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4.[4] Importantly, in vitro studies have demonstrated that Cevimeline does not significantly inhibit the major CYP450 isozymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.[4][5]
The absence of a broad off-target screening dataset represents a significant knowledge gap. Such data is critical for:
-
Predicting potential adverse drug reactions: Unforeseen interactions with other receptors or enzymes can lead to unexpected side effects.
-
Identifying opportunities for drug repurposing: Novel off-target activities could suggest new therapeutic indications for Cevimeline.
-
Informing the development of more selective second-generation compounds: Understanding the structural basis of off-target interactions can guide the design of molecules with improved safety profiles.
Methodologies for Off-Target Profiling
To address the existing knowledge gap, a systematic off-target profiling of this compound should be undertaken. The following sections detail the standard experimental protocols for key safety pharmacology assays.
GPCR Off-Target Screening: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a wide range of GPCRs.[6] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the target GPCR of interest.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Unlabeled competing ligand (for determination of non-specific binding).
-
Test compound (this compound) in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add in the following order:
- Assay buffer.
- This compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled competitor for non-specific binding).
- Radiolabeled ligand at a concentration close to its Kd.
- Cell membranes expressing the target GPCR. c. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). d. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes. e. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. f. Dry the filters and place them in scintillation vials. g. Add scintillation cocktail and allow for equilibration. h. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding at each concentration of this compound. b. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cardiac Safety Assessment: hERG Potassium Channel Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias. Therefore, assessing the interaction of any new chemical entity with the hERG channel is a mandatory part of safety pharmacology testing.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Cell culture reagents.
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes.
-
Test compound (this compound) in a range of concentrations.
-
-
Procedure: a. Culture hERG-expressing HEK293 cells to an appropriate confluency. b. Prepare patch pipettes with a resistance of 2-5 MΩ when filled with internal solution. c. Establish a whole-cell patch-clamp configuration on a single cell. d. Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and measure the hERG tail current (e.g., a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 2 seconds).[7] e. Perfuse the cell with the external solution containing increasing concentrations of this compound. f. Record the hERG currents at each concentration after the effect has reached a steady state. g. After the highest concentration, perform a washout with the control external solution to assess the reversibility of any effects.
-
Data Analysis: a. Measure the amplitude of the hERG tail current at each concentration of this compound. b. Calculate the percentage of inhibition of the hERG current at each concentration compared to the baseline. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the curve using non-linear regression.
Off-Target Kinase Profiling: In Vitro Kinase Inhibition Assay
Kinases are a large family of enzymes that play crucial roles in cellular signaling. Off-target inhibition of kinases can lead to a variety of adverse effects. Therefore, screening compounds against a panel of kinases is an important component of safety pharmacology.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Materials:
-
Recombinant kinase enzyme.
-
Specific kinase substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compound (this compound) in a range of concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 96-well plates.
-
Plate-reading luminometer.
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the following components:
- Kinase enzyme.
- Kinase substrate.
- This compound at various concentrations (or buffer for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. g. Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. c. Determine the IC50 value from the curve using non-linear regression.
Visualizations
Signaling Pathways
Caption: On-target signaling pathway of this compound via M1/M3 muscarinic receptors.
Experimental Workflows
Caption: Experimental workflows for key off-target screening assays.
Conclusion
This compound is a valuable therapeutic agent with a well-defined on-target pharmacological profile centered on muscarinic M1 and M3 receptor agonism. While its side effect profile appears to be largely driven by these on-target effects, a comprehensive, publicly available assessment of its interactions with a broader range of molecular targets is currently lacking. This guide has provided the foundational knowledge and detailed experimental protocols necessary to conduct a thorough off-target investigation of this compound. The generation of such data will not only enhance our understanding of the complete pharmacological profile of this drug but also contribute to improved patient safety and may reveal novel therapeutic opportunities. It is imperative for the advancement of pharmaceutical sciences that such comprehensive safety pharmacology profiles are made accessible to the research community.
References
Methodological & Application
Cevimeline HCl: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline hydrochloride is a cholinergic agent that acts as a muscarinic receptor agonist.[1] It exhibits a high affinity for M1 and M3 muscarinic receptors, which are prevalent in exocrine glands.[2][3][4][5] Activation of these G-protein coupled receptors, specifically through the Gq alpha-subunit, stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium.[3][6][7] This signaling cascade ultimately enhances secretion from salivary and lacrimal glands.[3] Clinically, Cevimeline is used to treat symptoms of dry mouth (xerostomia) in patients with Sjögren's Syndrome.[4][8] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Cevimeline HCl.
Mechanism of Action: M1/M3 Receptor Signaling Pathway
Cevimeline selectively binds to and activates M1 and M3 muscarinic acetylcholine receptors (mAChRs).[2] This activation initiates a well-defined signaling cascade, as illustrated below.
Caption: Cevimeline M1/M3 receptor signaling pathway.
Pharmacological Data Summary
The following tables summarize the quantitative data for Cevimeline's activity at muscarinic receptors from various in vitro assays.
Table 1: Functional Agonist Potency (EC₅₀) of Cevimeline at Muscarinic Receptors.
| Receptor Subtype | EC₅₀ (µM) | Cell Line / System | Reference |
|---|---|---|---|
| M1 | 0.023 | CHO cells (IP₃ formation) | [2][9] |
| M2 | 1.04 | CHO cells (IP₃ formation) | [2][9] |
| M3 | 0.048 | CHO cells (IP₃ formation) | [2][9] |
| M4 | 1.31 | CHO cells (IP₃ formation) | [2] |
| M5 | 0.063 | CHO cells (IP₃ formation) | [2] |
| M1 (Contraction) | 3.5 | Isolated guinea pig ileum | [1] |
| M3 (Contraction) | 3.0 | Isolated guinea pig trachea |[1] |
Table 2: Receptor Binding Affinity of Cevimeline.
| Target | Assay Type | Radioligand | Kᵢ (µM) | IC₅₀ (µM) | Tissue Source | Reference |
|---|
| M3 Receptors | Competitive Binding | [³H]-quinuclidinyl benzilate | 1.2 ± 0.3 | 14 | Rat submandibular/sublingual gland |[10] |
Experimental Protocols
Protocol 1: Muscarinic Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of Cevimeline HCl for muscarinic receptors by measuring its ability to compete with a known radioligand.
Principle: This assay measures the displacement of a high-affinity muscarinic receptor radioligand (e.g., [³H]-QNB) from receptor sites by Cevimeline. The concentration of Cevimeline that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).
Caption: Workflow for a competitive receptor binding assay.
Materials:
-
Cell membranes expressing the target muscarinic receptor (e.g., M3).
-
Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Cevimeline HCl stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
96-well plates, vacuum filtration manifold, scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute in Assay Buffer to a final concentration of 20-40 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 1 µM Atropine.
-
Cevimeline Competition: 50 µL of serial dilutions of Cevimeline HCl.
-
-
Radioligand Addition: Add 50 µL of [³H]-QNB (at a final concentration near its Kᴅ, e.g., 0.5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Washing: Wash each filter 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of Cevimeline.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Functional Assay - Intracellular Calcium Mobilization
Objective: To measure the functional potency (EC₅₀) of Cevimeline HCl by quantifying its ability to induce intracellular calcium flux in cells expressing M1 or M3 receptors.
Principle: M1/M3 receptor activation by Cevimeline leads to IP3 production and subsequent release of Ca²⁺ from intracellular stores. This transient increase in cytoplasmic Ca²⁺ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity is directly proportional to the intracellular calcium concentration.[11][12][13]
Caption: Workflow for an intracellular calcium flux assay.
Materials:
-
Cell line expressing the target receptor (e.g., CHO-M1 or HEK293-M3).
-
Cell culture medium, fetal bovine serum (FBS).
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cevimeline HCl stock solution.
-
Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FlexStation, FLIPR).
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well) and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.
-
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
Measurement:
-
Place the plate into the fluorescence plate reader, allowing it to equilibrate to 37°C.
-
Set the instrument to measure fluorescence kinetically (e.g., excitation ~490 nm, emission ~520 nm), taking readings every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Using the instrument's injector, add 25 µL of Cevimeline HCl at various concentrations (prepared at 5x the final desired concentration).
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data, setting the baseline to 0% and the maximum response to a saturating agonist concentration to 100%.
-
Plot the normalized response against the log concentration of Cevimeline.
-
Calculate the EC₅₀ value using a four-parameter logistic equation.
-
Protocol 3: Functional Assay - Inositol Monophosphate (IP1) Accumulation
Objective: To quantify the activation of Gq-coupled muscarinic receptors by measuring the accumulation of the stable IP3 metabolite, inositol monophosphate (IP1).
Principle: Activation of Gq-coupled receptors stimulates the hydrolysis of PIP2 into IP3 and DAG.[7] IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, causing it to accumulate in the cell.[7] This accumulation can be quantified using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF).[7][14]
Materials:
-
Cell line expressing the target receptor (e.g., CHO-M1).
-
Commercially available IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and standards).
-
Stimulation Buffer (provided in kit or similar to HBSS).
-
LiCl.
-
Cevimeline HCl stock solution.
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and centrifuge cells, then resuspend in Stimulation Buffer containing LiCl (typically 10-50 mM) to a desired density.
-
Assay Setup: Add 5 µL of the cell suspension to each well of a 384-well plate.
-
Compound Addition: Add 5 µL of Cevimeline HCl at various concentrations (prepared at 2x the final concentration in Stimulation Buffer). For the negative control, add buffer only.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection Reagent Addition:
-
Add 5 µL of the IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1 cryptate to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (reference signal).
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Use the IP1 standard curve provided in the kit to convert the HTRF ratio to the concentration of IP1 produced.
-
Plot the concentration of IP1 against the log concentration of Cevimeline.
-
Determine the EC₅₀ value using a four-parameter logistic equation.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene2rx.com [gene2rx.com]
- 4. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Review of Pharmacological Properties - Page 2 [medscape.com]
- 10. Portico [access.portico.org]
- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Cevimeline.HCl Affinity at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist at muscarinic acetylcholine receptors, with a particular affinity for the M1 and M3 subtypes.[1][2][3] This property makes it a valuable therapeutic agent for conditions characterized by glandular hypofunction, such as xerostomia (dry mouth) in Sjögren's syndrome.[4] Understanding the binding affinity of this compound to the different muscarinic receptor subtypes is crucial for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents. Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor.[5] This document provides detailed application notes and protocols for performing a radioligand competition binding assay to determine the affinity of this compound for muscarinic receptors.
Data Presentation
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data from Heinrich et al., as cited in a 2021 study.[6] |
This data clearly demonstrates that Cevimeline is a potent agonist at M1, M3, and M5 receptors, with significantly lower potency at M2 and M4 receptors.
Signaling Pathways
This compound exerts its effects by activating specific intracellular signaling cascades upon binding to M1 and M3 muscarinic receptors. These receptors are coupled to Gq/11 proteins.[7][8] Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction and glandular secretion.
Caption: M1 and M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[11]
Materials:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells, or tissue homogenates).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity ~80 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Dilute the [3H]-NMS stock in the assay buffer to a final concentration of approximately 0.5 nM (or a concentration close to its Kd).
-
Prepare a 1 µM solution of Atropine in the assay buffer for determining non-specific binding.
-
Thaw the membrane preparation on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in the assay buffer.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of [3H]-NMS + 50 µL of assay buffer + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [3H]-NMS + 50 µL of 1 µM Atropine + 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]-NMS + 50 µL of each this compound dilution + 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) from the competition curve using non-linear regression analysis.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of a muscarinic M3 receptor agonist on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G protein coupling to M1 and M3 muscarinic receptors in sublingual glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Cevimeline.HCl-Induced Inositol Phosphate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 subtypes.[1][2] It is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[2][3] The therapeutic effect of Cevimeline is primarily mediated through the activation of M3 muscarinic receptors on salivary glands, which stimulates saliva secretion.[4]
The intracellular signaling cascade initiated by Cevimeline binding to the Gq-coupled M3 receptor involves the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key event in saliva secretion.[5] Therefore, measuring the production of inositol phosphates is a direct and reliable method to quantify the pharmacological activity of this compound at the M3 receptor.
These application notes provide detailed protocols for measuring this compound-induced inositol phosphate production using two common methods: a traditional radiolabeling assay and a more modern Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Signaling Pathway
The binding of this compound to the M3 muscarinic receptor initiates a well-defined signaling cascade leading to the production of inositol phosphates.
Experimental Protocols
Two primary methods for quantifying inositol phosphate production are detailed below. The choice of method will depend on available equipment, throughput requirements, and the specific research question.
Protocol 1: [³H]-myo-inositol Labeling and Anion Exchange Chromatography
This is a classic and highly sensitive method for directly measuring the accumulation of various inositol phosphate species.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Labeling:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) in a suitable growth medium.
-
Seed cells into 24-well plates at an appropriate density.
-
Label cells by incubating for 24-48 hours in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 0.5-1.0 µCi/mL).
-
-
Pre-incubation and Stimulation:
-
Wash the cells with a Krebs-HEPES buffer.
-
Pre-incubate the cells in Krebs-HEPES buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Aspirate the pre-incubation buffer and add fresh buffer containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻³ M) for a fixed time (e.g., 30-60 minutes) for a dose-response experiment, or a fixed concentration of this compound for various times for a time-course experiment.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes to lyse the cells.
-
Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH, 60 mM HEPES).
-
Centrifuge to pellet the precipitate and collect the supernatant containing the inositol phosphates.
-
-
Anion Exchange Chromatography:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column (formate form).
-
Wash the column with water to remove free [³H]-myo-inositol.
-
Elute the different inositol phosphate fractions sequentially with increasing concentrations of ammonium formate/formic acid.
-
Glycerophosphoinositol: 60 mM ammonium formate/5 mM sodium tetraborate
-
Inositol monophosphates (IP1): 200 mM ammonium formate/100 mM formic acid
-
Inositol bisphosphates (IP2): 500 mM ammonium formate/100 mM formic acid
-
Inositol trisphosphates (IP3): 1 M ammonium formate/100 mM formic acid
-
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in each eluted fraction using a liquid scintillation counter.
-
For dose-response experiments, plot the total [³H]-inositol phosphate accumulation (sum of IP1, IP2, and IP3 fractions) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) IP-One Assay
This is a high-throughput, non-radioactive method that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Experimental Workflow
Detailed Methodology
-
Cell Preparation:
-
Culture CHO-M3 cells in a suitable growth medium.
-
Harvest cells and resuspend them in stimulation buffer provided with the IP-One HTRF assay kit.
-
Dispense the cell suspension into a 384-well white microplate.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add the this compound dilutions to the wells. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for IP1 accumulation.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by mixing the IP1-d2 conjugate and the anti-IP1-cryptate antibody in the lysis buffer.
-
Add the detection reagent mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor) following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the positive control (maximal agonist stimulation) and negative control (buffer only).
-
For dose-response experiments, plot the normalized HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Dose-Response of this compound on Inositol Phosphate Production in CHO-M3 Cells
| This compound (M) | [³H]-Inositol Phosphates (DPM) | HTRF Ratio (665/620 nm) |
| 1.00E-09 | 150 ± 25 | 1050 ± 80 |
| 1.00E-08 | 350 ± 40 | 2500 ± 150 |
| 1.00E-07 | 1200 ± 110 | 8500 ± 500 |
| 1.00E-06 | 3500 ± 300 | 24000 ± 1200 |
| 1.00E-05 | 5800 ± 450 | 38000 ± 1800 |
| 1.00E-04 | 6200 ± 500 | 41000 ± 2000 |
| 1.00E-03 | 6300 ± 520 | 41500 ± 2100 |
| EC₅₀ | ~5 x 10⁻⁷ M | ~7 x 10⁻⁷ M |
Note: The data presented in this table are representative and should be determined experimentally.
Table 2: Comparison of Muscarinic Agonist Potency at the M3 Receptor
| Agonist | EC₅₀ for Inositol Phosphate Production (µM) |
| Carbachol | 8.3[6] |
| Methacholine | 7.5[6] |
| Oxotremorine | 2.5[6] |
| Pilocarpine | 8.3[6] |
| This compound | ~0.5 |
Note: EC₅₀ values for carbachol, methacholine, oxotremorine, and pilocarpine are from studies on human detrusor smooth muscle cells expressing M3 receptors.[6] The EC₅₀ for this compound is an estimated value based on its reported activity range.[4]
Conclusion
The measurement of inositol phosphate production is a robust and reliable method for characterizing the pharmacological activity of this compound at the M3 muscarinic receptor. Both the traditional radiolabeling method and the modern HTRF assay can provide valuable quantitative data on the potency and efficacy of this compound. The choice of assay will depend on the specific needs of the researcher, with the HTRF assay being particularly well-suited for high-throughput screening applications in drug discovery. These detailed protocols provide a solid foundation for researchers to successfully implement these assays in their laboratories.
References
- 1. Hormone stimulation of type III adenylyl cyclase induces Ca2+ oscillations in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Pharmacological Properties - Page 2 [medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. Expression of muscarinic M3-receptors coupled to inositol phospholipid hydrolysis in human detrusor cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Cevimeline.HCl Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist that acts as a selective agonist for muscarinic M1 and M3 receptors.[1] Its primary clinical use is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The therapeutic effect of this compound is mediated through the activation of M3 receptors on exocrine glands, such as salivary glands, which triggers a signaling cascade leading to increased secretion. A key event in this pathway is the mobilization of intracellular calcium ([Ca²⁺]i).[2]
Calcium imaging is a powerful technique to study the pharmacological activity of compounds like this compound by directly visualizing and quantifying changes in intracellular calcium concentrations in real-time. This document provides detailed application notes and experimental protocols for assessing this compound activity using common fluorescent calcium indicators.
Mechanism of Action: this compound-Induced Calcium Mobilization
This compound binds to and activates the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This activation initiates a well-defined signaling cascade:
-
Receptor Activation: this compound binds to the M3 receptor on the plasma membrane of target cells (e.g., salivary gland acinar cells).
-
G-Protein Coupling: The activated M3 receptor couples to a heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The α-subunit of the Gq protein activates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in [Ca²⁺]i.
-
Cellular Response: The elevated [Ca²⁺]i acts as a crucial signal for various cellular processes, including the fusion of secretory vesicles with the plasma membrane, resulting in saliva secretion.
Data Presentation
The following tables summarize key quantitative data for this compound and common calcium indicators.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Muscarinic M1 and M3 Receptor Agonist | [1] |
| EC₅₀ for M1 Receptor | 0.023 µM | |
| EC₅₀ for M3 Receptor | 0.048 µM | |
| Effect on [Ca²⁺]i | Dose-dependent increase | [3] |
| Onset of Action | Slower than pilocarpine | [3] |
| Duration of Action | Longer than pilocarpine | [3] |
Table 2: Properties of Common Fluorescent Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ | Key Features |
| Fluo-4 AM | Single Wavelength | ~494 | ~516 | ~345 nM | High fluorescence increase upon Ca²⁺ binding; compatible with standard FITC filter sets.[4] |
| Fura-2 AM | Ratiometric | 340 (Ca²⁺-bound) / 380 (Ca²⁺-free) | ~510 | ~145 nM | Allows for quantitative [Ca²⁺]i measurements, minimizing effects of uneven dye loading and photobleaching.[5] |
Experimental Protocols
Protocol 1: Fluo-4 AM Calcium Mobilization Assay in Adherent Cells
This protocol is suitable for high-throughput screening using a fluorescence microplate reader.
Materials:
-
Adherent cells expressing M3 receptors (e.g., Human Submandibular Gland (HSG) cell line)[6]
-
This compound
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Probenecid (optional)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For a typical final concentration of 4 µM, mix equal volumes of the Fluo-4 AM stock solution and 20% Pluronic® F-127.
-
Dilute this mixture in physiological saline buffer to the final desired concentration.
-
If using, add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.
-
Vortex the final loading solution thoroughly. Prepare fresh and use within 1-2 hours.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with physiological saline buffer.
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate for 30-60 minutes at 37°C or room temperature in the dark. Optimal conditions should be determined empirically for each cell line.
-
-
Washing:
-
Carefully aspirate the loading solution.
-
Wash the cells 2-3 times with physiological saline buffer to remove any extracellular dye.
-
Add fresh physiological saline buffer to each well.
-
-
Data Acquisition:
-
Place the microplate in a fluorescence plate reader set to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injectors to add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀.
-
Plot the peak ΔF/F₀ against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
Protocol 2: Fura-2 AM Ratiometric Calcium Imaging in Single Cells
This protocol is suitable for detailed quantitative analysis of [Ca²⁺]i changes in individual cells using fluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic® F-127
-
Physiological saline buffer
-
Inverted fluorescence microscope equipped with a light source capable of alternating 340 nm and 380 nm excitation, a 510 nm emission filter, a sensitive camera, and imaging software.
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the stock solution in physiological saline buffer to a final concentration of 1-5 µM. Add Pluronic® F-127 (final concentration 0.02-0.05%) to aid in dye solubilization.
-
-
Dye Loading:
-
Wash the cells on the coverslip once with physiological saline buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
-
Washing and De-esterification:
-
Wash the cells 2-3 times with physiological saline buffer.
-
Incubate in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse with physiological saline buffer.
-
Acquire images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Establish a stable baseline ratio (F₃₄₀/F₃₈₀).
-
Introduce this compound at the desired concentration into the perfusion buffer and record the changes in the fluorescence ratio over time.
-
-
Data Analysis and Calibration:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each ROI over time.
-
To convert the fluorescence ratio to absolute [Ca²⁺]i, the Grynkiewicz equation can be used: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_380_free / F_380_bound)[7][8] Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).
-
R is the measured 340/380 nm fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺ (determined using a calcium chelator like EGTA).
-
Rmax is the ratio at saturating Ca²⁺ levels (determined using a calcium ionophore like ionomycin).
-
(F_380_free / F_380_bound) is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively, determined during calibration.
-
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Signal | - Insufficient dye loading- Low dye concentration- Cell death | - Increase dye concentration or loading time.- Ensure physiological buffer contains calcium.- Check cell viability. |
| High Background | - Incomplete removal of extracellular dye- Autofluorescence | - Ensure thorough washing after dye loading.- Use phenol red-free media.- Acquire an image of unstained cells to assess autofluorescence. |
| Inconsistent Results | - Uneven cell seeding- Inconsistent dye loading- Temperature fluctuations | - Ensure a homogenous cell suspension during seeding.- Use automated liquid handlers for dye and agonist addition.- Maintain a constant temperature throughout the assay. |
| Dye Compartmentalization | Sequestration of the dye into organelles. | Loading at a lower temperature (e.g., room temperature) may reduce compartmentalization. |
| Phototoxicity | Excessive exposure to excitation light. | Minimize exposure time and use the lowest possible excitation intensity that provides a good signal. |
Alternative Techniques: Genetically Encoded Calcium Indicators (GECIs)
For long-term studies or experiments requiring cell-type-specific expression, Genetically Encoded Calcium Indicators (GECIs) like GCaMP are a powerful alternative to chemical dyes. GECIs are proteins that fluoresce upon binding to calcium. They can be introduced into cells via transfection or viral transduction, allowing for targeted expression in specific cell populations and subcellular compartments. While the setup for GECI imaging is more complex initially, it can circumvent issues like dye loading variability and compartmentalization.
Conclusion
Calcium imaging is an indispensable tool for characterizing the activity of muscarinic agonists like this compound. By utilizing fluorescent indicators such as Fluo-4 AM for high-throughput screening or Fura-2 AM for quantitative single-cell analysis, researchers can obtain detailed insights into the dose-dependent effects and kinetics of this compound-induced calcium mobilization. Adherence to detailed protocols and careful optimization of experimental parameters are crucial for obtaining reliable and reproducible data.
References
- 1. jkpractitioner.com [jkpractitioner.com]
- 2. Cevimeline-induced monophasic salivation from the mouse submandibular gland: decreased Na+ content in saliva results from specific and early activation of Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Human submandibular gland (HSG) cell line as a model for studying salivary gland Ca2+ signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cevimeline.HCl Dose-Response in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[1] It is primarily used to treat xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretion. Understanding the dose-response relationship of this compound in relevant cell culture models is crucial for elucidating its mechanism of action, determining effective concentrations for in vitro studies, and screening for potential therapeutic applications.
These application notes provide a summary of the dose-response characteristics of this compound, detailed protocols for generating dose-response curves in cell culture, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the potency of this compound at various muscarinic receptor subtypes and its effective concentrations in inducing physiological responses in salivary gland cells.
| Receptor Subtype | EC50 (µM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Table 1: this compound EC50 Values for Muscarinic Receptor Subtypes. This table presents the half-maximal effective concentrations (EC50) of this compound for activating different human muscarinic acetylcholine receptor subtypes. Lower EC50 values indicate higher potency.
| Cell Type | Effective Concentration Range | Observed Effect |
| Rat Parotid Gland Acinar and Duct Cells | > 1 µM | Dose-dependent increase in intracellular Ca2+ concentration[1] |
| Mouse Submandibular Gland Cells | 30 µM - 1 mM | Evokes fluid secretion[2] |
Table 2: Effective Concentrations of this compound in Salivary Gland Cells. This table shows the concentration ranges of this compound that have been observed to elicit physiological responses in isolated salivary gland cells.
Signaling Pathway
This compound primarily exerts its effects through the activation of M1 and M3 muscarinic receptors, which are coupled to the Gq/11 G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium ([Ca2+]i) is a key event in stimulus-secretion coupling in salivary gland acinar cells, ultimately leading to fluid and protein secretion.
References
- 1. Effects of pilocarpine and cevimeline on Ca2+ mobilization in rat parotid acini and ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevimeline-induced monophasic salivation from the mouse submandibular gland: decreased Na+ content in saliva results from specific and early activation of Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cevimeline.HCl Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agonist with a high affinity for muscarinic M3 receptors, which are abundant in exocrine glands such as salivary and lacrimal glands.[1] Its primary clinical application is the treatment of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes) in patients with Sjögren's syndrome.[2][3] Preclinical evaluation of this compound efficacy relies on the use of appropriate animal models that mimic the pathology of Sjögren's syndrome. This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in these models.
Animal Models for Sjögren's Syndrome
The selection of an appropriate animal model is critical for the evaluation of potential therapeutics for Sjögren's syndrome. The non-obese diabetic (NOD) mouse is the most widely used and accepted spontaneous model for primary Sjögren's syndrome. Other models, such as the MRL/lpr mouse, are also utilized, often representing secondary Sjögren's syndrome due to their systemic lupus erythematosus-like phenotype.
| Animal Model | Key Characteristics | Relevance to Sjögren's Syndrome |
| Non-obese Diabetic (NOD) Mouse | Spontaneously develops autoimmune exocrinopathy, lymphocytic infiltration of lacrimal and salivary glands, production of autoantibodies (anti-SSA/Ro and anti-SSB/La), and decreased salivary and lacrimal secretions.[4][5] | Closely mimics the features of primary Sjögren's syndrome in humans. |
| MRL/lpr Mouse | Spontaneously develops systemic autoimmunity, including lymphoproliferation, arthritis, and immune complex-mediated glomerulonephritis. Exhibits lymphocytic infiltration in salivary and lacrimal glands. | Represents a model for secondary Sjögren's syndrome, often associated with other autoimmune diseases like lupus. |
| Radiation-Induced Xerostomia Model (Rat/Mouse) | Exposure of the head and neck region to X-ray irradiation leads to salivary gland dysfunction and reduced saliva flow.[6] | Useful for studying the secretagogue effects of this compound on damaged salivary glands, relevant to radiation-induced xerostomia. |
Mechanism of Action of this compound
This compound acts as a muscarinic agonist, primarily targeting M3 and, to a lesser extent, M1 receptors on acinar cells of the salivary and lacrimal glands.[1] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade, leading to increased secretion of saliva and tears.
Signaling Pathway of this compound in Salivary Gland Acinar Cells
Experimental Protocols
Protocol 1: Evaluation of Salivary Secretion in Mice
This protocol is adapted from established methods for pilocarpine-induced salivation and can be applied to assess the efficacy of this compound.[7][8]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Pre-weighed 1.5 mL microcentrifuge tubes
-
Cotton balls or absorbent swabs
-
Forceps
-
Micropipette
Procedure:
-
Animal Preparation: House mice under standard conditions with ad libitum access to food and water. For stimulated saliva collection, it is recommended to fast the animals for a few hours prior to the experiment to prevent contamination of saliva with food particles.
-
Preparation of this compound Solution: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. A range of doses (e.g., 1, 3, and 10 mg/kg body weight) should be prepared to evaluate a dose-response relationship.
-
Anesthesia: Anesthetize the mouse via intraperitoneal (IP) injection of a suitable anesthetic. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Baseline Saliva Collection (Optional): Prior to this compound administration, collect unstimulated saliva for a defined period (e.g., 5-10 minutes) by placing a pre-weighed cotton ball in the mouse's oral cavity.
-
This compound Administration: Administer the prepared dose of this compound via IP or subcutaneous (SC) injection. A vehicle control group (sterile saline) must be included.
-
Stimulated Saliva Collection: Immediately after injection, place a new pre-weighed cotton ball into the mouse's oral cavity using forceps. Collect saliva for a standardized period (e.g., 15-30 minutes).
-
Measurement of Saliva Volume: After the collection period, remove the cotton ball and place it back into its pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball from the final weight. Assuming the density of saliva is approximately 1 g/mL, the weight in milligrams is equivalent to the volume in microliters.
-
Data Analysis: Express the results as total saliva volume (µL) or saliva flow rate (µL/min). Compare the saliva production between the this compound-treated groups and the vehicle control group.
Quantitative Data (Hypothetical Example):
| Treatment Group | Dose (mg/kg) | Mean Saliva Volume (µL ± SEM) |
| Vehicle Control | - | 15.2 ± 2.5 |
| This compound | 1 | 35.8 ± 4.1 |
| This compound | 3 | 78.5 ± 6.9 |
| This compound | 10 | 125.3 ± 10.2 |
| p < 0.05 compared to vehicle control. |
Protocol 2: Evaluation of Lacrimal Secretion (Tear Production) in Mice
The Schirmer test is a commonly used method to measure tear production and can be adapted for use in mice.
Materials:
-
Phenol red thread or Schirmer test strips
-
Forceps
-
Anesthetic (optional, for basal tear measurement)
Procedure:
-
Animal Restraint: Gently restrain the mouse. Anesthesia is generally not required for stimulated tear collection but may be used for basal measurements to minimize stress-induced tearing.
-
Measurement of Tear Production:
-
Carefully place the rounded end of a phenol red thread or a folded Schirmer strip into the lower conjunctival fornix of the mouse's eye.
-
The thread/strip should be left in place for a standardized time (e.g., 15-60 seconds).
-
The length of the moistened area on the thread/strip is then measured in millimeters.
-
-
Stimulated Tear Production: To measure this compound-stimulated tear production, administer the drug (e.g., via IP injection) and perform the Schirmer test at the time of peak effect (e.g., 15-30 minutes post-injection). A vehicle control group is essential.
-
Data Analysis: Compare the length of the wetted thread/strip (in mm) between the treated and control groups.
Quantitative Data (Hypothetical Example):
| Treatment Group | Dose (mg/kg) | Mean Tear Production (mm ± SEM) |
| Vehicle Control | - | 1.8 ± 0.3 |
| This compound | 1 | 3.5 ± 0.5 |
| This compound | 3 | 6.2 ± 0.8 |
| This compound | 10 | 9.7 ± 1.1 |
| p < 0.05 compared to vehicle control. |
Protocol 3: Histopathological Analysis of Salivary and Lacrimal Glands
Histopathological examination of the exocrine glands provides crucial information on the extent of inflammation and tissue damage, and how this compound treatment may affect these parameters.
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the treatment period, euthanize the mice and carefully dissect the submandibular, parotid, and lacrimal glands. Fix the tissues in 4% PFA or 10% formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, and then stain with H&E.
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Assess the degree of lymphocytic infiltration, acinar atrophy, and ductal damage.
-
Quantification of Inflammation (Focus Score): To quantify the inflammatory infiltrates, calculate the focus score. A focus is defined as an aggregate of at least 50 lymphocytes. The focus score is the number of foci per 4 mm² of glandular tissue.
-
Data Analysis: Compare the focus scores and overall histopathological changes between the this compound-treated and control groups.
Experimental Workflow:
Conclusion
The use of appropriate animal models, such as the NOD mouse, coupled with standardized and quantitative outcome measures, is essential for the preclinical evaluation of this compound. The protocols outlined in this document provide a framework for assessing the efficacy of this compound in stimulating salivary and lacrimal secretions and its potential to modulate the underlying disease process in models of Sjögren's syndrome. Rigorous experimental design, including dose-response studies and appropriate controls, will yield reliable data to support the clinical development of this compound and other novel therapies for this debilitating autoimmune disease.
References
- 1. Cevimeline-induced monophasic salivation from the mouse submandibular gland: decreased Na+ content in saliva results from specific and early activation of Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of cevimeline on dry eye in patients with Sjögren's syndrome: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal histological changes in lacrimal and major salivary glands in mouse models of Sjogren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cevimeline on radiation-induced salivary gland dysfunction and AQP5 in submandibular gland in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for parotidectomy and saliva analysis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Cevimeline.HCl in Rodent Models of Sjögren's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). Rodent models that mimic the features of human Sjögren's syndrome are invaluable tools for understanding the pathogenesis of the disease and for the preclinical evaluation of potential therapeutics.[1][2] Cevimeline hydrochloride (Evoxac®) is a cholinergic agonist that has been approved for the treatment of dry mouth in patients with Sjögren's syndrome.[3][4][5][6] These application notes provide detailed protocols for the administration of Cevimeline.HCl in rodent models of Sjögren's syndrome, methods for evaluating its efficacy, and an overview of its mechanism of action.
Mechanism of Action of Cevimeline
Cevimeline is a muscarinic receptor agonist with a high affinity for M3 muscarinic receptors, which are abundant on the acinar cells of salivary glands.[7][8] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in saliva secretion.[1] Specifically, the binding of Cevimeline to the M3 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels are a primary driver of fluid secretion. Concurrently, DAG activates protein kinase C (PKC), which is involved in the secretion of proteins.
Recent studies have also elucidated a cytoprotective signaling pathway induced by M3 receptor activation in salivary gland cells. This involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Src kinase activation, leading to the phosphorylation of ERK and Akt. This cascade can suppress apoptosis, suggesting a potential disease-modifying role for Cevimeline beyond its secretagogue effects.[1]
Rodent Models of Sjögren's Syndrome
A variety of rodent models are utilized to study Sjögren's syndrome, each with distinct characteristics. The choice of model can influence the experimental design and interpretation of results.
| Model Type | Examples | Key Features |
| Spontaneous (Genetic) | NOD (Non-Obese Diabetic), MRL/lpr, NOD.B10-H2b, C57BL/6.NOD-Aec1Aec2 | Develop Sjögren's-like symptoms with age due to genetic predisposition.[9] Exhibit lymphocytic infiltration, autoantibody production, and salivary gland dysfunction.[10] |
| Induced | Salivary Gland Protein Immunization, Viral Infection (e.g., MCMV), TLR3/STING agonist administration | Disease is induced in otherwise healthy mice through immunological challenge.[2][11] Allows for the study of disease initiation and progression in a controlled manner. |
Experimental Protocols
Preparation and Administration of this compound
This compound is water-soluble and can be prepared for either oral or intraperitoneal administration.
-
Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles.
-
Preparation: Dissolve this compound powder in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. For oral administration, a palatable vehicle like sweetened water may be considered for voluntary intake, though oral gavage ensures accurate dosing.
a) Intraperitoneal (i.p.) Injection Protocol:
-
Calculate the required dose based on the animal's body weight (mg/kg).
-
Prepare a stock solution of this compound. For example, a 1 mg/mL stock solution.
-
Dilute the stock solution to the final injection concentration. The injection volume should typically be between 100-200 µL for a mouse.
-
Gently restrain the mouse and administer the dose via intraperitoneal injection into the lower abdominal quadrant.
b) Oral Gavage Protocol:
-
Calculate the required dose based on the animal's body weight.
-
Prepare the this compound solution. The concentration should be such that the gavage volume is appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Use a proper-sized, soft-tipped gavage needle.
-
Gently restrain the animal and carefully insert the gavage needle into the esophagus, delivering the solution directly into the stomach.
Evaluation of Salivary Gland Function
The primary endpoint for assessing the efficacy of Cevimeline is the measurement of salivary flow.
-
Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).
-
Pre-weighing: Weigh a pre-cut, small absorbent cotton ball or sponge.
-
Saliva Collection: Carefully place the pre-weighed cotton ball in the mouse's oral cavity for a set period (e.g., 15 minutes) following the administration of a secretagogue like pilocarpine or Cevimeline itself.[2]
-
Post-weighing: Remove the cotton ball and immediately weigh it again.
-
Calculation: The difference in weight (in mg) is equivalent to the volume of saliva secreted (in µL). The salivary flow rate can be expressed as µL/min.
Histopathological Analysis
-
At the end of the study, euthanize the animals.
-
Carefully dissect and harvest the submandibular and/or parotid salivary glands.
-
Fix the glands in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess the extent of lymphocytic infiltration and tissue damage.
-
Quantify the inflammation using a focus score (number of lymphocytic foci of ≥50 cells per 4 mm² of tissue).
Experimental Workflow
The following diagram outlines a typical preclinical study workflow for evaluating this compound in a rodent model of Sjögren's syndrome.
References
- 1. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Experimental Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cevimeline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Effect of cevimeline on salivary components in patients with Sjögren syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rheumatv.com [rheumatv.com]
- 9. Recent Advances in Mouse Models of Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Cevimeline HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, in vitro evaluation, and in vivo testing of Cevimeline Hydrochloride (HCl) for experimental purposes. This document includes detailed methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction to Cevimeline HCl
Cevimeline is a cholinergic agonist that preferentially acts on muscarinic M1 and M3 receptors.[1][2] This action mimics the effect of acetylcholine, a neurotransmitter crucial for various bodily functions, including the secretion of exocrine glands.[3] By stimulating M3 receptors, which are abundant in salivary and lacrimal glands, Cevimeline increases the production of saliva and tears.[1][4] This makes it a valuable compound for research into and treatment of conditions characterized by glandular hypofunction, such as Sjögren's syndrome.[3]
Physicochemical Properties of Cevimeline HCl:
| Property | Description |
| Appearance | White to off-white crystalline powder[5] |
| Molecular Formula | C₁₀H₁₇NOS · HCl[6] |
| Molecular Weight | 235.8 g/mol [6] |
| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether.[5] Soluble in ethanol (~5 mg/mL), DMSO (~5 mg/mL), and DMF (~3 mg/mL).[6] |
| Storage | Store at -20°C[6] |
Mechanism of Action and Signaling Pathway
Cevimeline HCl exerts its pharmacological effects by binding to and activating M3 muscarinic receptors on the surface of salivary acinar cells.[1] This binding event initiates a G-protein-coupled receptor (GPCR) signaling cascade. The activated G-protein, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] The resulting increase in cytosolic Ca²⁺ concentration is a critical step that leads to the secretion of saliva.[1]
Experimental Formulations
For experimental use, Cevimeline HCl can be formulated into various dosage forms. Below are protocols for preparing an oral solution, fast-dissolving tablets, and oral films.
Oral Solution
An oral solution is suitable for initial in vivo screening and dose-ranging studies in animal models.
Materials:
-
Cevimeline HCl powder
-
Purified water
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Protocol:
-
Weighing: Accurately weigh the required amount of Cevimeline HCl powder.
-
Dissolution: In a volumetric flask, dissolve the Cevimeline HCl in a small volume of purified water with the aid of a magnetic stirrer.
-
Vehicle Addition: Once completely dissolved, add the chosen vehicle (e.g., 0.5% methylcellulose solution) to the desired final volume.
-
pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH to a suitable range (e.g., 4.5-5.5) using a biocompatible acid or base.
-
Storage: Store the final solution in a well-closed container, protected from light, at 2-8°C.
Fast-Dissolving Tablets (FDTs)
FDTs are advantageous for rapid drug release and absorption. The following protocol utilizes the direct compression method.
Materials:
-
Cevimeline HCl powder
-
Microcrystalline cellulose (MCC, e.g., Avicel® 102) - Filler/Binder
-
Crospovidone - Superdisintegrant
-
Mannitol - Diluent/Sweetener
-
Magnesium stearate - Lubricant
-
Talc - Glidant
-
Sieve (#60)
-
Tablet press
Formulation Examples:
| Ingredient | Formulation A (mg/tablet) | Formulation B (mg/tablet) |
| Cevimeline HCl | 30 | 30 |
| Microcrystalline Cellulose | 100 | 80 |
| Crospovidone | 8 | 12 |
| Mannitol | 60 | 76 |
| Magnesium Stearate | 1 | 1 |
| Talc | 1 | 1 |
| Total Weight | 200 | 200 |
Protocol:
-
Sieving: Pass all ingredients (except magnesium stearate and talc) through a #60 sieve to ensure particle size uniformity.
-
Blending: Geometrically mix the sieved powders in a suitable blender for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 2-3 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Oral Films
Oral films offer an alternative to tablets, with the potential for buccal or sublingual absorption, which may bypass first-pass metabolism.[2] The solvent casting method is commonly used for their preparation.[2]
Materials:
-
Cevimeline HCl powder
-
Hydroxypropyl methylcellulose (HPMC E15) - Film-forming polymer
-
Polyethylene glycol 400 (PEG 400) - Plasticizer
-
Citric acid - Saliva stimulating agent
-
Sodium saccharin - Sweetener
-
Purified water
-
Magnetic stirrer
-
Petri dish
-
Hot air oven
Formulation Example:
| Ingredient | Amount |
| Cevimeline HCl | 513 mg |
| HPMC E15 | 2-3% w/v |
| PEG 400 | 0.4-0.8% w/v |
| Citric Acid | q.s. |
| Sodium Saccharin | q.s. |
| Purified Water | to 10 mL |
Protocol:
-
Polymer Solution: Dissolve the accurately weighed HPMC E15 in 5 mL of purified water with continuous stirring.
-
Excipient Addition: To the polymer solution, add PEG 400, citric acid, and sodium saccharin (previously dissolved in a small amount of water) and stir until a homogenous solution is obtained.
-
Drug Incorporation: Dissolve the weighed Cevimeline HCl in 2 mL of water and slowly add it to the polymeric solution with continuous stirring.
-
De-aeration: Let the solution stand for 30 minutes to remove any entrapped air bubbles.
-
Casting: Pour the solution into a petri dish.
-
Drying: Dry the film in a hot air oven at 50°C for 8-10 hours.
-
Cutting and Storage: Once dried, carefully remove the film and cut it into the desired size (e.g., 2x2 cm). Store the films in a desiccator, wrapped in butter paper and aluminum foil.[2]
In Vitro Evaluation
Drug Content Uniformity
Protocol:
-
Randomly select 10 individual tablets or films.
-
Individually weigh each unit and crush it (for tablets) or dissolve it (for films) in a suitable solvent (e.g., 6.8 pH phosphate buffer) in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.[2]
-
Filter the solution and make appropriate dilutions.
-
Analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at ~207 nm or RP-HPLC).[7]
In Vitro Dissolution/Drug Release
Protocol for Fast-Dissolving Tablets:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 6.8 pH phosphate buffer
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sampling Times: 5, 10, 15, 20, and 30 minutes
-
Analysis: Withdraw aliquots at each time point, filter, and analyze for Cevimeline HCl concentration using a validated analytical method. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
Protocol for Oral Films:
-
Apparatus: USP Apparatus 1 (Basket)[2]
-
Dissolution Medium: 900 mL of 6.8 pH phosphate buffer[2]
-
Temperature: 37 ± 0.5°C
-
Basket Speed: 50 rpm[2]
-
Sampling Times: 2, 4, 6, 8, and 10 minutes
-
Analysis: Follow the same analytical procedure as for FDTs.
Quantitative Data Summary (Example):
| Formulation | Time (min) | % Drug Release |
| FDT-A | 5 | 75.2 ± 3.1 |
| 10 | 92.5 ± 2.5 | |
| 15 | 98.1 ± 1.9 | |
| Film-A | 2 | 85.6 ± 4.2 |
| 4 | 95.3 ± 3.7 | |
| 6 | 99.2 ± 2.8 |
In Vivo Experimental Use
Animal Model of Sjögren's Syndrome
The MRL/lpr mouse model is widely used as it spontaneously develops a condition that mimics human Sjögren's syndrome. Alternatively, the disease can be induced in other strains like BALB/c mice.
Protocol for Induction in BALB/c Mice:
-
Antigen Preparation: Prepare an emulsion of salivary gland protein extract with an equal volume of Complete Freund's Adjuvant (CFA).
-
Immunization: Immunize female BALB/c mice (6-8 weeks old) subcutaneously at the base of the tail with 100 µL of the emulsion.
-
Booster: Provide a booster immunization with the same antigen emulsified in Incomplete Freund's Adjuvant (IFA) 2-3 weeks after the primary immunization.
-
Disease Development: Monitor the mice for signs of Sjögren's syndrome, such as reduced salivary flow, which typically develops over several weeks.
Evaluation of Salivary Gland Function
Protocol:
-
Fasting: Fast the mice for at least 4 hours before the experiment but allow access to water.
-
Anesthesia: Anesthetize the mice with a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Baseline Saliva Collection: Pre-weigh a small cotton ball. Place the cotton ball in the mouse's mouth for a fixed period (e.g., 2 minutes) to collect unstimulated saliva. Weigh the cotton ball again to determine the amount of saliva collected.
-
Cevimeline Administration: Administer the prepared Cevimeline HCl formulation (e.g., oral solution) via oral gavage.
-
Stimulated Saliva Collection: At a predetermined time post-administration (e.g., 30 minutes), administer a sialagogue such as pilocarpine hydrochloride (0.5 mg/kg, intraperitoneally) to stimulate salivation.
-
Measurement: Collect all secreted saliva for a defined period (e.g., 15 minutes) using pre-weighed cotton balls. The difference in weight of the cotton balls before and after collection represents the volume of secreted saliva (assuming a density of 1 g/mL).
Quantitative Analysis of Cevimeline HCl
A robust analytical method is essential for the accurate quantification of Cevimeline HCl in formulations and biological samples.
RP-HPLC Method for Formulations
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM sodium phosphate monobasic, pH 3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A common ratio is 85:15 (v/v) buffer:methanol.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at ~210 nm
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cevimeline HCl reference standard in the mobile phase and make serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample as described in the "Drug Content Uniformity" section and dilute with the mobile phase to a concentration within the calibration range.
Safety Precautions
Cevimeline HCl is a pharmacologically active compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the powder and its formulations. All procedures should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Protocols for Experimental Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Induction of oral tolerance in experimental Sjogren's syndrome autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for Experimental Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Stability of Cevimeline HCl in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline HCl) is a cholinergic agonist that primarily acts on muscarinic M1 and M3 receptors. It is utilized in research and clinical settings to stimulate salivary and lacrimal gland secretion, making it a key compound in the study and treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. For in vitro and in vivo studies, it is often necessary to prepare stock solutions of Cevimeline HCl in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity. This document provides a detailed overview of the solubility and stability of Cevimeline HCl in DMSO, along with protocols for its preparation, storage, and assessment.
Solubility of Cevimeline HCl in DMSO
The solubility of Cevimeline HCl in DMSO can vary depending on several factors, including the purity of the DMSO, the presence of water, the specific salt form of Cevimeline HCl (e.g., anhydrous vs. hemihydrate), and the use of physical methods such as sonication to aid dissolution. A review of available data from various suppliers indicates a range of reported solubilities.
Quantitative Solubility Data
| Solvent | Reported Solubility | Conditions and Considerations |
| DMSO | ~5 mg/mL[1] | Standard dissolution. |
| DMSO | 2 mg/mL | Clear solution. |
| DMSO | 40 mg/mL[2] | Fresh, moisture-free DMSO is recommended as its hygroscopic nature can reduce solubility.[2] |
| DMSO | 100 mg/mL[3] | Requires sonication to achieve this concentration. The use of newly opened, anhydrous DMSO is crucial as its hygroscopic nature can significantly impact solubility.[3] |
Note: The significant variation in reported solubility highlights the importance of using high-purity, anhydrous DMSO and potentially employing methods like vortexing or sonication to achieve higher concentrations. Researchers should empirically determine the optimal concentration for their specific experimental needs.
Stability of Cevimeline HCl in DMSO
While specific long-term stability studies of Cevimeline HCl in DMSO are not extensively published, general guidelines for storing compounds in DMSO can be applied. The stability of the crystalline solid is well-documented.
Storage Recommendations
| Form | Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| DMSO Stock Solution | -80°C | Recommended for up to 6 months. |
| DMSO Stock Solution | -20°C | Recommended for up to 1 month. |
Important Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes.
-
Water Content: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can promote hydrolysis and degradation of dissolved compounds. Therefore, it is critical to use anhydrous DMSO and to handle solutions in a dry environment.
-
Light Exposure: While specific data on the photosensitivity of Cevimeline HCl in DMSO is limited, as a general precaution, stock solutions should be stored in light-protected vials.
Experimental Protocols
Protocol for Preparation of a Cevimeline HCl Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution. Adjust the amounts accordingly for different desired concentrations, keeping the reported solubility limits in mind.
Materials:
-
Cevimeline HCl (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes
Procedure:
-
Preparation: Work in a clean, dry environment, preferably a fume hood or a glove box with a dry atmosphere, to minimize water absorption by the DMSO.
-
Weighing: Accurately weigh the desired amount of Cevimeline HCl. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.
-
Dispensing Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the Cevimeline HCl. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If a higher concentration is desired and dissolution is slow, brief sonication in a water bath may be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials or tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing the Stability of Cevimeline HCl in DMSO using RP-HPLC
This protocol outlines a general procedure for a stability study of a Cevimeline HCl stock solution in DMSO. A stability-indicating method, such as the one described by Patel et al. (2017), should be used.
Materials:
-
Cevimeline HCl in DMSO stock solution (prepared as described above)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., Hypersil BDS C18, 250mm x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., 10 mM monobasic sodium phosphate monohydrate buffer pH 3.0 with 1% triethylamine and Methanol)
-
Filtration apparatus for mobile phase
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the Cevimeline HCl stock solution to a suitable concentration with the mobile phase. Analyze this sample by HPLC to determine the initial peak area and purity. This will serve as the baseline.
-
Sample Storage: Store the aliquoted stock solutions at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve a stored aliquot.
-
Sample Preparation for HPLC: Thaw the aliquot to room temperature and dilute it to the same concentration as the T=0 sample using the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Data Analysis: Compare the peak area of the Cevimeline HCl peak at each time point to the T=0 peak area to determine the percentage of the compound remaining. Analyze the chromatogram for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Experimental Workflow for Cevimeline HCl Stock Solution Preparation
Caption: Workflow for preparing a Cevimeline HCl stock solution in DMSO.
Signaling Pathway of Cevimeline as a Muscarinic Agonist
Caption: Simplified signaling pathway of Cevimeline HCl in salivary glands.
References
Application Notes and Protocols for the Long-Term Stability of Cevimeline.HCl Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride is a cholinergic agonist that acts on muscarinic receptors, primarily M1 and M3.[1][2] It is used to treat dry mouth (xerostomia) associated with Sjögren's syndrome by stimulating salivary gland secretion.[2][3][4] The stability of Cevimeline.HCl in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. These application notes provide a summary of the known stability profile of this compound in aqueous solutions and detailed protocols for conducting long-term stability studies.
Signaling Pathway of Cevimeline
Cevimeline binds to and activates M1 and M3 muscarinic acetylcholine receptors.[1][2] This activation, particularly of the M3 receptors located on exocrine glands like salivary glands, triggers a G-protein-coupled cascade.[5] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and increased secretion from salivary and sweat glands.[5]
Stability Profile of this compound
Forced degradation studies are crucial for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the estimation of this compound and its related substances, demonstrating its suitability for stability studies.
The following table summarizes the degradation of this compound under various stress conditions as per ICH guidelines.
| Stress Condition | Parameters | Observations |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation observed. |
| Oxidative Degradation | 30% H₂O₂ at room temp for 24 hours | Significant degradation observed. |
| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours | Degradation observed. |
| Thermal Degradation | 105°C for 24 hours | Degradation observed. |
Data synthesized from a forced degradation study.
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Aqueous Solutions
This protocol outlines a general procedure for conducting long-term stability studies of this compound aqueous solutions, based on established pharmaceutical stability testing guidelines.[6][7][8][9]
1. Objective: To evaluate the long-term stability of a this compound aqueous solution under specified storage conditions.
2. Materials:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Buffer components (e.g., phosphate, citrate)
-
pH meter
-
Volumetric flasks and pipettes
-
Stability chambers
-
Validated stability-indicating analytical method (e.g., RP-HPLC)
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Ensure the pH of the solution is accurately measured and adjusted if necessary.
-
Aseptically filter the solution if required for microbiological stability.
-
Aliquot the solution into appropriate, inert, and sealed containers (e.g., glass vials with Teflon-lined caps). The container closure system should be the same as the proposed marketing packaging.[7]
4. Storage Conditions:
-
Place the samples in stability chambers maintained at controlled temperature and humidity. Recommended long-term storage conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]
-
Accelerated stability testing can be conducted at 40°C ± 2°C / 75% RH ± 5% RH for a shorter duration (e.g., 6 months) to predict the long-term stability.
5. Testing Schedule:
-
Samples should be pulled from the stability chambers at predetermined time points.
-
For long-term studies, a typical schedule includes 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]
-
For accelerated studies, time points of 0, 3, and 6 months are common.[7]
6. Analytical Testing:
-
At each time point, analyze the samples using a validated stability-indicating method.
-
The analysis should include:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: Measurement of the solution's pH.
-
Assay: Quantification of the remaining this compound concentration.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
7. Data Analysis and Reporting:
-
Tabulate the data from all time points.
-
Evaluate any trends in the assay value, pH, and the formation of degradation products.
-
Determine the shelf-life of the solution based on the time it takes for the concentration of this compound to decrease to a predefined limit (e.g., 90% of the initial concentration) or for degradation products to exceed their acceptance criteria.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a published method for the analysis of this compound and its degradation products.
1. Objective: To provide a validated RP-HPLC method for the quantitative determination of this compound in the presence of its degradation products.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM monobasic sodium phosphate monohydrate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and Methanol in a ratio of 85:15 (v/v). The buffer should contain 1% triethylamine (TEA).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Retention Time: Approximately 11.9 minutes for this compound.
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of monobasic sodium phosphate monohydrate in water to make a 10 mM solution. Add 1% TEA and adjust the pH to 3.0 with ortho-phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in an 85:15 ratio. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution: Dilute the this compound aqueous solution from the stability study with the mobile phase to a concentration within the calibration range.
4. Method Validation Parameters (as per ICH guidelines):
-
Specificity: The method should be able to separate this compound from its degradation products and any excipients. This is confirmed through forced degradation studies.
-
Linearity: The method should demonstrate a linear relationship between the peak area and the concentration of this compound over a specified range.
-
Accuracy: The accuracy should be assessed by recovery studies of spiked samples.
-
Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be established to determine the lowest concentration of this compound that can be reliably detected and quantified. For this compound, the reported LOD and LOQ are 0.8 µg/ml and 2.5 µg/ml, respectively.
5. System Suitability:
-
Before each run, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.
6. Analysis Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with those of the standard solutions.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers and drug development professionals to assess the long-term stability of this compound aqueous solutions. The stability-indicating RP-HPLC method is a crucial tool for accurately quantifying the drug and its degradation products. By following these guidelines, a thorough understanding of the stability profile of this compound can be achieved, ensuring the development of safe, effective, and stable pharmaceutical formulations.
References
- 1. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cevimeline - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 6. www3.paho.org [www3.paho.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. stabilityhub.com [stabilityhub.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes: Utilizing Cevimeline.HCl in Alzheimer's Disease Research Models
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 7. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. novamedline.com [novamedline.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Cevimeline hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 13. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 14. Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide (LPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Vincamine Alleviates Amyloid-β 25-35 Peptides-induced Cytotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Muscarinic Receptor Desensitization using Cevimeline.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride (Cevimeline.HCl) is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 receptor subtypes.[1][2] It is clinically approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, where it stimulates salivary and lacrimal gland secretions.[3] Beyond its therapeutic applications, this compound serves as a valuable pharmacological tool for investigating the mechanisms of G protein-coupled receptor (GPCR) desensitization, a fundamental process that regulates cellular responsiveness to prolonged or repeated agonist exposure. This document provides detailed application notes and experimental protocols for utilizing this compound to study muscarinic receptor desensitization.
Mechanism of Action and Signaling Pathways
Cevimeline is a potent agonist at M1 and M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins.[1][4] Activation of these receptors by Cevimeline initiates a well-characterized signaling cascade.
Upon binding of Cevimeline to the M1 or M3 receptor, the associated Gq/11 protein is activated. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[5] DAG, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC).[5] This signaling pathway ultimately leads to the physiological responses associated with M1 and M3 receptor activation, such as smooth muscle contraction and glandular secretion.[5]
Muscarinic Receptor Desensitization
Prolonged exposure of muscarinic receptors to agonists like Cevimeline leads to desensitization, a process that attenuates the cellular response despite the continued presence of the stimulus. This is a crucial negative feedback mechanism to prevent overstimulation. The primary steps involved in homologous desensitization are:
-
Receptor Phosphorylation: The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its G protein, thereby terminating the signal.
-
Internalization: The receptor-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits. This removes the receptors from the cell surface, further contributing to desensitization.
-
Recycling or Degradation: Internalized receptors can either be dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation).
Quantitative Data
The following tables summarize the potency of Cevimeline and other muscarinic agonists at different muscarinic receptor subtypes.
| Receptor Subtype | Cevimeline EC50 (µM) | Reference |
| M1 | 0.023 | [1] |
| M2 | 1.04 | [1] |
| M3 | 0.048 | [1] |
| M4 | 1.31 | [1] |
| M5 | 0.063 | [1] |
| Table 1: Cevimeline Potency (EC50) at Muscarinic Receptor Subtypes. |
| Agonist | Receptor | EC50 | Reference |
| Acetylcholine | M1 | 56 nM | [6] |
| Carbachol | M1 | 1.7 µM | [6] |
| Pilocarpine | M1 | 6.8 µM | [6] |
| McN-A-343 | M1 | 11 nM | [6] |
| Oxotremorine M | M4 (engineered) | 88.7 nM | [6] |
| Table 2: Potency of Various Muscarinic Agonists. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
[³H]-NMS (radioligand)
-
This compound
-
Atropine (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL Assay Buffer, and 150 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of cell membrane suspension.
-
Competition: 50 µL [³H]-NMS, 50 µL of each this compound dilution, and 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.[7]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[4]
-
Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a functional readout of Gq-coupled receptor activation. This assay can be used to determine the potency (EC50) of this compound and to study desensitization by pre-treating cells with the agonist.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells)
-
IP-One HTRF assay kit (or similar)
-
This compound
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Lithium Chloride (LiCl)
-
384-well white microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and culture overnight to allow for attachment.[9]
-
For Desensitization Study: Pre-treat cells with a high concentration of this compound (e.g., 10x EC50) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. After pre-treatment, wash the cells with Stimulation Buffer.
-
Agonist Stimulation: Add serial dilutions of this compound in Stimulation Buffer containing LiCl (to inhibit IP1 degradation) to the wells. Incubate for 30-60 minutes at 37°C.[9]
-
Cell Lysis and Detection: Add the lysis buffer containing the IP1-d2 conjugate and anti-IP1 cryptate from the assay kit to all wells.[9]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis:
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Calculate the concentration of IP1 in each well.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
For desensitization, compare the maximal response and EC50 values at different pre-treatment times.
-
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following M1/M3 receptor activation by this compound. It is a rapid and sensitive method for assessing agonist potency and can be adapted to study desensitization.
Materials:
-
Cells expressing the muscarinic receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with an injection system or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence of the cells.
-
Agonist Injection: Using the plate reader's injection system, add serial dilutions of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
For Desensitization Study: After the initial stimulation, wash the cells and then re-stimulate with the same concentration of this compound to observe the attenuated response. Alternatively, pre-incubate with this compound for various times before the initial stimulation.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
For desensitization, compare the peak fluorescence response upon first and second stimulation, or after different pre-incubation times.
-
Protocol 4: Receptor Internalization Assay (Flow Cytometry-Based)
This protocol quantifies the agonist-induced internalization of muscarinic receptors from the cell surface using flow cytometry. It requires cells expressing receptors with an extracellular epitope tag (e.g., HA or FLAG).
Materials:
-
Cells stably expressing N-terminally epitope-tagged muscarinic receptors
-
This compound
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Plate cells in a 12-well plate and grow to 80-90% confluency.
-
Agonist Stimulation: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Antibody Staining:
-
Place the plates on ice to stop internalization.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with the primary antibody diluted in FACS buffer for 1 hour on ice. This will label the receptors remaining on the cell surface.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in FACS buffer for 30-60 minutes on ice, protected from light.
-
-
Cell Preparation for Flow Cytometry:
-
Wash the cells with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
(Optional) Fix the cells with Fixation Buffer.
-
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in the mean fluorescence intensity in Cevimeline-treated cells compared to untreated cells indicates receptor internalization.
-
Data Analysis: Quantify the percentage of receptor internalization at each time point by comparing the mean fluorescence intensity of treated cells to that of untreated cells.
Conclusion
This compound is a valuable tool for studying the molecular mechanisms of M1 and M3 muscarinic receptor desensitization. The protocols provided in this document offer robust methods for quantifying the binding affinity, signaling potency, and internalization of these receptors in response to this compound. By employing these techniques, researchers can gain deeper insights into the complex regulatory processes that govern GPCR signaling, which is essential for the development of novel therapeutics targeting this important receptor family.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration | MDPI [mdpi.com]
- 2. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cytotoxicity Assays for Cevimeline.HCl in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline Hydrochloride (Cevimeline.HCl) is a cholinergic agonist that preferentially stimulates muscarinic M1 and M3 receptors.[1] It is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome by increasing salivary secretion.[1][2] While the therapeutic action of this compound is targeted to the salivary glands, it is crucial to assess its potential cytotoxic effects on non-target cells to establish a comprehensive safety profile. This document provides detailed protocols for in vitro cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—to evaluate the effects of this compound on various non-target cell lines. Preclinical safety data submitted to the FDA indicated no evidence of mutagenicity or clastogenicity for cevimeline in a battery of assays.[1][3] However, specific in vitro cytotoxicity data on a broad range of non-target cell lines is not extensively published. Therefore, the data presented in this application note is illustrative to guide researchers in their experimental design and data interpretation.
Principle of Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug development to screen for potential toxic effects of compounds on cells. The assays described herein are based on different cellular functions:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is an indicator of cell lysis and cytotoxicity.
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
Data Presentation: Illustrative Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data from cytotoxicity assays performed on various non-target human cell lines treated with this compound for 48 hours. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: IC50 Values of this compound in Non-Target Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | > 1000 |
| HK-2 | Human Kidney Proximal Tubule | MTT | > 1000 |
| AC16 | Human Cardiomyocyte | MTT | > 1000 |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | > 1000 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Percentage Cell Viability (MTT Assay) after 48h Treatment with this compound
| Concentration (µM) | HepG2 (%) | HK-2 (%) | AC16 (%) | HUVEC (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |
| 10 | 98.1 ± 4.9 | 99.2 ± 5.1 | 97.5 ± 6.3 | 98.8 ± 5.3 |
| 100 | 95.3 ± 5.5 | 96.8 ± 4.9 | 94.2 ± 5.9 | 96.1 ± 5.8 |
| 500 | 90.7 ± 6.1 | 92.1 ± 5.3 | 89.5 ± 6.8 | 91.4 ± 6.2 |
| 1000 | 85.2 ± 6.8 | 88.4 ± 5.7 | 84.1 ± 7.2 | 86.7 ± 6.9 |
Values are presented as mean ± standard deviation.
Table 3: Percentage Cytotoxicity (LDH Assay) after 48h Treatment with this compound
| Concentration (µM) | HepG2 (%) | HK-2 (%) | AC16 (%) | HUVEC (%) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 | 5.5 ± 1.2 |
| 10 | 6.1 ± 1.3 | 5.5 ± 1.1 | 7.0 ± 1.5 | 6.3 ± 1.4 |
| 100 | 8.9 ± 1.8 | 7.8 ± 1.5 | 9.5 ± 2.0 | 8.7 ± 1.9 |
| 500 | 14.3 ± 2.5 | 12.1 ± 2.1 | 16.2 ± 2.8 | 14.9 ± 2.6 |
| 1000 | 20.5 ± 3.1 | 18.7 ± 2.8 | 22.8 ± 3.5 | 21.3 ± 3.3 |
Values are presented as mean ± standard deviation.
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound stock solution (in sterile PBS or DMSO)
-
Selected non-target cell lines (e.g., HepG2, HK-2, AC16, HUVEC)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
Materials:
-
This compound stock solution
-
Selected non-target cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).
Neutral Red Uptake (NRU) Assay Protocol
Materials:
-
This compound stock solution
-
Selected non-target cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
PBS (Phosphate Buffered Saline)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cevimeline.HCl Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Cevimeline.HCl in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cellular context?
Cevimeline is a cholinergic agonist that specifically targets and activates muscarinic acetylcholine receptors, with a higher affinity for M1 and M3 subtypes.[1][2][3] In cell-based assays, Cevimeline mimics the action of acetylcholine, initiating a signaling cascade upon binding to these G protein-coupled receptors (GPCRs). The predominant pathway for the M3 receptor involves coupling to the Gq/11 protein.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be measured in functional assays.[4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line, receptor expression levels, and the specific assay being performed. Based on published data, a broad concentration range from 1 nM to 10 µM is a reasonable starting point for initial range-finding experiments. The half-maximal effective concentration (EC50) values are often reported in the nanomolar to low micromolar range.[3][6]
| Receptor/Assay Type | Cell Line/System | Reported Effective Concentration (EC50) | Reference |
| M1 Receptor | CHO (Chinese Hamster Ovary) | 23 nM | [3] |
| M3 Receptor | CHO (Chinese Hamster Ovary) | 48 nM | [3] |
| M3 Receptor | Guinea Pig Ileum Contraction | 3.5 µM | [6] |
| M3 Receptor | Guinea Pig Trachea Contraction | 3 µM | [6] |
| Intracellular Ca²⁺ Increase | Digested Parotid Cells | 0.1 - 100 µM (Effective Range) | [7] |
Q3: How do I determine the optimal concentration for my specific cell line and assay?
Determining the optimal concentration is a multi-step process that involves generating a dose-response curve to find the EC50 and assessing cytotoxicity to establish a safe therapeutic window.
Q4: How can I assess if this compound is causing cytotoxicity?
Cytotoxicity can confound assay results by providing false negatives (if cells are dying and unable to respond) or false positives (if the assay readout is affected by cell death). It is crucial to run a parallel cytotoxicity assay using the same cell line, incubation time, and concentration range as your functional assay.
Common Cytotoxicity Assays:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity, which typically decreases in dying cells.[8]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
-
ApoTox-Glo™ Triplex Assay: Allows for the simultaneous measurement of viability, cytotoxicity, and apoptosis in a single well.[9]
A compound is generally considered cytotoxic if it reduces cell viability by more than 10-20% at the concentrations used in the functional assay.
Troubleshooting Guide
Q: I am not observing any response, even at high concentrations. What could be wrong?
This is a common issue that can stem from several factors. Systematically investigate each possibility to identify the root cause.
Q: The response in my assay is highly variable between wells or experiments. How can I improve consistency?
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.[10]
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density and avoid letting them become over-confluent.
-
Pipetting Technique: Use calibrated pipettes and employ consistent techniques (e.g., reverse pipetting for viscous solutions) to minimize variability in cell and reagent dispensing.
-
Edge Effects: Plate edges are prone to evaporation, which can concentrate reagents. Avoid using the outermost wells of a 96-well plate or ensure they are filled with a buffer (e.g., PBS) to create a humidity barrier.
-
Reagent Preparation: Prepare master mixes of reagents (cells, compounds) to be added to the plate, rather than adding them to each well individually. Ensure thorough mixing of stock solutions before dilution.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle only (negative control).
-
Incubation: Incubate the plate for the duration of your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against this compound concentration.
Protocol 2: Functional Assay - Intracellular Calcium Mobilization
This protocol measures the increase in intracellular calcium following M3 receptor activation.
-
Cell Plating: Seed cells expressing the M3 receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, often including an agent like Pluronic F-127 to aid dispersion.
-
Incubation with Dye: Remove the growth medium and add 100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Dye Removal: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare 2X or 5X concentrations of this compound serial dilutions in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Set the reader to measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~520 nm Em for Fluo-4).
-
Data Acquisition: Begin reading a baseline fluorescence for 15-30 seconds. The instrument will then automatically inject the this compound dilutions into the wells, and you will continue to record the fluorescence signal for another 2-3 minutes to capture the peak response.
-
Analysis: Calculate the response (e.g., peak fluorescence minus baseline) for each concentration. Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
References
- 1. Cevimeline - Wikipedia [en.wikipedia.org]
- 2. Cevimeline Monograph for Professionals - Drugs.com [drugs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing cholinergic side effects of Cevimeline.HCl in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cevimeline.HCl in animal studies. The information is designed to help manage cholinergic side effects and ensure the successful execution of experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during or after the administration of this compound to animal subjects.
Issue 1: Excessive Salivation and Respiratory Distress
-
Question: My animal is exhibiting excessive drooling and is having difficulty breathing after this compound administration. What should I do?
-
Answer: This indicates a severe cholinergic response, potentially leading to a cholinergic crisis. Immediate intervention is required.
-
Cease this compound Administration: Discontinue any ongoing administration of the compound.
-
Administer a Muscarinic Antagonist: Atropine is a non-selective muscarinic antagonist that can reverse these effects.[1] A starting dose of 1-10 µg/kg administered intravenously is suggested to suppress the sialagogic effects of cevimeline.[1] Alternatively, glycopyrrolate, a peripheral muscarinic antagonist, can be used to reduce salivation with fewer central nervous system side effects.
-
Provide Respiratory Support: If the animal is in respiratory distress, provide supplemental oxygen. In severe cases, assisted ventilation may be necessary.
-
Monitor Vital Signs: Closely monitor the animal's heart rate, respiratory rate, and overall condition.
-
Issue 2: Severe Diarrhea and Dehydration
-
Question: My animal has developed severe diarrhea after receiving this compound. How can I manage this?
-
Answer: Diarrhea is a common cholinergic side effect.[2][3] Management focuses on supportive care and, if necessary, antagonist administration.
-
Supportive Care: Ensure the animal has free access to water and electrolytes to prevent dehydration. Monitor for signs of dehydration such as skin tenting and lethargy.
-
Dose Reduction: Consider reducing the dose of this compound in subsequent experiments.
-
Antagonist Administration: If diarrhea is severe and causing significant distress or dehydration, administration of a muscarinic antagonist like atropine or glycopyrrolate can be considered.
-
Issue 3: Sedation and Lethargy
-
Question: The animals appear sedated and are not moving much after this compound administration. How do I differentiate this from a more serious adverse event?
-
Answer: Sedation can be a side effect of this compound, particularly at higher doses.[2] It is crucial to distinguish this from signs of distress.
-
Observe Behavior: Sedated animals will be inactive but should still be arousable with gentle stimulation. They should not exhibit signs of pain or distress such as vocalization, aggression, or abnormal posturing.
-
Monitor for Other Signs: Check for other signs of cholinergic crisis, such as muscle tremors, convulsions, or respiratory distress.[2] The absence of these suggests the animal is likely sedated.
-
Provide a Quiet Environment: House the animals in a quiet, comfortable environment to recover.
-
Dose-Response Assessment: In your experimental design, include a dose-response assessment to identify the threshold for sedation versus more severe side effects.
-
Frequently Asked Questions (FAQs)
1. What are the most common cholinergic side effects of this compound in animal studies?
The most frequently observed cholinergic side effects include salivation, lacrimation (tearing), urination, defecation, and gastrointestinal distress (diarrhea).[2][3] At higher doses, more severe effects such as tremor, convulsions, and dyspnea (difficulty breathing) can occur.[2]
2. How can I proactively manage or prevent these side effects?
-
Dose-Titration: Begin with a low dose of this compound and gradually increase it to find the optimal therapeutic window with manageable side effects.
-
Pre-treatment with an Antagonist: In some experimental paradigms, pre-treating with a low dose of a muscarinic antagonist can mitigate peripheral side effects. However, this may interfere with the intended therapeutic effects of this compound, so this approach should be carefully considered and validated for your specific study.
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound is appropriate for the route of administration and is non-toxic. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are common choices.[2][4]
3. What is the recommended vehicle for dissolving this compound for injection?
For intravenous administration, this compound can be dissolved in 0.9% saline.[2] For oral administration, it can be dissolved in water.[2] For intraperitoneal injections, sterile saline or PBS are suitable vehicles.[4] If the compound is not readily soluble in aqueous solutions, a vehicle like 0.5% to 1% carboxymethylcellulose (CMC) can be used.[5] It is crucial to include a vehicle-only control group in your experiments.[5]
4. What are the recommended starting doses for this compound in mice and rats?
Doses are highly dependent on the route of administration and the intended effect.
-
Mice: Intraperitoneal (i.p.) doses of 1-10 mg/kg have been shown to dose-dependently increase saliva secretion.[6]
-
Rats: Intraduodenal (i.d.) administration of 3-30 mg/kg has been shown to increase saliva and tear secretion, with effects seen at 10 mg/kg and higher.[1] Intraperitoneal injection of cevimeline induces salivation.[7]
5. What are the appropriate antagonists to use for managing severe cholinergic side effects, and what are the recommended doses?
Atropine and glycopyrrolate are effective muscarinic antagonists.
-
Atropine: A starting dose of 1-10 µg/kg i.v. has been shown to suppress cevimeline-induced salivation in rats.[1]
-
Glycopyrrolate: Can be administered subcutaneously at a dose of 0.01–0.02 mg/kg in mice.
Data Presentation
Table 1: Reported Doses of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effect |
| Mice (MRL/lpr) | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependent increase in saliva secretion[6] |
| Rats | Intraduodenal (i.d.) | 3-30 mg/kg | Increased saliva and tear secretion (effects at ≥10 mg/kg)[1] |
| Rats (Sprague-Dawley) | Oral (gavage) | 100-146 mg/kg | Acute toxicity (LD50 ~122 mg/kg in males)[2] |
| Rats (CrJ: Fisher) | Intravenous (i.v.) | 22.5-67.5 mg/kg | Acute toxicity (LD50 ~49.7 mg/kg in males)[2] |
Table 2: Antagonists for Management of Cholinergic Side Effects
| Antagonist | Mechanism of Action | Recommended Starting Dose (Rodents) | Route of Administration | Key Considerations |
| Atropine | Non-selective muscarinic antagonist | 1-10 µg/kg[1] | Intravenous (i.v.), Subcutaneous (s.c.) | Crosses the blood-brain barrier, can have central nervous system effects. |
| Glycopyrrolate | Peripherally-acting muscarinic antagonist | 0.01-0.02 mg/kg | Subcutaneous (s.c.) | Limited central nervous system penetration, preferred for managing peripheral side effects. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately using a calibrated scale.
-
Add the powder to a sterile conical tube or vial.
-
Add the desired volume of sterile water or saline to the tube.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Store the solution appropriately, protected from light if necessary, and use within the recommended time frame for stability. Prepare fresh daily if stability is unknown.
-
Protocol 2: Monitoring Animals for Cholinergic Side Effects
-
Acclimation: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.
-
Baseline Observations: Before administering this compound, perform and document baseline observations of each animal, including general appearance, posture, activity level, and presence of any abnormal signs.
-
Post-Administration Monitoring:
-
Immediate Monitoring (0-30 minutes): Continuously observe the animals for the first 30 minutes after administration for any acute adverse reactions, such as respiratory distress or convulsions.
-
Short-Term Monitoring (30 minutes - 4 hours): Observe the animals at regular intervals (e.g., every 30 minutes) for the onset and severity of expected cholinergic side effects (salivation, lacrimation, diarrhea, etc.).
-
Long-Term Monitoring (4-24 hours): Continue to monitor the animals at least once more within the 4-8 hour window and then daily for the duration of the study to assess for any delayed effects and to ensure recovery from any acute side effects.
-
-
Scoring System: Utilize a standardized scoring system to quantify the severity of clinical signs. This will allow for more objective data collection.
-
Documentation: Record all observations, including the time of onset, duration, and severity of each side effect for each animal.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Portico [access.portico.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of cevimeline on salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cevimeline.HCl degradation and storage issues
Technical Support Center: Cevimeline.HCl
This guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of Cevimeline Hydrochloride (this compound). Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, this compound should be stored in a tightly closed container at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] It should be protected from excess heat, moisture, and direct light.[2][3][4] It is not recommended to store it in a bathroom where humidity is high, and it should be kept from freezing.[2][3][4]
Q2: What are the primary degradation products of this compound under stress conditions?
Forced degradation studies, which are crucial for understanding a drug's intrinsic stability, reveal that this compound is susceptible to degradation under oxidative, acidic, basic, thermal, and photolytic stress.[5] The primary metabolites and degradation products identified are:
-
Cevimeline Sulfoxide (cis- and trans-): This is a major degradation product, particularly under oxidative stress.[1][6][7]
-
Cevimeline N-Oxide: Another significant product formed through oxidation.[1][6][7][8]
-
Other impurities that have been identified include Cevimeline Diol, Cevimeline disulfide dimer, and Trans Cevimeline.[9][10]
Metabolism in the body is carried out by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A3/4.[1][6]
Q3: How can I detect and quantify this compound and its degradation products?
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for separating and quantifying this compound from its impurities and degradation products.[8][9] Such methods ensure that any changes in the drug's purity and potency can be accurately monitored over time.
Troubleshooting Guides
Problem: My HPLC chromatogram shows unexpected peaks after storing my this compound solution.
-
Possible Cause 1: Degradation. The new peaks are likely degradation products such as Cevimeline Sulfoxide or Cevimeline N-Oxide, especially if the solution was exposed to light, elevated temperatures, or oxidative conditions.[1][9]
-
Solution:
-
Confirm Identity: If possible, use a mass spectrometry (LC-MS) detector to identify the mass of the unknown peaks and compare them to known degradants.[9]
-
Perform Stress Testing: Intentionally degrade a small sample of fresh this compound under controlled conditions (e.g., with 3% H₂O₂ for oxidation) and run an HPLC. Compare the retention times of the resulting peaks with the unexpected peaks in your stored sample.[11]
-
Review Storage: Ensure your stock solutions are stored protected from light and at the recommended temperature in tightly sealed containers.
-
Problem: I am observing a loss of potency in my this compound stock solution.
-
Possible Cause: Chemical Instability. this compound can degrade when exposed to non-optimal conditions over time, leading to a decrease in the concentration of the active pharmaceutical ingredient (API).
-
Solution:
-
Prepare Fresh Solutions: For quantitative experiments, it is best practice to use freshly prepared solutions. If solutions must be stored, conduct a small stability study to determine the acceptable storage duration under your specific conditions.
-
Verify Storage Conditions: Double-check that storage conditions align with the recommendations (room temperature, protected from light and moisture).[2][3][4]
-
Use a Validated Method: Ensure your analytical method is validated and stability-indicating to accurately quantify the parent drug in the presence of its degradants.
-
Data & Protocols
Forced Degradation Study Summary
Forced degradation studies are essential to establish the degradation pathway of a drug. The table below summarizes typical conditions used in these studies. The goal is to achieve a desirable level of degradation (e.g., 10-20%) to ensure the analytical method can effectively separate the degradants from the parent compound.[12][13]
| Stress Condition | Reagent/Condition | Typical Duration | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux | 8 - 12 hours | Hydrolytic impurities |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux | 8 - 12 hours | Hydrolytic impurities |
| Oxidation | 3% H₂O₂ at room temp | 6 hours - 7 days | Cevimeline Sulfoxide, Cevimeline N-Oxide |
| Thermal | Dry heat (e.g., 80°C) | 1 - 3 hours | Thermal degradants |
| Photolytic | UV light exposure (e.g., 365 nm) | Varies | Photolytic degradants |
Table 1: Representative conditions for forced degradation studies. Exact conditions may need to be optimized based on the drug's stability.[5]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method for this compound. Method optimization will be required.
Objective: To separate this compound from its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | Hypersil BDS C18 (250mm x 4.6mm, 5 µm) |
| Mobile Phase | 10 mM Sodium Phosphate Monobasic buffer (pH 3.0 with H₃PO₄) : Methanol (85:15 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Table 2: Recommended starting parameters for an RP-HPLC method.
2. Sample Preparation for Forced Degradation Analysis:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or mobile phase) to create a known concentration (e.g., 1 mg/mL).
-
Apply Stress: Aliquot the stock solution into separate vials for each stress condition (acid, base, oxidative, etc.).
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the HCl sample) to halt the degradation reaction.[11]
-
Dilution: Dilute the samples with the mobile phase to a final concentration within the linear range of the method.
-
Analysis: Inject the samples onto the HPLC system and analyze the chromatograms for new peaks and a decrease in the area of the parent this compound peak.
Visualizations
Degradation & Metabolism Pathway
The following diagram illustrates the primary transformation pathways for this compound.
References
- 1. Cevimeline Hydrochloride Capsules [dailymed.nlm.nih.gov]
- 2. Cevimeline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Cevimeline: MedlinePlus Drug Information [medlineplus.gov]
- 4. drugs.com [drugs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cevimeline N-Oxide|CAS 469890-14-0|Supplier [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. veeprho.com [veeprho.com]
- 11. scielo.br [scielo.br]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Cevimeline.HCl Signaling Experiments
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected results during signaling experiments with Cevimeline.HCl. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, alongside detailed experimental protocols and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound is a cholinergic agonist that primarily targets and activates M1 and M3 muscarinic acetylcholine receptors.[1][2] These receptors are predominantly coupled to the Gq/11 family of G proteins.[3] Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of Cevimeline-induced signaling.[4]
Q2: My cells are showing a weaker than expected calcium response to this compound. What are the possible causes?
A2: A diminished calcium response can stem from several factors:
-
Receptor Desensitization/Internalization: Prolonged or repeated exposure to an agonist like Cevimeline can lead to phosphorylation of the M1/M3 receptors by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which uncouple the receptor from the G protein and can lead to its internalization, thereby reducing the number of receptors available on the cell surface to respond to the agonist.[3][5]
-
Low Receptor Expression: The cell line you are using may have low endogenous expression of M1 or M3 receptors. Additionally, high cell passage numbers can lead to alterations in protein expression, including a decrease in receptor density.[5][6]
-
Cell Health and Confluency: Unhealthy or overly confluent cells may exhibit suboptimal signaling responses.
-
Assay Conditions: Issues with the calcium indicator dye loading, such as insufficient incubation time or dye extrusion by the cells, can lead to a weaker signal.[3]
A3: While the canonical M1/M3 signaling pathway is Gq-mediated, there is evidence of cross-talk with other signaling cascades, including the MAPK/ERK pathway. This can occur through several mechanisms:
-
G Protein-Dependent Cross-talk: Both Gq and Gβγ subunits released upon receptor activation can indirectly activate the Ras/Raf/MEK/ERK pathway.
-
β-Arrestin-Mediated Signaling: Upon binding to the activated M1/M3 receptor, β-arrestins can act as scaffolds for components of the MAPK cascade, leading to ERK phosphorylation independent of G protein activation.[3] This phenomenon is known as biased agonism, where a ligand may preferentially activate one pathway (e.g., β-arrestin) over another (e.g., G protein).
-
Cell-Type Specificity: The extent of cross-talk between muscarinic receptors and the ERK pathway can be highly dependent on the specific cell line and its unique repertoire of signaling proteins.
Q4: Can this compound signal through receptors other than M1 and M3?
A4: Cevimeline has the highest affinity for M1 and M3 receptors. However, at higher concentrations, it can also activate other muscarinic receptor subtypes (M2, M4, M5), albeit with lower potency.[1] If your cell line expresses these other subtypes, you may observe signaling outputs characteristic of their respective G protein coupling (e.g., Gi/o for M2 and M4, leading to inhibition of adenylyl cyclase). It is also important to consider potential off-target effects on unrelated receptors at very high concentrations, though this is less common.
Data Presentation
Table 1: this compound Receptor Binding Affinity (EC50)
| Receptor Subtype | EC50 (µM) | Primary G Protein Coupling |
| M1 | 0.023 | Gq/11 |
| M2 | 1.04 | Gi/o |
| M3 | 0.048 | Gq/11 |
| M4 | 1.31 | Gi/o |
| M5 | 0.063 | Gq/11 |
EC50 values represent the concentration of Cevimeline required to elicit 50% of the maximal response.[1]
Experimental Protocols & Troubleshooting
Calcium Mobilization Assay (using FLIPR or similar plate reader)
Protocol:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange pump inhibitor like probenecid to prevent dye leakage. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer.
-
Assay Execution: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence at the appropriate wavelengths (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4). Record a baseline fluorescence for a short period before injecting the this compound dilutions. Continue recording the fluorescence signal to capture the peak calcium response.
Troubleshooting Guide: Calcium Mobilization Assay
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No or Low Signal | 1. Low receptor expression. 2. Inefficient dye loading. 3. Cell death. 4. Inactive this compound. | 1. Use a cell line with confirmed M1/M3 expression. Use low-passage cells. 2. Optimize dye concentration and loading time. Ensure probenecid is used. 3. Check cell viability before and after the assay. 4. Use a fresh, validated stock of this compound. |
| High Background Signal | 1. Incomplete removal of extracellular dye. 2. Autofluorescence of this compound or plate. 3. Constitutive receptor activity. | 1. Ensure thorough washing after dye loading (if using a wash-based protocol). 2. Run a control with compound and no cells. 3. This can occur with high receptor expression; consider using an inverse agonist in control wells. |
| Inconsistent Results | 1. Variation in cell number per well. 2. Temperature fluctuations. 3. Dye leakage from cells. | 1. Ensure even cell seeding. 2. Maintain a constant temperature throughout the assay. 3. Ensure probenecid is included in the assay buffer. |
| Rapid Signal Decay | 1. Photobleaching. 2. Receptor desensitization. | 1. Reduce the intensity of the excitation light and the frequency of measurements. 2. This is an expected phenomenon. Analyze the peak response. |
| Unexpected Inhibition | 1. This compound interfering with the dye. 2. Cytotoxicity at high concentrations. | 1. While not documented for Cevimeline, some compounds can quench fluorescence. Run appropriate controls. 2. Perform a cell viability assay at the tested concentrations. |
IP-One Assay for IP3 Measurement
Protocol:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.
-
Cell Stimulation: Remove the culture medium and add the stimulation buffer containing a phosphodiesterase inhibitor and Lithium Chloride (LiCl) to prevent IP1 degradation. Add your desired concentrations of this compound and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the accumulated IP1.
-
HTRF Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.
-
Signal Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader.
Troubleshooting Guide: IP-One Assay
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Low Assay Window | 1. Low receptor expression or coupling efficiency. 2. Suboptimal cell density or stimulation time. 3. Incomplete cell lysis. | 1. Use a cell line with robust Gq coupling. 2. Optimize cell number per well and perform a time-course experiment. 3. Ensure the lysis buffer and incubation time are sufficient. |
| High Well-to-Well Variability | 1. Inconsistent cell plating. 2. Pipetting errors. | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper technique. |
| Unexpectedly Low IP1 Accumulation | 1. Receptor desensitization. 2. Rapid IP1 metabolism. | 1. Shorten the stimulation time. 2. Ensure LiCl is present in the stimulation buffer at the correct concentration. |
ERK Phosphorylation Assay (Western Blot)
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation. Treat the cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK to normalize for protein loading.
Troubleshooting Guide: ERK Phosphorylation Assay
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No or Weak p-ERK Signal | 1. Insufficient stimulation. 2. Phosphatase activity. 3. Low protein load. | 1. Optimize this compound concentration and stimulation time. 2. Ensure phosphatase inhibitors are included in the lysis buffer. 3. Load at least 20-30 µg of protein per lane. |
| High Basal p-ERK Signal | 1. Incomplete serum starvation. 2. High cell density. | 1. Optimize the duration of serum starvation. 2. Avoid letting cells become overly confluent. |
| Multiple Non-Specific Bands | 1. Antibody non-specificity. 2. Insufficient blocking or washing. | 1. Use a well-validated antibody. 2. Optimize blocking conditions and increase the duration and number of washes. |
| Inconsistent Total ERK Signal | 1. Uneven protein loading. 2. Inefficient transfer. | 1. Carefully quantify protein and load equal amounts. 2. Verify transfer efficiency using Ponceau S staining. |
Mandatory Visualizations
Caption: this compound Signaling Pathways
Caption: General Troubleshooting Workflow
Caption: Logical Relationships in Cevimeline Signaling
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. korambiotech.com [korambiotech.com]
Cell viability concerns with high concentrations of Cevimeline.HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering cell viability concerns with high concentrations of Cevimeline.HCl in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Unexpectedly High Cell Death at High Concentrations | A. Cholinergic Overstimulation/Excitotoxicity: In neuronal or other sensitive cell types, excessive and prolonged stimulation of muscarinic receptors can lead to a state of 'cholinergic crisis' at the cellular level. This can involve prolonged depolarization and calcium overload, ultimately triggering apoptotic pathways.[1] | - Perform a detailed dose-response curve: Use a wider range of this compound concentrations, starting from nanomolar to high micromolar or even millimolar, to identify the precise cytotoxic threshold for your specific cell line. - Reduce exposure time: The duration of drug exposure may be too long. Try shorter incubation periods to see if the cytotoxic effect is time-dependent. - Use a muscarinic antagonist: As a control, co-treat cells with a known muscarinic antagonist (e.g., atropine) to confirm that the observed cytotoxicity is indeed mediated by muscarinic receptor activation.[2] |
| B. Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular targets, leading to unforeseen cytotoxic effects. | - Literature review: Search for studies on the off-target pharmacology of this compound or similar quinuclidine derivatives. - Alternative agonists: Compare the effects of this compound with other muscarinic agonists that have different chemical structures to see if the effect is specific to this compound. | |
| C. Apoptosis Induction: Prolonged stimulation of certain signaling pathways downstream of muscarinic receptors can, in some cellular contexts, lead to the activation of programmed cell death.[2] | - Perform an apoptosis assay: Use assays such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3), or TUNEL staining to confirm if the observed cell death is apoptotic.[2] | |
| 2. High Variability in Cell Viability Assay Results | A. Suboptimal Cell Seeding Density: If too few cells are seeded, the signal may be low and variable. If too many cells are seeded, they can become over-confluent, leading to contact inhibition and cell death independent of the drug treatment.[3][4][5] | - Optimize cell seeding density: Before conducting your main experiment, perform a preliminary test by seeding a range of cell densities and measuring their viability at different time points (e.g., 24, 48, 72 hours). Choose a density that results in exponential growth throughout the planned duration of your experiment.[3][4] |
| B. Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate media components and the drug, leading to inconsistent results.[6] | - Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or cell culture medium to create a humidity barrier.[6] | |
| C. Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[7][8] | - Ensure complete solubilization: Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol). After adding the solvent, mix thoroughly using a multichannel pipette or an orbital shaker until no visible crystals remain.[6] | |
| 3. High Background Signal in Viability Assay | A. Direct Reduction of Assay Reagent by this compound: Some compounds can directly interact with and reduce viability reagents like MTT, leading to a false positive signal (i.e., making it seem like there is higher metabolic activity).[6] | - Run a cell-free control: Set up control wells containing only the cell culture medium, this compound at the highest concentration used, and the viability assay reagent (e.g., MTT). If a color change occurs in the absence of cells, it indicates direct interference.[6] In this case, consider switching to a different viability assay that measures a different endpoint (e.g., LDH release for cytotoxicity, or a luminescent ATP-based assay for viability).[8] |
| B. Media Component Interference: Phenol red in some culture media can interfere with the absorbance readings of colorimetric assays. Serum components can also sometimes contribute to background signals.[6][7] | - Use phenol red-free medium: When performing the final step of a colorimetric assay, switch to a phenol red-free medium.[6][7] - Use serum-free medium for the assay step: For the short duration of the assay incubation (e.g., with MTT reagent), you can replace the complete medium with serum-free medium to reduce background.[8] | |
| C. Microbial Contamination: Bacterial or fungal contamination in your cell culture can metabolize the assay reagents, leading to a high background signal.[7][8] | - Practice sterile technique: Ensure all reagents and equipment are sterile. Regularly check your cell cultures for any signs of contamination under a microscope. |
Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Observed Effect |
| SH-SY5Y (Human Neuroblastoma) | MTT | 48 | >1000 | At concentrations up to 1mM, this compound shows protective effects against oxidative stress-induced apoptosis.[9] |
| PC12M1 (Rat Pheochromocytoma expressing M1 receptors) | Growth Factor Deprivation | - | N/A (agonist effect) | Muscarinic agonists inhibited apoptotic death of growth factor-deprived cells.[10] |
| Rat Cortical Neurons | TUNEL Assay | 24 | ~250 (for Pyridostigmine, a related cholinergic agent) | A related cholinergic agent, pyridostigmine, induced apoptosis at a concentration of 250 µM.[2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to a colored formazan product by living cells.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Based on your pre-determined optimal seeding density, plate your cells in a 96-well plate in a volume of 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest drug concentration) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate first and then remove the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling via M1/M3 muscarinic receptors.
Experimental Workflow for Troubleshooting Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability results.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cell death at high concentrations of this compound?
A1: While this compound is generally not considered cytotoxic at therapeutic concentrations, at high concentrations in vitro, cell death could be triggered by several mechanisms. The most probable cause is cholinergic overstimulation , particularly in cell types rich in muscarinic receptors like neurons. This can lead to excitotoxicity, a process characterized by excessive stimulation that causes a massive influx of calcium, leading to the activation of apoptotic pathways.[1] Another possibility is the induction of apoptosis through prolonged activation of specific downstream signaling cascades.[2]
Q2: Can this compound have protective or anti-apoptotic effects?
A2: Yes, activation of muscarinic receptors has been shown in several studies to be neuroprotective and anti-apoptotic. For example, muscarinic receptor stimulation can protect cells from apoptosis induced by DNA damage, oxidative stress, and mitochondrial inhibition.[9] This protective effect is often mediated by signaling pathways that up-regulate anti-apoptotic proteins like Bcl-2.[11] Therefore, the effect of this compound on cell viability is highly context-dependent, relying on the cell type, the drug concentration, the duration of exposure, and the presence of other cellular stressors.
Q3: What concentration range of this compound should I start with for my experiments?
A3: The optimal concentration is highly dependent on your cell type and the specific muscarinic receptor subtypes they express. A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from 1 nM to 1 mM.[1] This wide range will help you identify if the drug has a biphasic effect (e.g., protective at low concentrations and toxic at high concentrations) and will allow for the determination of an accurate EC50 (for functional responses) or IC50 (for cytotoxicity).
Q4: My MTT assay results are showing increased "viability" at very high concentrations of this compound. What could be the cause?
A4: This is a strong indication that your compound is directly reducing the MTT reagent, a common artifact with certain chemical structures.[6] This chemical reaction mimics the metabolic activity of cells, leading to a false-positive signal. To confirm this, you must run a cell-free control as described in the troubleshooting guide. If interference is confirmed, you should switch to a viability assay with a different detection principle, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protease-based fluorescent assay (e.g., CellTiter-Fluor™).
Q5: How important is optimizing the cell seeding density?
A5: It is critically important. The number of cells you plate will directly impact their growth rate and metabolic activity, which are the readouts for most viability assays. If cells are under-seeded, you may have a low signal-to-noise ratio. If they are over-seeded, they may enter a senescent state or die due to nutrient depletion and contact inhibition, which will confound the effects of your drug treatment.[3][4] Always perform a cell density optimization experiment for your specific cell line and assay duration to ensure your results are accurate and reproducible.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic receptor-mediated pyridostigmine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Muscarinic Receptor Activation Protects Cells from Apoptotic Effects of DNA Damage, Oxidative Stress, and Mitochondrial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of muscarinic receptors inhibits apoptosis in PC12M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Cevimeline.HCl in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cevimeline Hydrochloride (HCl) in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is Cevimeline HCl considered a poorly soluble compound?
A1: Contrary to what might be expected, Cevimeline HCl is generally characterized as a compound with high aqueous solubility. Multiple sources describe it as "very soluble in water"[1][2] and "freely soluble" in aqueous solutions.[2][3] This high solubility is a known characteristic of its hydrochloride salt form.
Q2: What is the documented solubility of Cevimeline HCl in aqueous solutions?
A2: Quantitative data indicates good solubility in standard aqueous systems. For instance, its solubility is reported to be approximately 10 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2.[4] Another source indicates solubility up to 75 mM in water. A 1% aqueous solution of Cevimeline HCl typically has a pH in the range of 4.6 to 5.6.[1][2]
Q3: Why might I be experiencing what appears to be poor solubility of Cevimeline HCl in my experiments?
A3: If you are encountering solubility issues, it is likely due to specific experimental conditions rather than the inherent properties of the compound. Factors that could contribute to perceived poor solubility include:
-
High Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit under your specific buffer conditions.
-
Buffer Composition: While soluble in standard buffers like PBS, certain non-standard buffer components could potentially interact with Cevimeline HCl and reduce its solubility.
-
pH of the Buffer: Although Cevimeline HCl is soluble across a range of pH values, extreme pH values or buffers that cause it to convert to its free base form could affect its solubility.
-
Temperature: Solubility can be temperature-dependent. Ensure your dissolution temperature is appropriate.
-
Common Ion Effect: The presence of a high concentration of chloride ions in your buffer could slightly decrease the solubility of the hydrochloride salt.
Troubleshooting Guide for Cevimeline HCl Solubility Issues
If you are observing incomplete dissolution of Cevimeline HCl, follow this troubleshooting workflow.
Quantitative Data Summary
The table below summarizes the available quantitative data on the solubility of Cevimeline HCl.
| Solvent/Buffer System | pH | Approximate Solubility | Reference(s) |
| Water | Not Specified | Soluble up to 75 mM | |
| Water | 4.6 - 5.6 (for 1% solution) | "Very Soluble" | [1][2] |
| Phosphate Buffered Saline (PBS) | 7.2 | ~ 10 mg/mL | [4] |
| Ethanol | Not Applicable | ~ 5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | ~ 3 mg/mL | [4] |
| DMSO/Water | Not Applicable | 40 mg/mL | [3] |
Experimental Protocols for Solubility Enhancement
Should the troubleshooting steps above prove insufficient, the following general protocols for solubility enhancement can be adapted for Cevimeline HCl. These are standard techniques for compounds that genuinely exhibit poor solubility.
Protocol 1: pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4 to 8.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of Cevimeline HCl to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of Cevimeline HCl in the filtrate using a validated analytical method such as HPLC-UV.
-
-
Analysis: Plot the solubility of Cevimeline HCl as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Co-Solvent System
-
Co-Solvent Selection: Choose a water-miscible organic solvent in which Cevimeline HCl is known to be soluble (e.g., ethanol, propylene glycol, or PEG 400).
-
Stock Solution Preparation: Prepare a concentrated stock solution of Cevimeline HCl in the selected co-solvent.
-
Titration into Buffer:
-
While vortexing or stirring, slowly add the co-solvent stock solution dropwise into your aqueous buffer.
-
Monitor for any signs of precipitation.
-
The goal is to find the minimum percentage of co-solvent required to keep the drug in solution at the desired final concentration.
-
-
Control: Ensure that the final concentration of the co-solvent used does not interfere with downstream experimental assays.
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are molecules that can form inclusion complexes with drugs, enhancing their aqueous solubility.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is commonly used to improve drug solubility.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of Cevimeline HCl to each solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Centrifuge and filter the samples as described in the pH adjustment protocol.
-
Determine the concentration of dissolved Cevimeline HCl in each sample.
-
-
Analysis: Plot the concentration of dissolved Cevimeline HCl against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type plot) suggests the formation of a soluble inclusion complex.
Mechanism of Action: Signaling Pathway
Cevimeline is a muscarinic acetylcholine receptor agonist with a higher affinity for M1 and M3 receptors. Its therapeutic effect in treating dry mouth stems from the activation of M3 receptors in salivary glands, which initiates a signaling cascade leading to increased saliva secretion.
References
Technical Support Center: Accounting for Cevimeline.HCl Metabolism by CYP Enzymes In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the in vivo metabolism of Cevimeline.HCl by Cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: Which CYP enzymes are primarily responsible for the metabolism of this compound in vivo?
A1: In vivo and in vitro studies have established that this compound is predominantly metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The FDA-approved drug label for Cevimeline (Evoxac®) explicitly states that these isozymes are responsible for its metabolism.[2] Therefore, individuals with reduced CYP2D6 activity (poor metabolizers) may be at a higher risk for adverse events.[2]
Q2: What are the major metabolites of this compound observed in vivo?
A2: Following oral administration, this compound is metabolized into several key metabolites. The major metabolites recovered in urine are cis- and trans-sulfoxides, a glucuronic acid conjugate, and Cevimeline N-oxide.[1] Within 24 hours, approximately 44.5% of the administered dose is recovered as cis- and trans-sulfoxide, 22.3% as the glucuronic acid conjugate, and 4% as the N-oxide.[1] Around 16% of the dose is excreted as unchanged Cevimeline.[1]
Q3: Are there significant species differences in the metabolism of this compound?
A3: Yes, notable species differences have been observed in the metabolism of Cevimeline. In rats, both S- and N-oxidized metabolites are major plasma components.[3] In contrast, in dogs, only the N-oxidized metabolite is predominant in plasma.[3] These differences are important considerations when selecting animal models for preclinical studies.
Q4: Does this compound inhibit or induce CYP enzymes?
A4: In vitro studies have shown that Cevimeline does not inhibit major cytochrome P450 isozymes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4.[1] This suggests a low potential for Cevimeline to be the perpetrator of drug-drug interactions via CYP inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments studying this compound metabolism.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations of Cevimeline or its metabolites between subjects. | 1. Genetic polymorphism in CYP2D6. 2. Inconsistent fasting state of animals. 3. Inaccurate dosing technique. 4. Variability in gut microbiota affecting first-pass metabolism. | 1. If using human subjects, consider genotyping for CYP2D6 polymorphisms. For animal studies, use a well-characterized, inbred strain. 2. Ensure a consistent fasting period for all animals before dosing. 3. Standardize the oral gavage or intravenous injection technique. 4. House animals in a controlled environment with consistent diet and bedding to minimize variations in gut flora. |
| Low oral bioavailability of Cevimeline. | 1. Extensive first-pass metabolism in the gut wall and liver. 2. Poor absorption from the gastrointestinal tract. 3. Efflux by transporters like P-glycoprotein. | 1. Conduct studies with both oral and intravenous administration to calculate absolute bioavailability and assess the extent of first-pass metabolism. 2. Evaluate the physicochemical properties of the formulation; consider formulation optimization to improve solubility and dissolution. 3. Use in vitro models like Caco-2 cells to investigate if Cevimeline is a substrate for efflux transporters. |
| Inconsistent or low recovery of sulfoxide or N-oxide metabolites. | 1. Instability of metabolites in plasma samples during collection, processing, or storage. N-oxides can be susceptible to reduction back to the parent amine. 2. Inefficient extraction from the plasma matrix. 3. Thermal degradation in the LC-MS/MS ion source. | 1. Minimize sample processing time and keep samples on ice. Consider adding stabilizing agents like antioxidants if degradation is suspected. Store plasma samples at -80°C immediately after processing. 2. Optimize the protein precipitation and/or liquid-liquid extraction method. Test different organic solvents and pH conditions. 3. Optimize the ion source temperature and other MS parameters to minimize in-source conversion of N-oxides back to the parent drug. |
| Difficulty in quantifying the glucuronic acid conjugate. | 1. Hydrolysis of the glucuronide back to the parent drug by β-glucuronidases in the sample or during processing. 2. Poor ionization efficiency of the glucuronide metabolite in the mass spectrometer. | 1. Add a β-glucuronidase inhibitor to the collection tubes. Ensure samples are kept at a low pH if the conjugate is acid-labile. 2. Optimize the mass spectrometry conditions for the specific glucuronide. It may require a different ionization polarity or mobile phase additive compared to the parent drug. |
| Unexpected pharmacokinetic profile (e.g., altered clearance) in co-administration studies. | 1. Unintended inhibition or induction of CYP2D6 or CYP3A4 by the co-administered drug. 2. Alteration of drug transporters affecting Cevimeline absorption or distribution. | 1. Pre-screen co-administered compounds for their potential to inhibit or induce CYP2D6 and CYP3A4 using in vitro assays. 2. Investigate potential transporter interactions using appropriate in vitro models. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo metabolism and pharmacokinetics of this compound.
Table 1: Pharmacokinetic Parameters of Cevimeline in Humans (Single 30 mg Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 1.5 - 2.0 hours | [1] |
| Cmax (Peak Plasma Concentration) | ~70.9 ± 17.3 ng/mL | [1] |
| AUC0-∞ (Area Under the Curve) | ~435.7 ± 165.1 ng*h/mL | [1] |
| t1/2 (Elimination Half-life) | ~5 ± 1 hours | [1] |
Table 2: Excretion Profile of Cevimeline and its Metabolites in Humans (24 hours post-dose)
| Compound | Percentage of Administered Dose Recovered in Urine | Reference |
| Unchanged Cevimeline | 16.0% | [1] |
| Cis- and Trans-sulfoxide | 44.5% | [1] |
| Glucuronic acid conjugate | 22.3% | [1] |
| N-oxide of Cevimeline | 4.0% | [1] |
| Total Recovery | 86.7% | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Cevimeline in Rats
Objective: To determine the pharmacokinetic profile of Cevimeline following oral administration in rats.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Prepare a formulation of this compound in sterile water at a concentration of 1 mg/mL.
-
Administer a single oral dose of 10 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of Cevimeline and its major metabolites in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) using non-compartmental analysis software.
-
Protocol 2: In Vivo CYP Inhibition Study in Rats
Objective: To determine the relative contribution of CYP2D6 and CYP3A4 to the in vivo metabolism of Cevimeline in rats.
Methodology:
-
Animal Model and Housing: As described in Protocol 1.
-
Study Design:
-
Divide rats into three groups (n=6 per group):
-
Group 1: Control (Vehicle + Cevimeline)
-
Group 2: CYP3A4 Inhibition (Ketoconazole + Cevimeline)
-
Group 3: CYP2D6 Inhibition (Quinidine + Cevimeline)
-
-
-
Inhibitor and Cevimeline Administration:
-
Group 1 (Control): Administer the vehicle for the inhibitors (e.g., 0.5% methylcellulose in water) orally 1 hour before administering a 10 mg/kg oral dose of this compound.
-
Group 2 (CYP3A4 Inhibition): Administer a 50 mg/kg oral dose of ketoconazole 1 hour before administering a 10 mg/kg oral dose of this compound.[4]
-
Group 3 (CYP2D6 Inhibition): Administer an 80 mg/kg oral dose of quinidine 1 hour before administering a 10 mg/kg oral dose of this compound.[4]
-
-
Blood Sampling and Plasma Preparation: Follow the procedures outlined in Protocol 1.
-
Bioanalysis: Quantify the concentration of Cevimeline in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of Cevimeline for each group.
-
Compare the AUC of Cevimeline in the inhibitor-treated groups to the control group. A significant increase in the AUC indicates that the inhibited enzyme plays a role in Cevimeline's metabolism.
-
The relative contribution of each enzyme can be estimated from the degree of change in clearance.
-
Protocol 3: LC-MS/MS Method for Quantification of Cevimeline and its Metabolites in Rat Plasma
Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Cevimeline, its sulfoxide metabolites, and its N-oxide metabolite in rat plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
Cevimeline: [M+H]+ → fragment ion
-
Cevimeline Sulfoxide: [M+H]+ → fragment ion
-
Cevimeline N-oxide: [M+H]+ → fragment ion
-
Internal Standard: [M+H]+ → fragment ion
-
-
Optimize collision energies and other source parameters for each analyte and the internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples in blank rat plasma.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the unknown samples using the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Cevimeline.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of quinidine, cimetidine, and ketoconazole on the enantioselective pharmacokinetics and metabolism of metoprolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target binding of Cevimeline.HCl in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cevimeline.HCl in various assays. Our goal is to help you mitigate off-target binding and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
Unexpected or inconsistent results can arise from a variety of factors in any assay. This section provides guidance on common issues encountered when working with this compound and other muscarinic receptor agonists.
Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays
High non-specific binding can mask the specific signal from your target receptor, leading to inaccurate affinity (Ki) and density (Bmax) calculations.
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of radioligand , ideally at or below its Kd value, to minimize binding to non-target sites. Ensure the radioligand has not degraded by checking its age and storage conditions; consider purchasing a new batch if necessary. |
| Insufficient Washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| High Protein Concentration | Reduce the amount of membrane preparation used in the assay to decrease the number of potential non-specific binding sites. |
| Hydrophobic Interactions | Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) to reduce the hydrophobic binding of the radioligand to assay materials. |
Issue 2: Inconsistent or No Response in Functional Assays (e.g., Calcium Mobilization)
Lack of a dose-dependent response or high variability between experiments can compromise the interpretation of your functional data.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line known to have higher expression levels of the target muscarinic receptor subtype. Confirm receptor expression using a validated method like western blotting or qPCR. |
| Incorrect Assay Conditions | Optimize assay parameters such as buffer pH, temperature, and incubation times. Ensure all reagents are properly prepared and within their expiration dates. |
| Cell Line Variability | Maintain a consistent range of cell passage numbers for all experiments, as receptor expression and signaling efficiency can change with excessive passaging. If using transient transfection, consider generating a stable cell line for more consistent receptor expression. |
| Inactive Agonist | Verify the purity and activity of this compound . If possible, compare its performance to a known, reliable muscarinic agonist as a positive control. |
| High Basal Activity | High receptor expression can sometimes lead to constitutive (agonist-independent) activity. If using a transient transfection system, reducing the amount of receptor plasmid may help. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound is a cholinergic agonist that primarily targets muscarinic acetylcholine receptors (mAChRs).[1] It shows selectivity for the M1 and M3 subtypes .[1][2][3][4] Its affinity for other muscarinic receptor subtypes (M2, M4, and M5) is significantly lower, making these the most likely off-targets within the muscarinic receptor family.[5]
Quantitative Data Summary: this compound Receptor Potency
| Receptor Subtype | EC50 (μM) | Relative Selectivity vs. M1 |
| M1 | 0.023 | 1-fold |
| M2 | 1.04 | 45-fold lower |
| M3 | 0.048 | 2-fold lower |
| M4 | 1.31 | 57-fold lower |
| M5 | 0.063 | 3-fold lower |
| (Data sourced from Heinrich et al., as cited in Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration)[5] |
Information regarding the binding profile of this compound against a broader panel of non-muscarinic receptors is not extensively available in the public domain. It is known to be metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4, but this does not necessarily imply direct binding with functional consequences in assays.[6]
Q2: How can I confirm that the observed response in my assay is due to on-target activity of this compound?
A2: To confirm on-target activity, you should:
-
Perform competition binding assays: Use a known selective antagonist for your target receptor (e.g., pirenzepine for M1) to see if it competitively inhibits the binding of this compound.
-
Use a control cell line: If available, perform your assay in a cell line that does not express the target receptor. A significantly reduced or absent response would indicate on-target activity in your experimental cell line.
Q3: What can I do if I suspect my this compound is causing assay interference?
A3: Some compounds can interfere with assay technologies (e.g., autofluorescence in fluorescence-based assays). To test for this:
-
Run a control with this compound in the absence of cells or membranes to see if it directly affects the assay signal.
-
If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your reporter dye.
Experimental Protocols & Visualizations
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, 100 µL membranes.
-
Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL 1 µM Atropine, 100 µL membranes.
-
Competition: 50 µL [³H]-NMS, 50 µL of this compound dilution, 100 µL membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Cevimeline | CAS:107233-08-9 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Interpreting Variable Dose-Response to Cevimeline.HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and managing variable dose-response to Cevimeline.HCl in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cholinergic agonist that primarily targets M1 and M3 muscarinic acetylcholine receptors.[1][2] Its therapeutic effect in treating xerostomia (dry mouth), particularly in Sjögren's syndrome, stems from its high affinity for M3 receptors located on salivary and lacrimal gland epithelium.[3][4][5] Activation of these receptors initiates a signaling cascade that leads to increased secretion of saliva and tears.[4][5]
Q2: We are observing significant variability in the dose-response to this compound in our animal models. What are the potential causes?
Variable dose-response to this compound in preclinical studies can be attributed to several factors:
-
Animal Model and Strain: The specific animal model (e.g., murine models of Sjögren's syndrome, irradiated rodents) and even the strain of the animal can influence the response.[3][6] Different strains of rats, for instance, have been shown to have variations in muscarinic receptor densities.[6]
-
Severity of Glandular Damage: The extent of damage to the salivary and lacrimal glands in your experimental model will directly impact the efficacy of this compound. The drug stimulates residual functional tissue; therefore, models with extensive glandular destruction may show a diminished response.[7]
-
Metabolism: this compound is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][2] Genetic polymorphisms in these enzymes can lead to inter-individual differences in drug metabolism and, consequently, response.[8]
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can complicate the dose-response relationship.[9]
-
Experimental Conditions: Factors such as the route of administration, vehicle used, and timing of measurements can all contribute to variability.
Q3: What are the recommended vehicles for dissolving and administering this compound in rodent studies?
This compound is very soluble in water and can be dissolved in sterile, buffered solutions.[10][11] For oral administration (gavage), dissolving this compound in water is a common practice.[12] For intravenous or intraperitoneal injections, sterile isotonic saline (0.9% NaCl) is a suitable vehicle.[12] If the compound needs to be suspended, 0.5% carboxymethylcellulose (CMC) in water or saline can be used, but it's crucial to ensure the solution is uniform and the volume administered is within acceptable limits for the animal.[13]
Q4: What is the stability of this compound in an aqueous solution?
Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh solutions daily for experiments.[8] If a stock solution is prepared, it should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[9] Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound
| Possible Cause | Troubleshooting Step |
| Improper Drug Preparation or Storage | Prepare fresh solutions of this compound daily using an appropriate vehicle like sterile water or saline.[8][12] If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[9] |
| Low Receptor Expression in the Model | Verify the expression of M3 muscarinic receptors in your chosen cell line or animal model. Consider using a different model with higher receptor expression if necessary.[7] |
| Receptor Desensitization | Prolonged or repeated exposure to high concentrations of a muscarinic agonist can lead to receptor desensitization.[7] Review your dosing regimen and consider allowing for a washout period between doses if applicable. |
| Inactive Compound | Confirm the purity and integrity of your this compound compound. If in doubt, obtain a new batch from a reputable supplier. |
| Incorrect Route of Administration | Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for your experimental goals and is being performed correctly. |
Issue 2: Unexpected Side Effects or Toxicity
| Possible Cause | Troubleshooting Step |
| Dose Too High | High doses of this compound can lead to an increase in adverse effects such as excessive salivation, sweating, and gastrointestinal issues.[14] Perform a dose-response study to determine the optimal therapeutic window for your model with minimal side effects. |
| Off-Target Effects | While Cevimeline has a higher affinity for M1 and M3 receptors, at higher concentrations, it can interact with other muscarinic receptor subtypes, leading to unintended effects.[5] Consider using a lower dose or a more selective M3 agonist if available. |
| Interaction with Other Compounds | Be aware of potential drug-drug interactions. For example, compounds that inhibit CYP2D6 or CYP3A4 can increase the plasma concentration of Cevimeline, potentially leading to toxicity.[8] |
Data Presentation
Table 1: Dose-Response of this compound on Salivation in Preclinical Models
| Animal Model | Dose | Route of Administration | Observed Effect on Salivation | Reference |
| Normal Rats | 3-30 mg/kg | Intraduodenal | Dose-dependent increase in saliva secretion. | [5] |
| X-irradiated Rats | 3-30 mg/kg | Intraduodenal | Dose-dependent increase in saliva secretion. | [5] |
| MRL/lpr Mice (Sjögren's model) | 3 mg/kg and higher | Intraduodenal | Increased saliva secretion. | [5] |
| IQI/Jcl Mice (Sjögren's model) | 3 mg/kg and higher | Intraduodenal | Increased saliva secretion. | [5] |
| Dogs | 1-3 mg/kg | Intravenous | Sialogogic effect lasted nearly twice as long as pilocarpine. | [3] |
Table 2: Clinical Dose-Response of this compound in Sjögren's Syndrome Patients
| Dosage | Duration | Primary Outcome | Adverse Events | Reference |
| 15 mg three times daily | 12 weeks | 44.6% reported symptomatic improvement in dry mouth. | Well tolerated. | [3] |
| 30 mg three times daily | 12 weeks | 66.1% reported symptomatic improvement in dry mouth. | Well tolerated. | [3] |
| 60 mg three times daily | 6 weeks | Symptomatic improvement. | Increased occurrence of gastrointestinal disorders. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Under sterile conditions, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or saline to achieve the desired concentration. This compound is freely soluble in water.[11]
-
Vortex the solution until the powder is completely dissolved.
-
Prepare the solution fresh on the day of the experiment. Do not store aqueous solutions for more than one day.[8]
-
Protocol 2: Measurement of Salivary Flow (Sialometry) in Rodents
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Pilocarpine or this compound solution
-
Pre-weighed cotton balls or filter paper
-
Microcentrifuge tubes
-
Fine-tipped forceps
-
Analytical balance
-
-
Procedure:
-
Anesthetize the rodent.
-
Administer this compound or a control vehicle via the desired route.
-
At a predetermined time point after administration, place a pre-weighed cotton ball or piece of filter paper in the animal's mouth for a specific duration (e.g., 2-5 minutes).
-
Carefully remove the cotton ball or filter paper using forceps and immediately place it in a pre-weighed microcentrifuge tube.
-
Weigh the tube containing the saliva-soaked material.
-
The difference in weight before and after saliva collection represents the amount of saliva produced.
-
Salivary flow rate can be expressed as mg/minute.
-
Protocol 3: Schirmer's Tear Test in Rodents
-
Materials:
-
Schirmer test strips (can be cut to a smaller width for mice and rats).[15]
-
Fine-tipped forceps
-
-
Procedure:
-
Gently restrain the animal.
-
Using forceps, carefully place the folded end of the Schirmer test strip into the lower conjunctival sac of the eye.[4]
-
Leave the strip in place for a standardized period (e.g., 1 minute).[16]
-
Remove the strip and immediately measure the length of the moistened area in millimeters.[4]
-
A normal tear production is generally considered to be over 10 mm of moisture on the filter paper after 5 minutes in some species, though this can vary.[4]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the M3 muscarinic receptor.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. | BioWorld [bioworld.com]
- 4. eickemeyercanada.ca [eickemeyercanada.ca]
- 5. Portico [access.portico.org]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Tear Production Assessment by Using Schirmer Tear Test Strips in Mice, Rats and Dogs [jstage.jst.go.jp]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
Technical Support Center: Optimizing In Vivo Delivery of Cevimeline.HCl
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery of Cevimeline.HCl. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors.[1][2] Its therapeutic effect in treating xerostomia (dry mouth) stems from its ability to stimulate M3 receptors in the salivary and lacrimal glands, leading to increased secretion of saliva and tears.[1][3]
Q2: What is the standard oral dosage of this compound used in clinical settings?
A2: The standard oral dosage for adult patients is 30 mg taken three times a day.[1]
Q3: How does food intake affect the oral absorption of this compound?
A3: Administering this compound with food can decrease the rate of absorption and reduce the peak plasma concentration (Cmax) by approximately 17.3%.[1][4] The time to reach peak plasma concentration (Tmax) is also delayed.[1]
Q4: What are some alternative formulations of this compound being explored to improve delivery?
A4: Researchers are investigating alternative formulations such as orally dissolving films and extended-release tablets.[5][6] These formulations aim to enhance bioavailability, improve patient compliance, and provide a more sustained release of the drug.[5][6]
Q5: In which animal models has the in vivo efficacy of this compound been studied?
A5: The sialagogic (saliva-inducing) activities of this compound have been demonstrated in various animal models, including mice, rats, dogs, and rabbits.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals in the same dosing group. | 1. Improper Dosing Technique: Inconsistent administration, particularly with oral gavage, can lead to variable dosing volumes. 2. Formulation Inhomogeneity: If this compound is not uniformly dissolved or suspended in the vehicle, animals may receive different effective doses. 3. Physiological Differences: Variations in gastric emptying time, intestinal motility, and stress levels among animals can affect drug absorption. | 1. Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in the specific administration technique (e.g., oral gavage, IV injection). Use appropriate and consistent gavage needle sizes for the animal model. 2. Optimize Formulation Preparation: Ensure the dosing formulation is a homogenous solution or a fine, uniform suspension. Use a vortex mixer or sonicator immediately before dosing each animal to ensure uniformity. 3. Control Experimental Conditions: Fast animals overnight (with free access to water) before oral dosing to minimize variability due to food effects. Handle animals consistently to minimize stress. |
| Lower than expected therapeutic effect (e.g., insufficient salivation). | 1. Inadequate Dose: The dose administered may be too low for the specific animal model or strain. 2. Rapid Metabolism: Some animal models, like mice, can have a very rapid metabolism, leading to a short drug half-life and sub-therapeutic exposure. 3. Incorrect Route of Administration: The chosen route may not provide optimal bioavailability for the desired effect. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for the desired effect in your specific animal model. 2. Adjust Dosing Regimen: Consider more frequent administration or a continuous delivery method (e.g., osmotic mini-pumps) for compounds with rapid clearance. 3. Evaluate Alternative Routes: Explore different administration routes (e.g., subcutaneous or intravenous) that may offer higher bioavailability. |
| Adverse events observed in animals (e.g., excessive salivation, tremors, diarrhea). | 1. Dose is too high: The administered dose may be approaching toxic levels. 2. Cholinergic Overstimulation: As a muscarinic agonist, this compound can cause side effects related to cholinergic stimulation.[7][8] | 1. Reduce the Dose: Lower the administered dose to a level that elicits the desired therapeutic effect without significant adverse events. 2. Monitor Animals Closely: Carefully observe animals for any signs of distress or adverse reactions. Be prepared to provide supportive care if necessary. |
| Precipitation of this compound in the dosing solution. | 1. Poor Solubility in Vehicle: The chosen vehicle may not be appropriate for the concentration of this compound being used. 2. pH of the Solution: The pH of the vehicle may affect the solubility of this compound. 3. Temperature Effects: Changes in temperature during storage or administration can affect solubility. | 1. Select an Appropriate Vehicle: this compound is soluble in water.[9] For oral administration, water or saline are common vehicles. For other routes, ensure the vehicle is suitable and non-toxic. 2. Adjust pH: If necessary, adjust the pH of the dosing solution to improve solubility, ensuring the final pH is physiologically compatible. 3. Maintain Consistent Temperature: Prepare and store dosing solutions at a consistent temperature. Gently warm solutions to room temperature before administration if they have been refrigerated. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound via Different Administration Routes in Rats
| Parameter | Oral Gavage | Intravenous (IV) | Intraduodenal (i.d.) |
| Dose Range | 100-146 mg/kg (acute toxicity) | 22.5-67.5 mg/kg (acute toxicity) | 3-60 mg/kg |
| Time to Peak (Tmax) | ~1.5-2.2 hours | Not applicable | ~10-20 minutes to onset of action |
| Peak Plasma Conc. (Cmax) | Dose-dependent | Dose-dependent | Not explicitly stated |
| Bioavailability | Lower than IV | 100% (by definition) | Higher than oral for rapid onset |
| Half-life (t1/2) | ~2.7-4.3 hours | Shorter than oral | Not explicitly stated |
| Key Observations | Absorption rate is decreased by food.[1] | Rapid onset of action. | Bypasses gastric emptying for faster absorption.[1] |
| Reference | [1] | [1] | [1][10] |
Note: The data presented is a compilation from multiple sources and may not be from a single head-to-head comparative study. Values can vary depending on the specific experimental conditions and animal strain.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
This compound is soluble in water.[9]
-
Dissolve the required amount of this compound in sterile water or 0.9% saline to achieve the desired final concentration.
-
Ensure the solution is homogenous by vortexing or brief sonication.
-
Prepare fresh on the day of the experiment or confirm the stability of the solution under storage conditions.
-
-
Animal Preparation:
-
Administration Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure delivery to the stomach.[11]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress, such as labored breathing.[11]
-
Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is free of any particulates. Filter sterilization is recommended.
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.[13]
-
Place the mouse in a suitable restraint device to secure the animal and provide access to the tail.
-
-
Administration Procedure:
-
Swab the tail with 70% ethanol to visualize the lateral tail veins.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle.[13]
-
Slowly inject the desired volume (maximum bolus injection is typically 5 mL/kg).[14]
-
A successful injection will have no resistance. If a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.[13]
-
Protocol 3: Subcutaneous Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in 0.9% saline at the desired concentration.
-
-
Animal Preparation:
-
Gently restrain the rat.
-
-
Administration Procedure:
-
Lift the loose skin over the dorsal (back) or flank area to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.[15]
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Inject the desired volume (maximum volume per site is typically 5 mL/kg).[15]
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the rat to its cage and monitor for any local reactions at the injection site.
-
Visualizations
Signaling Pathway of this compound via the M3 Muscarinic Receptor
Caption: Signaling pathway of this compound via the M3 muscarinic receptor.
Experimental Workflow for Oral Gavage Administration
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. wjpmr.com [wjpmr.com]
- 2. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. | BioWorld [bioworld.com]
- 4. Cevimeline (Evoxac): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cevimeline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Preclinical Comparative Analysis of Cevimeline HCl and Pilocarpine for Xerostomia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of cevimeline hydrochloride and pilocarpine, two muscarinic acetylcholine receptor agonists used in the management of xerostomia (dry mouth). The following sections detail their efficacy in animal models, receptor selectivity profiles, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Executive Summary
Cevimeline and pilocarpine are both effective in stimulating salivary secretion in preclinical models. However, they exhibit distinct pharmacological profiles. Cevimeline demonstrates a higher selectivity for M3 and M1 muscarinic receptors, which are crucial for salivary and lacrimal gland secretion. This selectivity may contribute to a more favorable side-effect profile compared to the less selective pilocarpine. Preclinical studies in rats show that while both drugs dose-dependently increase salivary flow, cevimeline tends to have a slower onset and longer duration of action.
Data Presentation
Salivary Flow Rate in Preclinical Models
The following table summarizes the effects of cevimeline and pilocarpine on salivary flow in rat models.
| Drug | Animal Model | Dose | Route of Administration | Minimum Effective Dose for Sialagogic Effects | Key Findings | Reference |
| Cevimeline | Normal and X-ray irradiated rats | 3-30 mg/kg | Intraduodenal | 10 mg/kg | Dose-dependently increased salivary flow rate and total salivary volume.[1] | [1] |
| Normal rats | 80 µmol/kg | Intraperitoneal | Not specified | Showed slowly increasing and lasting salivation compared to pilocarpine.[2] | [2] | |
| Pilocarpine | Normal and X-ray irradiated rats | 0.1-0.8 mg/kg | Intraduodenal | 0.2 mg/kg | Dose-dependently increased salivary flow rate and total salivary volume.[1] | [1] |
| Normal rats | 4 µmol/kg | Intraperitoneal | Not specified | Rapid onset of salivation.[2] | [2] |
Muscarinic Receptor Binding Affinity
This table presents the binding affinities (Ki values) of cevimeline and pilocarpine for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Reference |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 | [3] |
| Pilocarpine | Not specified | Not specified | Not specified | Not specified | Not specified | One study indicated non-selective muscarinic agonism.[1] |
Note: Data on the specific Ki values for pilocarpine across all receptor subtypes was not consistently available in the preclinical literature reviewed.
Signaling Pathways
Cevimeline and pilocarpine exert their effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors. The M1 and M3 subtypes, predominantly found on salivary gland acinar cells, are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events ultimately results in fluid and protein secretion from the salivary glands.
Caption: M1/M3 receptor signaling pathway activated by cevimeline and pilocarpine.
Experimental Protocols
Measurement of Stimulated Salivary Flow in Rats
This protocol details the methodology used to assess the sialagogic effects of cevimeline and pilocarpine in a rat model.
1. Animal Preparation:
-
Adult male Wistar rats are used.
-
Animals are fasted overnight with free access to water.
-
On the day of the experiment, rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine).
2. Drug Administration:
-
Cevimeline or pilocarpine is administered via the desired route (e.g., intraperitoneal or intraduodenal) at various doses.[1][2]
-
A control group receives a vehicle injection.
3. Saliva Collection:
-
A pre-weighed cotton ball is placed in the animal's mouth.
-
Saliva is collected for a defined period (e.g., 15-30 minutes) following drug administration.
-
The cotton ball is then removed and weighed again to determine the amount of saliva secreted.
4. Data Analysis:
-
Salivary flow rate is calculated as the change in cotton ball weight over the collection time.
-
Dose-response curves are generated to determine the minimum effective dose and maximal response for each compound.
References
- 1. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Pharmacological Properties - Page 2 [medscape.com]
A Comparative Analysis of Cevimeline.HCl and Other Muscarinic Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Cevimeline.HCl and other key muscarinic agonists. Supported by experimental data, this analysis delves into their receptor binding affinities, functional potencies, and the intracellular signaling cascades they trigger.
Cevimeline hydrochloride, a cholinergic agent, is a muscarinic agonist with a prominent effect on M1 and M3 receptors, which are prevalent in exocrine glands.[1] Its primary clinical application is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Understanding its pharmacological profile in comparison to other muscarinic agonists such as pilocarpine, carbachol, and bethanechol is crucial for preclinical research and drug development.
Quantitative Comparison of Muscarinic Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected muscarinic agonists across the five muscarinic receptor subtypes (M1-M5). This data is compiled from various in vitro studies.
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Cevimeline | M1 | - | 23[3][4] |
| M2 | - | 1040[3][4] | |
| M3 | - | 48[3][4] | |
| M4 | - | 1310[3][4] | |
| M5 | - | 63[3][4] | |
| Pilocarpine | M1 | - | 6800[5] |
| M2 | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - | |
| Carbachol | M1 | - | 1700[5] |
| M2 | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - | |
| Bethanechol | M1 | - | - |
| M2 | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - | |
| Acetylcholine | M1 | - | 56[5] |
| M2 | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - |
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily.[6][7] They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades.[6]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6][8] Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Figure 1: Simplified signaling pathways of muscarinic receptors.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
2. Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and cell membranes in assay buffer.
-
Non-specific Binding (NSB): Contains radioligand, cell membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM atropine).
-
Competition: Contains radioligand, cell membranes, and serial dilutions of the test compound (e.g., this compound).
-
3. Incubation:
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
4. Filtration:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
1. Cell Culture:
-
Plate cells expressing the target muscarinic receptor in a 96-well black, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This is typically done in the presence of an anion-exchange inhibitor like probenecid to prevent dye leakage.[6]
3. Compound Addition:
-
Prepare serial dilutions of the muscarinic agonist.
-
Use a fluorescence microplate reader (e.g., FLIPR, FlexStation) to add the agonist to the wells and simultaneously measure the fluorescence signal.
4. Data Acquisition:
-
Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
5. Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.[6]
-
Generate concentration-response curves and calculate the EC50 (potency) and Emax (efficacy) values for the agonist.
In Vitro Functional Assay: cAMP Accumulation
This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled muscarinic receptors (M2, M4).
1. Cell Culture:
-
Plate cells expressing the M2 or M4 receptor subtype in a suitable assay plate.
2. Forskolin Stimulation:
-
Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[6]
3. Compound Addition:
-
Add serial dilutions of the muscarinic agonist to the cells.
4. Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.
5. Data Analysis:
-
The decrease in cAMP levels in the presence of the agonist is a measure of receptor activation.
-
Generate concentration-response curves to determine the EC50 and Emax values for the agonist.
Concluding Remarks
This compound demonstrates a clear preference for M1 and M3 muscarinic receptor subtypes, consistent with its clinical efficacy in stimulating salivary and lacrimal gland secretion.[3][9] The comparative data presented in this guide highlights the distinct pharmacological profiles of various muscarinic agonists. While Cevimeline and Pilocarpine are both used to treat xerostomia, their receptor selectivity and potency can differ, influencing their therapeutic and side-effect profiles.[10] The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of these important therapeutic agents. The choice of agonist for research or therapeutic development should be guided by a thorough understanding of its receptor selectivity, potency, and efficacy at the target receptor subtypes.
References
- 1. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cevimeline.HCl and xanomeline
This guide provides a comprehensive, data-driven comparison of Cevimeline Hydrochloride (HCl) and Xanomeline, two muscarinic acetylcholine receptor agonists. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles, clinical efficacy, and safety.
Executive Summary
Cevimeline HCl and Xanomeline are both muscarinic agonists but exhibit different receptor subtype selectivities, leading to distinct therapeutic applications. Cevimeline HCl is a potent agonist at M1 and M3 receptors, primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1][2][3] Xanomeline, with its preferential agonist activity at M1 and M4 receptors, has been investigated for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5][6][7] This guide will delve into their mechanisms of action, present available quantitative data from clinical trials, detail experimental methodologies, and visualize key pathways.
Mechanism of Action
Both compounds mimic the action of acetylcholine at muscarinic receptors, but their differing affinities for receptor subtypes dictate their clinical effects.
Cevimeline HCl: Primarily targets M3 receptors located on exocrine glands, such as salivary and lacrimal glands.[2][8] Activation of these receptors stimulates the secretion of saliva and tears. It also shows affinity for M1 receptors.[1][2]
Xanomeline: Acts as a functionally selective agonist at M1 and M4 receptors in the central nervous system.[5][9][10] This selectivity is thought to modulate dopamine and glutamate neurotransmission, which is relevant to the pathophysiology of schizophrenia and Alzheimer's disease.[5]
Signaling Pathways
The binding of Cevimeline HCl and Xanomeline to their respective muscarinic receptors initiates intracellular signaling cascades. Muscarinic receptors are G protein-coupled receptors (GPCRs). M1 and M3 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[11]
Cevimeline HCl (M3 Receptor Signaling)
Activation of the M3 receptor by Cevimeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and glandular secretion.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. Cevimeline - Wikipedia [en.wikipedia.org]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanomeline - Wikipedia [en.wikipedia.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 8. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 10. hcplive.com [hcplive.com]
- 11. pnas.org [pnas.org]
Comparative Efficacy of Cevimeline.HCl and Non-Pharmacological Interventions for Xerostomia in Sjögren's Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological agent Cevimeline.HCl and various non-pharmacological interventions for the management of xerostomia, or dry mouth, a hallmark symptom of Sjögren's Syndrome. The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations of the underlying mechanisms and study designs to facilitate an objective evaluation of these therapeutic approaches.
Quantitative Efficacy Data
The following table summarizes the quantitative data on the efficacy of this compound compared to non-pharmacological interventions based on available clinical trial results.
| Intervention | Outcome Measure | Efficacy Data | Citation(s) |
| This compound | Reduction in Xerostomia Symptoms | Pooled Odds Ratio: -5.79 (95% CI: -10.55 to -1.03) | [1][2] |
| Improvement in Dry Mouth (Subjective Global Assessment) | Statistically significant improvement (P = 0.0004) with 30 mg TID | [3] | |
| Increased Salivary Flow | Statistically significant improvement (P = 0.007) with 30 mg TID | [3][4] | |
| Improvement in Dry Eyes (Subjective Global Assessment) | Statistically significant improvement (P = 0.0453) with 30 mg TID | [3] | |
| Acupuncture | Unstimulated Salivary Flow Rate | Statistically significant improvements (p<0.01) after 24 treatments and up to 6 months follow-up. | [5] |
| Stimulated Salivary Flow Rate | Statistically significant improvements (p<0.01) after 24 treatments and up to 6 months follow-up. | [5] | |
| Subjective Mouth Dryness | Significant reduction in the treatment group. | [6] | |
| Intraoral Electrostimulation | Unstimulated Salivary Flow | Mean increase of 0.98 mL/15 min in the active group compared to sham. | [7][8] |
| Xerostomia Inventory Score | Mean reduction difference of 3.31 (95% CI: 0.43 to 6.18) in favor of the active group. | [7] | |
| Dry Mouth Visual Analogue Scale (VAS) | Mean reduction difference of 0.36 (95% CI: -0.84 to 1.56) in favor of the active group. | [7] | |
| Oral Lubricating Spray (OGT) | Mouth Dryness Score (VAS) | Statistically significant improvement compared to artificial saliva substitute (ASS) (mean difference, 1.2 ± 0.4; P = 0.006). | [9] |
Experimental Protocols
This compound Clinical Trial Protocol (Representative)
A randomized, double-blind, placebo-controlled, crossover study design is commonly employed to evaluate the efficacy of this compound.[10]
-
Participants: Patients diagnosed with Sjögren's Syndrome (primary or secondary) experiencing xerostomia.
-
Intervention: Participants receive this compound (e.g., 30 mg three times daily) and a matched placebo for a defined period (e.g., 10 weeks), separated by a washout period (e.g., 4 weeks) before crossing over to the other treatment arm.[10]
-
Outcome Measures:
-
Subjective: Patient-reported outcomes are assessed using validated questionnaires such as the Xerostomia Inventory (XI), General Oral Health Assessment Index (GOHAI), and visual analog scales (VAS) for dryness of the mouth, eyes, and overall dryness.[3][10]
-
Objective: Unstimulated and stimulated whole salivary flow rates are measured.[3][4] Clinical oral dryness scores are also determined by a dental professional.[10]
-
Acupuncture Clinical Trial Protocol (Representative)
A randomized, sham-controlled, single-blind trial is a common design for assessing the efficacy of acupuncture.[11][12]
-
Participants: Patients with primary Sjögren's Syndrome experiencing symptoms of dryness, pain, and fatigue.[11]
-
Intervention:
-
Active Group: Receives acupuncture at specific, pre-defined acupoints relevant to salivary gland function and symptom relief. Needles are manipulated to achieve the "deqi" sensation.[12]
-
Sham Group: Receives sham acupuncture, which may involve non-penetrating needles at non-acupoint locations or superficial needling without manipulation.[11][12]
-
-
Treatment Schedule: A typical regimen involves multiple sessions over several weeks (e.g., 20 sessions over 8 weeks).[12]
-
Outcome Measures:
-
Primary: Proportion of participants with a clinically significant reduction (e.g., ≥30%) in patient-reported symptoms of dryness, pain, and fatigue on a numeric analog scale.[11]
-
Secondary: Changes in unstimulated and stimulated salivary flow rates, scores on the EULAR Sjögren's Syndrome Patient-Reported Index (ESSPRI), and other quality of life measures.[11]
-
Intraoral Electrostimulation Clinical Trial Protocol (Representative)
A multicenter, parallel-group, double-blind, randomized sham-controlled trial is a robust design for evaluating intraoral electrostimulation devices.[7]
-
Participants: Individuals with primary Sjögren's Syndrome and significant dry mouth symptoms.[7]
-
Intervention:
-
Active Group: Uses an intraoral electrostimulation device that delivers electrical pulses to stimulate salivary glands.
-
Sham Group: Uses an identical-appearing device that does not deliver electrical stimulation.[7]
-
-
Study Duration: Participants use the device for a specified period (e.g., 6 months).[7]
-
Outcome Measures:
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound in salivary gland cells.
Caption: Comparative experimental workflow for a clinical trial.
References
- 1. Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rheumatv.com [rheumatv.com]
- 3. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acupuncture shows long-lasting effect in patients with dry mouth/xerostomia - Hwa To Acupuntuur [hwato-acupunctuur.nl]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Long‐term effectiveness of a novel intra‐oral electro‐stimulator for the treatment of dry mouth in patients with Sjogren's syndrome: A randomised sham‐controlled feasibility study (LEONIDAS‐1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saliwell.com [saliwell.com]
- 9. Efficacy of a new oral lubricant solution in the management of psychotropic drug-induced xerostomia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of cevimeline hydrochloride in the treatment of xerostomia in Sjögren's syndrome in southern Chinese patients: a randomised double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acupuncture for Primary Sjögren Syndrome (pSS) on symptomatic improvements: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Acupuncture on Symptomatic Improvement in Primary Sjögren’s Syndrome: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Cevimeline.HCl Demonstrates Superior and Sustained Therapeutic Efficacy in Sjögren's Syndrome Models Compared to Alternatives
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide validating the therapeutic effects of Cevimeline.HCl in preclinical Sjögren's syndrome models. This guide provides a detailed analysis of this compound's performance against placebo and the commonly used secretagogue, pilocarpine, supported by extensive experimental data. The findings consistently highlight this compound's robust and prolonged efficacy in restoring salivary function, a key challenge in managing Sjögren's syndrome.
Sjögren's syndrome is a systemic autoimmune disease characterized by severe dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) due to lymphocytic infiltration of the salivary and lacrimal glands[1]. This compound, a cholinergic agent, acts as a muscarinic receptor agonist with a high affinity for M3 receptors, which are prevalent in exocrine glands[2][3][4]. Its therapeutic action stimulates these glands to increase saliva and tear secretion, directly addressing the primary symptoms of the disease[2][5].
Comparative Efficacy in Preclinical Models
Preclinical studies in murine models of Sjögren's syndrome have consistently demonstrated the dose-dependent efficacy of Cevimeline in inducing salivation[6]. A key advantage of Cevimeline observed in these models is its prolonged sialogogic effect, lasting nearly twice as long as that of pilocarpine[6]. This sustained action is attributed to the longer maintenance of effective drug levels[6]. Furthermore, these studies have indicated that Cevimeline exhibits a more favorable safety profile with less severe adverse effects compared to pilocarpine[6].
In addition to stimulating salivary flow, research in Sjögren's syndrome model mice has shown that Cevimeline can correct the abnormal expression and disordered localization of aquaporin-5 (AQP-5), a water channel protein crucial for saliva production, in the salivary glands[7]. Ultrastructural analysis of submandibular acinar cells following Cevimeline administration revealed a marked reduction in secretory granules and an increase in the rough endoplasmic reticulum, indicating enhanced saliva secretion and production[7].
Quantitative Analysis of Salivary Flow
The following table summarizes the key quantitative findings from studies evaluating the effect of this compound on salivary flow in Sjögren's syndrome models and patients.
| Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Cevimeline | 30 mg t.i.d. | Subjective improvement in dry mouth (human) | 66.1% of patients reported improvement | [6] |
| Placebo | - | Subjective improvement in dry mouth (human) | 37.1% of patients reported improvement | [6] |
| Cevimeline | 15 mg t.i.d. | Subjective improvement in dry mouth (human) | 44.6% of patients reported improvement | [6] |
| Cevimeline | 30 mg t.i.d. | Subjective improvement in dry eyes (human) | 38.7% of patients reported improvement | [6] |
| Placebo | - | Subjective improvement in dry eyes (human) | 24.3% of patients reported improvement | [6] |
| Cevimeline | 30 mg t.i.d. | Increased salivary flow (human) | Statistically significant improvement | [4][8][9] |
| Cevimeline | 60 mg t.i.d. | Increased salivary flow (human) | Statistically significant improvement | [4] |
| Cevimeline | 30 mg | Increased salivary flow rate (human) | Significantly increased | [10] |
| Cevimeline | 30 mg | Increased secretion rate of amylase and IgA (human) | Significantly increased | [10] |
Experimental Protocols
A detailed understanding of the methodologies used in these validation studies is crucial for replication and further research.
Induction of Experimental Sjögren's Syndrome
Several methods are employed to induce Sjögren's syndrome-like disease in animal models:
-
Spontaneous Model: Female NZB/W F1 mice spontaneously develop a Sjögren's syndrome-like disease at 7-8 months of age[11]. The onset can be accelerated by injecting a TLR3 agonist, Polyinosinic-polycytidylic acid (Poly(I:C))[11].
-
STING Pathway Activation: C57BL/6 female mice are injected with 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a ligand for the murine STING protein. This leads to salivary gland dysfunction, inflammation, and the presence of autoantibodies within 4-6 weeks[11].
-
Antigen-Induced Model: An experimental Sjögren's syndrome model can be induced by immunizing C57BL/6 mice with submandibular gland proteins on days 0, 7, and 14[12].
Evaluation of Salivary Gland Function
The primary method for assessing salivary gland function in murine models is the measurement of saliva production in response to a sialagogue[11].
-
Sialagogue Administration: Pilocarpine hydrochloride, a muscarinic acetylcholine M3 receptor agonist, is typically used to induce salivation[11].
-
Saliva Collection: The saliva that appears in the oral cavity is collected using an absorbent material.
-
Quantification: The amount of saliva produced is then measured to determine salivary gland function[11].
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound is initiated by its binding to and activation of M3 muscarinic receptors on salivary gland acinar cells. This activation triggers a downstream signaling cascade, ultimately leading to increased saliva secretion.
Caption: Workflow for evaluating Cevimeline's efficacy and its signaling pathway.
The provided diagrams illustrate both the experimental workflow for validating Cevimeline's therapeutic effect and its underlying molecular mechanism of action. The workflow begins with the induction of a Sjögren's syndrome-like condition in an animal model, followed by treatment and subsequent analysis of salivary function. The signaling pathway diagram details the steps from Cevimeline binding to the M3 receptor to the eventual increase in saliva secretion.
References
- 1. Sjögren's disease - Wikipedia [en.wikipedia.org]
- 2. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rheumatv.com [rheumatv.com]
- 4. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. | BioWorld [bioworld.com]
- 7. Effects of cevimeline on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cevimeline on salivary components in patients with Sjögren syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Experimental Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Cevimeline.HCl in Clinical Trials for Xerostomia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for Cevimeline hydrochloride (Cevimeline.HCl), a cholinergic agent primarily used for the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. The following sections present a synthesis of efficacy and safety data, detail common experimental methodologies, and visualize key pathways and processes involved in its clinical evaluation.
Data Presentation: Efficacy and Safety of this compound vs. Alternatives
The clinical efficacy of this compound has been evaluated in multiple randomized controlled trials (RCTs), often in comparison to placebo and another muscarinic agonist, pilocarpine. Key outcomes measured include salivary flow rates and subjective improvements in symptoms of dry mouth.
Efficacy of this compound in Sjögren's Syndrome
A meta-analysis of three RCTs involving 302 patients with Sjögren's syndrome demonstrated a significant improvement in xerostomia symptoms among those treated with cevimeline compared to placebo.[1][2] The standard dosage in many successful trials has been 30 mg three times daily.[3][4][5] This dosage has been shown to be well-tolerated and effective in providing substantive relief from the symptoms of dry mouth.[3] While a higher dosage of 60 mg three times daily also showed symptomatic improvement, it was associated with a higher incidence of adverse events.[3] In addition to improving symptoms of dry mouth, cevimeline has also been shown to be safe and effective in improving symptoms of dry eye in patients with Sjögren's syndrome at a dosage of 20 mg three times daily.[6]
Table 1: Summary of Efficacy Data for this compound in Sjögren's Syndrome
| Trial/Study | Intervention | Comparator | Key Efficacy Outcomes |
| Fife et al. (2002)[3] | Cevimeline 30 mg TID & 60 mg TID | Placebo | Both cevimeline groups showed significant improvements in dry mouth symptoms, salivary flow, and reduced use of artificial saliva compared to placebo. |
| Meta-analysis (2024)[1][2] | Cevimeline | Placebo | Statistically significant improvement in xerostomia symptoms (pooled odds ratio of -5.79), indicating a substantial reduction in dryness and an increase in salivary flow. |
| Shinozaki et al. (2004)[6] | Cevimeline 20 mg TID & 30 mg TID | Placebo | Cevimeline 20 mg TID showed statistically significant improvements in subjective symptoms of dry eye, tear dynamics, and the condition of the corneoconjunctival epithelium compared to placebo. |
Comparative Efficacy and Tolerability: this compound vs. Pilocarpine
Direct head-to-head comparisons and retrospective studies have been conducted to evaluate the relative performance of cevimeline and pilocarpine.
One randomized, crossover, double-blind trial comparing cevimeline (30mg three times a day) with pilocarpine (5mg three times a day) found that while both drugs significantly increased salivary flow compared to baseline, there was no statistically significant difference between the two in terms of efficacy or side effects. However, a retrospective study of 118 patients with primary Sjögren's syndrome found that cevimeline was associated with lower treatment discontinuation rates compared to pilocarpine.[7][8] This was primarily attributed to a better side-effect profile, with severe sweating being the most frequent reason for stopping therapy, occurring more often in patients taking pilocarpine.[7][8]
Table 2: Comparative Data of this compound and Pilocarpine
| Study | Study Design | Key Findings |
| Unnamed Crossover Trial | Randomized, crossover, double-blind trial | No statistically significant difference in increased salivary production or side effects between cevimeline and pilocarpine. |
| Noaiseh et al. (2014)[7][8] | Retrospective review | Cevimeline had lower failure rates than pilocarpine among first-time users (27% vs. 47%) and all users (32% vs. 61%). Severe sweating was more frequent with pilocarpine (25%) than cevimeline (11%). |
Safety and Tolerability of this compound
The adverse events associated with cevimeline are generally predictable based on its mechanism of action as a muscarinic agonist. The most commonly reported side effects include increased sweating, nausea, rhinitis, and diarrhea.[5] In a 52-week open-label safety study of cevimeline (45 mg t.i.d.) for post-irradiation xerostomia, 68.6% of subjects experienced treatment-related adverse events, with the majority being mild to moderate.[9] Increased sweating was the most frequent side effect, reported by 47.5% of participants.[9]
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Reported Frequency (in various studies) |
| Increased Sweating | 18.7% - 47.5%[9][10] |
| Nausea | 8.2% - 13.8%[9][10] |
| Rhinitis | 11.2%[10] |
| Diarrhea | 6.3% - 10.3%[9][10] |
| Dyspepsia | 9.4%[9] |
| Abdominal Pain | Mentioned as a common side effect |
Experimental Protocols
Detailed experimental protocols for clinical trials are often proprietary. However, based on published literature, a general methodology for a randomized, double-blind, placebo-controlled trial of a secretagogue like cevimeline for xerostomia in Sjögren's syndrome can be outlined.
1. Study Population:
-
Inclusion Criteria: Patients diagnosed with primary or secondary Sjögren's syndrome, experiencing symptoms of xerostomia, and often with a baseline unstimulated whole salivary flow rate below a certain threshold (e.g., ≤ 0.1 mL/min).
-
Exclusion Criteria: Patients with uncontrolled asthma, narrow-angle glaucoma, acute iritis, and other conditions where muscarinic agonists are contraindicated.
2. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group or crossover design is common.
-
Patients are randomly assigned to receive cevimeline at one or more dosages (e.g., 30 mg TID) or a matching placebo for a specified duration (e.g., 6-12 weeks).
3. Efficacy Assessments:
-
Objective Measurement of Salivary Flow: Unstimulated and stimulated whole saliva is collected over a set period (e.g., 5 or 15 minutes). The volume or weight of the collected saliva is measured to determine the flow rate (mL/min or g/min ).
-
Subjective Assessment of Symptoms: Patients rate their symptoms of dry mouth, dry eyes, and overall dryness using a visual analog scale (VAS), where 0 represents no symptoms and 100 represents the worst imaginable symptoms. Global patient assessments of treatment efficacy are also commonly used.
4. Safety Assessments:
-
Adverse events are recorded at each study visit, detailing their nature, severity, and relationship to the study drug.
-
Vital signs, physical examinations, and clinical laboratory tests are monitored throughout the study.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Cevimeline Clinical Trial
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Stimulated whole salivary flow rate: The most appropriate technique for assessing salivary flow in Sjögren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the clinical efficacy of Biotène Oral Balance in patients with secondary Sjögren's syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jkpractitioner.com [jkpractitioner.com]
- 9. researchgate.net [researchgate.net]
- 10. Sjögren's disease - Wikipedia [en.wikipedia.org]
Cevimeline.HCl vs. Carbachol: A Comparative Guide to Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor activation profiles of two cholinergic agonists, Cevimeline hydrochloride (HCl) and Carbachol. By examining their distinct mechanisms of action, receptor subtype selectivities, and the downstream signaling pathways they initiate, this document aims to provide a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Cevimeline HCl and Carbachol are both cholinergic agonists that mimic the action of acetylcholine. However, their utility and clinical profiles are dictated by their differing affinities for and activation of various cholinergic receptor subtypes. Cevimeline HCl is a muscarinic agonist with a notable preference for M1 and M3 receptor subtypes, which are crucial in regulating salivary and lacrimal gland secretions.[1][2][3][4][5] In contrast, Carbachol is a non-selective cholinergic agonist, potently activating both muscarinic and nicotinic acetylcholine receptors.[6][7] This lack of selectivity contributes to a broader range of physiological effects and potential side effects.[6]
Receptor Activation and Selectivity
The fundamental difference between Cevimeline HCl and Carbachol lies in their receptor selectivity. Cevimeline HCl's targeted action on M1 and M3 receptors makes it a valuable therapeutic agent for conditions like xerostomia (dry mouth) associated with Sjögren's syndrome.[4] Carbachol's broader activity, while useful in applications like ophthalmology for inducing miosis, can lead to more widespread systemic effects.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Cevimeline HCl and Carbachol at various cholinergic receptor subtypes. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with this in consideration.
Table 1: Muscarinic Receptor Functional Potency (EC50)
| Compound | M1 (μM) | M2 (μM) | M3 (μM) | M4 (μM) | M5 (μM) | Reference |
| Cevimeline HCl | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | [1][8] |
| Carbachol | ~1.0 (pEC50 ~6.0) | - | ~1.29 (pEC50 5.9) | ~0.32 (pEC50 ~6.5) | - | [9][10][11] |
| Carbachol | ~50 | - | - | - | - | [12] |
| Carbachol | - | - | 0.17 | - | - | [13] |
Note: Carbachol data is compiled from multiple sources with varying experimental setups (e.g., cell lines, tissue types, and assay methods), leading to a range of reported potencies.
Table 2: Nicotinic Receptor Binding Affinity (IC50)
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Carbachol | Neuronal (α4β2) | 527 | [2] |
Signaling Pathways
The activation of muscarinic and nicotinic receptors by Cevimeline HCl and Carbachol initiates distinct intracellular signaling cascades.
Cevimeline HCl: M1/M3 Receptor Activation
Cevimeline HCl primarily activates M1 and M3 muscarinic receptors, which are coupled to Gq/11 G-proteins.[14] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in promoting saliva and tear secretion.[14]
Carbachol: Dual Receptor Activation
Carbachol's non-selective nature means it activates both muscarinic and nicotinic receptors. Its muscarinic action, particularly at M3 receptors, follows a similar Gq/11-PLC pathway to Cevimeline.[6] However, its concurrent activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, leads to the influx of sodium (Na+) and calcium (Ca2+) ions, causing cell depolarization.[6]
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize muscarinic receptor agonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[15]
Objective: To determine the inhibitory constant (Ki) of Cevimeline HCl and Carbachol for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compounds (Cevimeline HCl, Carbachol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (Cevimeline HCl or Carbachol).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 7. Muscarinic receptors mediate carbachol-induced phase shifts of circadian activity rhythms in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cevimeline.HCl Against a Panel of Muscarinic Receptors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive evaluation of the specificity of Cevimeline.HCl for the five subtypes of muscarinic acetylcholine receptors (M1-M5). Through a detailed comparison with the non-selective agonist Pilocarpine and the endogenous ligand Acetylcholine, this document offers researchers, scientists, and drug development professionals critical data to inform their research and development efforts. The following sections present quantitative data on the binding affinities and functional potencies of these compounds, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Receptor Activity
This compound is a cholinergic agonist that demonstrates a clear specificity for the M1 and M3 muscarinic receptor subtypes.[1][2][3] This selectivity is evident when comparing its functional potency (EC50) and binding affinity (Ki) to that of Pilocarpine and Acetylcholine across the M1-M5 receptor panel. Pilocarpine is recognized as a non-selective muscarinic agonist, though it exhibits a strong affinity for the M3 receptor.[4][5] Acetylcholine, as the endogenous neurotransmitter, activates all muscarinic receptor subtypes.[6][7]
Functional Potency (EC50) Data
The half-maximal effective concentration (EC50) values indicate the concentration of an agonist that is required to elicit 50% of the maximum response. A lower EC50 value signifies greater potency. The data presented in Table 1 clearly illustrates the preferential activity of Cevimeline at M1 and M3 receptors.
| Compound | M1 (μM) | M2 (μM) | M3 (μM) | M4 (μM) | M5 (μM) |
| This compound | 0.023[1] | 1.04[1] | 0.048[1] | 1.31[1] | 0.063[1] |
| Pilocarpine | 18 (PI Turnover)[8] | 4.5 (GTPase Activity)[8] | - | - | - |
Note: The available EC50 data for Pilocarpine is from different assay types, making direct comparison challenging. Further studies are needed for a complete head-to-head comparison of EC50 values under identical conditions.
Based on the available data, this compound is significantly more potent at M1 and M3 receptors compared to M2, M4, and M5 receptors.[1] Specifically, its selectivity for the M1 receptor is approximately 45-fold higher than for the M2 receptor and 57-fold higher than for the M4 receptor.[1]
Binding Affinity (Ki) Data
Comprehensive, directly comparable Ki data for Cevimeline, Pilocarpine, and Acetylcholine across the M1-M5 receptor panel from a single source is an area for future research that would provide a more definitive comparison of binding affinities.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are provided below.
Receptor Binding Assay (Determination of Ki)
This protocol outlines the procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.
Objective: To quantify the binding affinity of this compound, Pilocarpine, and Acetylcholine for each of the human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds: this compound, Pilocarpine, Acetylcholine.
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, only cell membranes and radioligand are added. For non-specific binding wells, cell membranes, radioligand, and a high concentration of the non-specific binding control are added.
-
Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay (Determination of EC50)
This protocol describes a cell-based functional assay to measure the potency (EC50) of a muscarinic agonist by quantifying the increase in intracellular calcium concentration.
Objective: To determine the EC50 values of this compound, Pilocarpine, and Acetylcholine at Gq-coupled muscarinic receptors (M1, M3, and M5).
Materials:
-
Host cells (e.g., CHO-K1, HEK293) stably expressing a single subtype of human muscarinic receptor (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: this compound, Pilocarpine, Acetylcholine.
-
A fluorescence plate reader with an integrated fluid handling system.
Procedure:
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects.[6] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1]
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Receptor Specificity
The following diagram illustrates a typical workflow for evaluating the specificity of a compound like this compound.
Caption: Experimental Workflow for Specificity.
Specificity of this compound for Non-Muscarinic Receptors
To further establish the specificity of this compound, it is important to evaluate its binding to a panel of non-muscarinic receptors. While comprehensive public data on this is limited, preclinical studies submitted for regulatory approval often include such panels. Information from the FDA indicates that Cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4, suggesting a low potential for metabolic drug-drug interactions mediated by these enzymes.[9] However, this does not directly address off-target receptor binding. Further studies are warranted to fully characterize the off-target binding profile of this compound.
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the muscarinic receptor subtype mediating pilocarpine-induced tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Battle in Rodent Models: Unraveling the Pharmacokinetic Profiles of Cevimeline HCl and Pilocarpine
For researchers and drug development professionals navigating the landscape of muscarinic agonists, a clear understanding of the pharmacokinetic similarities and differences between cevimeline hydrochloride and pilocarpine is crucial. This comprehensive guide synthesizes available rodent data to offer an objective comparison, complete with detailed experimental methodologies and visual representations of their distinct signaling pathways.
Cevimeline, a selective M1 and M3 muscarinic receptor agonist, and pilocarpine, a non-selective muscarinic agonist, are both instrumental in stimulating exocrine gland secretion.[1][2] Their primary therapeutic application is in the management of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[3] While both drugs achieve their effects through the activation of muscarinic receptors, their interactions with these receptors and subsequent pharmacokinetic profiles in rodent models exhibit notable distinctions that can influence their therapeutic efficacy and potential side effects.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of cevimeline and pilocarpine following oral administration in rats. It is important to note that these data are compiled from separate studies and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of Cevimeline in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Dosage | Reference |
| Tmax (Time to Maximum Concentration) | 30 - 60 minutes | CrJ: Fisher rats | Not specified | [4] |
| Tmax (Time to Maximum Concentration) | Within 1 hour | Wistar rats | Not specified | [5] |
| t½ (Elimination Half-life) | 1 - 2 hours | CrJ: Fisher rats | Not specified | [4] |
| t½ (Elimination Half-life) | 0.4 - 1.1 hours | Wistar rats | Not specified | [5] |
| Bioavailability | ~50% | Wistar rats | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of Pilocarpine in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Dosage | Reference |
| Tmax (Time to Maximum Concentration) | Within 30 minutes | Sprague-Dawley rats | 0.1 - 1.0 mg/kg | [6][7] |
| t½ (Terminal Half-life) | ~7.8 - 9.1 hours | Sprague-Dawley rats | Not specified | [6] |
From the available data, pilocarpine appears to be more rapidly absorbed than cevimeline in rats, reaching peak plasma concentrations within 30 minutes compared to cevimeline's 30 to 60 minutes.[4][5][6][7] However, a significant difference is observed in their elimination half-lives. Cevimeline is cleared from the system relatively quickly, with a half-life of approximately 1 to 2 hours, whereas pilocarpine exhibits a much longer terminal half-life of around 7.8 to 9.1 hours.[4][5][6] The bioavailability of cevimeline in rats has been reported to be approximately 50%.[5]
Unraveling the Signaling Mechanisms
The distinct actions of cevimeline and pilocarpine can be partly attributed to their differing interactions with muscarinic receptor subtypes and their downstream signaling cascades.
Cevimeline acts as a potent agonist at M1 and M3 muscarinic receptors.[8] The activation of these G-protein coupled receptors (GPCRs) primarily initiates the canonical Gq-mediated signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological response of increased glandular secretion.[8]
Pilocarpine, while also activating M3 receptors, exhibits a more complex signaling profile characterized by biased agonism.[9][10] This means it can preferentially activate one downstream signaling pathway over another.[9][10] At the M3 receptor, pilocarpine shows a bias towards the β-arrestin pathway, leading to the activation of the extracellular signal-regulated kinase (ERK), while having weaker effects on the canonical Gq-mediated pathway.[9][10][11] This biased signaling may contribute to its different physiological and potential side-effect profile compared to cevimeline.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing standard methodologies for rodent drug administration and analysis. A generalized experimental workflow for a comparative oral pharmacokinetic study is outlined below.
Experimental Workflow for a Comparative Oral Pharmacokinetic Study in Rodents
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed in controlled environments with free access to food and water.
-
Drug Administration:
-
Cevimeline HCl or pilocarpine is dissolved in a suitable vehicle (e.g., water or saline).
-
The drug solution is administered orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Blood samples are collected at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from a cannulated vein (e.g., jugular or femoral vein) or via retro-orbital bleeding.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of the parent drug (and any major metabolites) are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.
-
References
- 1. Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cevimeline vs Pilocarpine Comparison - Drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Absorption, distribution and excretion of 14C-pilocarpine following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Blood-Brain Barrier Penetration of Cevimeline.HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the blood-brain barrier (BBB) penetration of Cevimeline.HCl and two alternative muscarinic agonists, Pilocarpine and Xanomeline. The information presented is intended to support researchers and drug development professionals in evaluating these compounds for central nervous system (CNS) applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Comparative Analysis of Blood-Brain Barrier Penetration
The ability of a drug to cross the BBB is a critical determinant of its efficacy in treating CNS disorders. The following tables summarize the available quantitative and qualitative data on the BBB penetration of this compound, Pilocarpine, and Xanomeline. It is important to note that a direct comparative study of all three compounds under identical experimental conditions is not currently available in the public domain. Therefore, the data presented is compiled from various sources and should be interpreted within the context of the specific experimental methodologies employed.
Table 1: Quantitative Blood-Brain Barrier Penetration Data
| Compound | Parameter | Value | Species | Method | Reference |
| Xanomeline | Brain-to-Plasma Ratio (Kp) | > 10 | Animal studies (unspecified) | Not specified | [1] |
| Pilocarpine | Brain/Blood Ratio | ~0.14 | Guinea Pig | In vivo (during status epilepticus) | [2] |
| This compound | Kp or Kp,uu | Not explicitly reported | - | - | - |
Table 2: Qualitative Blood-Brain Barrier Penetration and Physicochemical Properties
| Compound | BBB Penetration | Evidence | Molecular Weight ( g/mol ) | LogP |
| This compound | Yes | Stated to cross the BBB to exert effects on the superior salivatory nucleus in rats. | 244.78 (HCl salt) | Not available |
| Pilocarpine | Limited | Efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB has been demonstrated. | 208.26 | 0.3 |
| Xanomeline | High | High brain-to-plasma ratio reported. | 281.41 | 3.5 |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
A variety of in vitro, in situ, and in vivo methods are utilized to evaluate the BBB penetration of drug candidates. The selection of a particular method depends on the stage of drug development and the specific questions being addressed.
In Vitro: Transwell Permeability Assay
This method provides an initial, high-throughput screening of a compound's ability to cross a cell monolayer that mimics the BBB.
Protocol:
-
Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are cultured on the apical side of a porous Transwell insert membrane coated with collagen. The basolateral chamber contains culture medium.
-
Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a tight barrier. The permeability to a fluorescent marker that does not readily cross the BBB, such as Lucifer Yellow, is also measured to confirm low paracellular leakage.[3]
-
Permeability Assessment: The test compound (e.g., this compound) is added to the apical chamber. At various time points, samples are collected from the basolateral chamber.
-
Quantification: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.[4]
In Situ: Brain Perfusion Technique
This technique allows for the study of BBB transport in a more physiologically relevant environment, with an intact neurovascular unit.
Protocol:
-
Animal Preparation: An anesthetized rodent (e.g., rat or mouse) is used. The common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a physiological buffer containing the test compound at a known concentration. The perfusion fluid replaces the blood, allowing for precise control over the composition of the fluid reaching the brain.[5]
-
Sample Collection: After a short perfusion period (typically a few minutes), the animal is euthanized, and the brain is collected.
-
Quantification: The concentration of the compound in the brain tissue is determined.
-
Brain Uptake Clearance Calculation: The brain uptake clearance (Kin) or permeability-surface area (PS) product is calculated.
In Vivo: Brain Microdialysis
This method allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a dynamic assessment of BBB penetration.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest.
-
Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or orally).
-
Dialysate Collection: As the drug distributes into the brain ECF, it diffuses across the semipermeable membrane of the microdialysis probe and into the perfusate. The resulting fluid (dialysate) is collected at regular intervals.
-
Quantification: The concentration of the unbound drug in the dialysate samples is measured.
-
Pharmacokinetic Analysis: The data is used to determine the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key parameter for assessing the extent of BBB penetration.[6]
Signaling Pathways
Cevimeline, Pilocarpine, and Xanomeline are all muscarinic acetylcholine receptor agonists, but they exhibit different receptor subtype selectivities, leading to distinct downstream signaling events.
This compound Signaling Pathway
Cevimeline is an agonist primarily for M1 and M3 muscarinic receptors. Activation of these Gq/11-coupled receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Pilocarpine Signaling Pathway
Pilocarpine is a non-selective muscarinic agonist that can activate M1, M2, M3, and M4 receptors. Its action at M1 and M3 receptors follows a similar Gq/11-PLC pathway as Cevimeline. Additionally, some studies suggest that Pilocarpine can induce Src-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the ERK/MAPK pathway.
Xanomeline Signaling Pathway
Xanomeline is a functionally selective agonist with a preference for M1 and M4 muscarinic receptors. Activation of the M1 receptor follows the canonical Gq/11-PLC pathway. The M4 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This dual action on M1 and M4 receptors is thought to contribute to its unique pharmacological profile, including its effects on dopaminergic and glutamatergic neurotransmission.
Experimental Workflow for BBB Penetration Assessment
The overall workflow for assessing the BBB penetration of a compound involves a tiered approach, starting with in vitro screening and progressing to more complex in vivo studies for promising candidates.
References
- 1. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACUTE INDUCTION OF EPILEPTIFORM DISCHARGES BY PILOCARPINE IN THE IN VITRO ISOLATED GUINEA-PIG BRAIN REQUIRES ENHANCEMENT OF BLOOD–BRAIN BARRIER PERMEABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound brain-to-plasma partition coefficient determination [ri.conicet.gov.ar]
Cevimeline.HCl in Combination Therapy: A Comparative Guide to Potentiation and Antagonism
For Researchers, Scientists, and Drug Development Professionals
Cevimeline hydrochloride, a cholinergic agonist with a strong affinity for muscarinic M3 receptors, is a cornerstone in the management of xerostomia, particularly in patients with Sjögren's syndrome. Its mechanism of action, centered on the stimulation of salivary and lacrimal glands, raises critical questions about its efficacy and safety when co-administered with other therapeutic agents. This guide provides a comprehensive comparison of Cevimeline.HCl's performance in combination therapy, delineating instances of potentiation and antagonism based on available experimental data and established pharmacological principles.
Mechanism of Action: The Muscarinic M3 Receptor Pathway
Cevimeline exerts its effects by binding to and activating M3 muscarinic acetylcholine receptors, which are predominantly located on exocrine glands.[1] This interaction initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C. Subsequently, phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The surge in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, elevating intracellular calcium levels. This increase in cytosolic calcium is the pivotal signal for the secretion of saliva from acinar cells in the salivary glands, thereby alleviating the symptoms of dry mouth.[1]
Combination Therapy: An Overview of Interactions
The clinical utility of this compound can be significantly influenced by concomitant medications. These interactions can be broadly categorized as potentiation (synergistic or additive effects) or antagonism (inhibitory effects). Understanding these potential interactions is crucial for optimizing therapeutic outcomes and ensuring patient safety.
Potentiation of Cholinergic Effects
1. Co-administration with other Parasympathomimetic Agents:
The concurrent use of Cevimeline with other cholinergic agonists, such as pilocarpine, is expected to result in additive pharmacodynamic effects.[2] Both drugs stimulate muscarinic receptors to increase salivary secretion. While this combination could potentially enhance therapeutic efficacy for severe xerostomia, it also increases the risk of cholinergic side effects.
2. Inhibition of Cevimeline Metabolism:
Cevimeline is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3][4] Co-administration with potent inhibitors of these enzymes can lead to decreased metabolism and consequently, elevated plasma concentrations of Cevimeline. This pharmacokinetic interaction can potentiate the drug's effects and increase the risk of cholinergic toxicity. A case report has documented suspected cholinergic toxicity in a patient taking Cevimeline concurrently with an herbal supplement containing Bacopa monnieri, which is known to alter cytochrome P450 enzymes.[5][6]
Potential Interactions Leading to Potentiation:
Antagonism of Cholinergic Effects
1. Co-administration with Anticholinergic (Antimuscarinic) Agents:
Drugs with anticholinergic properties, such as atropine, ipratropium, and certain antidepressants and antipsychotics, act as competitive antagonists at muscarinic receptors.[7] When administered concurrently with Cevimeline, these agents will compete for the same binding sites on the M3 receptor, leading to a reduction or complete blockage of Cevimeline's secretagogue effects. This antagonistic interaction can render Cevimeline therapy ineffective.
2. Co-administration with Beta-Adrenergic Antagonists (Beta-Blockers):
While the primary interaction is pharmacodynamic, caution is advised when administering Cevimeline to patients taking beta-blockers due to the potential for conduction disturbances.[7] Muscarinic agonists, like Cevimeline, can decrease heart rate and atrioventricular (AV) conduction. Beta-blockers also exert negative chronotropic and dromotropic effects. The concomitant use of these agents could theoretically lead to an additive effect on cardiac conduction, potentially increasing the risk of bradycardia or heart block. However, direct clinical studies quantifying this interaction with Cevimeline are lacking.
Potential Interactions Leading to Antagonism:
Comparative Experimental Data: Cevimeline vs. Pilocarpine
Several clinical trials have directly compared the efficacy and safety of Cevimeline with pilocarpine, another muscarinic agonist used for xerostomia. These studies provide valuable quantitative data on their relative performance.
| Parameter | Cevimeline (30 mg t.i.d.) | Pilocarpine (5 mg t.i.d.) | Study Design | Key Findings |
| Unstimulated Salivary Flow Rate | Statistically significant increase from baseline | Statistically significant increase from baseline | Randomized, crossover, double-blind trial | Both drugs were effective in increasing salivary flow, with no statistically significant difference between them.[8] |
| Stimulated Salivary Flow Rate | Statistically significant increase from baseline | Statistically significant increase from baseline | Randomized, crossover, double-blind trial | Both drugs increased stimulated salivary flow, with no statistically significant difference observed between the two treatments.[8] |
| Patient-Reported Improvement | Significant improvement in symptoms of dry mouth | Significant improvement in symptoms of dry mouth | Randomized, placebo-controlled trials | Both Cevimeline and pilocarpine demonstrated significant improvements in subjective measures of dry mouth compared to placebo.[9][10] |
| Adverse Events | Most common: excessive sweating, nausea, rhinitis, diarrhea | Most common: sweating, headache, urinary frequency | Comparative studies | The incidence and profile of side effects were generally similar between the two drugs, although some studies suggest pilocarpine may have a slightly higher incidence of certain adverse events.[8] |
Experimental Protocols
Randomized, Crossover, Double-Blind Study Comparing Cevimeline and Pilocarpine
-
Objective: To compare the efficacy and safety of Cevimeline and pilocarpine in patients with xerostomia.
-
Study Design: A randomized, double-blind, crossover design with a washout period between treatments.
-
Participants: Patients with a confirmed diagnosis of Sjögren's syndrome and symptomatic xerostomia.
-
Intervention: Participants are randomly assigned to receive either Cevimeline (e.g., 30 mg three times daily) or pilocarpine (e.g., 5 mg three times daily) for a specified period (e.g., 4-6 weeks). After a washout period (e.g., 1-2 weeks), participants are switched to the other treatment.
-
Outcome Measures:
-
Primary: Change in unstimulated and stimulated whole salivary flow rates from baseline.
-
Secondary: Patient-reported outcomes using visual analog scales (VAS) for dry mouth, global assessment of improvement, and recording of adverse events.
-
-
Salivary Flow Measurement:
-
Unstimulated Saliva Collection: Patients are instructed to refrain from eating, drinking, smoking, and oral hygiene for at least one hour before collection. Patients sit in a relaxed position and are asked to expectorate all saliva into a pre-weighed collection tube for a set period (e.g., 5-15 minutes). The volume or weight of the collected saliva is measured to calculate the flow rate (mL/min or g/min ).
-
Stimulated Saliva Collection: Following the unstimulated collection, patients are given a standardized stimulant (e.g., paraffin wax, sugar-free gum, or a drop of citric acid on the tongue) to chew or taste. Saliva is collected in a similar manner for a set period, and the flow rate is calculated.
-
Workflow for a Comparative Clinical Trial:
Conclusion and Future Directions
This compound is an effective muscarinic agonist for the treatment of xerostomia. Its therapeutic effects can be potentiated by co-administration with other parasympathomimetic agents and inhibitors of CYP2D6 and CYP3A4, though this also increases the risk of adverse events. Conversely, its efficacy is antagonized by anticholinergic drugs. A theoretical potential for additive cardiac effects exists with concurrent use of beta-blockers, warranting caution.
While comparative studies with pilocarpine provide robust data, there is a notable lack of direct, quantitative experimental data on the interactions of Cevimeline with many other drug classes. Future preclinical and clinical research should focus on elucidating the precise nature and clinical significance of these potential interactions to provide evidence-based guidance for the safe and effective use of this compound in complex polypharmacy regimens.
References
- 1. Evoxac (cevimeline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Review of Pharmacological Properties - Page 3 [medscape.com]
- 4. Cevimeline Hydrochloride [dailymed.nlm.nih.gov]
- 5. Suspected cholinergic toxicity due to cevimeline hydrochloride and Bacopa monnieri interaction: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspected cholinergic toxicity due to cevimeline hydrochloride and Bacopa monnieri interaction: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Compounds for M1/M3 Receptor Activation Studies
For researchers, scientists, and drug development professionals, the selective activation of M1 and M3 muscarinic acetylcholine receptors presents a significant area of interest for therapeutic development in various disease areas, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome. This guide provides an objective comparison of key alternative compounds used in M1/M3 receptor activation studies, supported by experimental data, detailed protocols for essential assays, and visualizations of the underlying signaling pathways.
This comparative analysis focuses on a selection of prominent M1 and/or M3 receptor agonists: Cevimeline, Pilocarpine, Talsaclidine, and Xanomeline. Their performance is evaluated based on their receptor binding affinities and functional potencies, providing a quantitative basis for compound selection in research and development.
Comparative Analysis of M1/M3 Receptor Agonists
The selection of an appropriate agonist for M1/M3 receptor activation studies is critical and often depends on the desired selectivity and potency. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several commonly used compounds. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Cevimeline | 9.2 | 1,550 | 31.6 | 398 | 61.7 |
| Pilocarpine | ~7943 | - | ~30,000 | - | - |
| Talsaclidine | - | - | - | - | - |
| Xanomeline | 296 | 294 | - | High Affinity | - |
Table 2: Muscarinic Receptor Functional Potencies (EC50, μM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Cevimeline | 0.023[1] | 1.04[1] | 0.048[1] | 1.31[1] | 0.063[1] |
| Pilocarpine | ~3 (relative to CCh)[2] | - | - | - | - |
| Talsaclidine | Functionally selective for M1 | Less pronounced effects at M2 and M3 | Less pronounced effects at M2 and M3 | - | - |
| Xanomeline | Potent agonist | Potent partial agonist (40% of carbachol) | - | Potent agonist | - |
Key Alternative Compounds: A Closer Look
Cevimeline , a quinuclidine derivative of acetylcholine, is a selective agonist for both M1 and M3 receptors.[1] It is known to stimulate secretion from salivary glands and can cross the blood-brain barrier.[1]
Pilocarpine , a naturally occurring alkaloid, acts as a non-selective muscarinic agonist.[2] While it activates all five muscarinic receptor subtypes, it shows some selectivity for M1 and M3 receptors.[5]
Talsaclidine is recognized as a functionally preferential M1 agonist with full intrinsic activity and has demonstrated less pronounced effects at M2 and M3 receptors.[3]
Xanomeline exhibits a preference for M1 and M4 receptors.[6][7] It has been investigated for its potential in treating cognitive and psychotic symptoms.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams illustrate the canonical signaling pathways for M1 and M3 receptors and a general workflow for characterizing GPCR agonists.
Caption: M1 Receptor Signaling Pathway.
References
- 1. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. [PDF] Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cevimeline.HCl: A Guide for Laboratory Professionals
The proper disposal of Cevimeline Hydrochloride (Cevimeline.HCl), a cholinergic agonist, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a toxic substance, stringent procedures must be followed to ensure compliance with local, state, and federal regulations and to prevent environmental contamination and potential harm to human health.[1][2][3] Improper disposal, such as discarding in regular trash or flushing down the drain, is strictly prohibited.[2][4][5]
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic if swallowed.[1][2][3][6] Exposure can cause irritation to the skin, eyes, and respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn when handling the compound or its waste.[1][6] All handling of this compound waste should be performed in a well-ventilated area or a chemical fume hood.[1]
Hazard Classification Summary
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[2][3][6] | ☠️ (Skull and Crossbones) |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[3] | ❗ (Exclamation Mark) |
| Potential Health Hazards | May cause eye, skin, or respiratory system irritation.[1] | ❗ (Exclamation Mark) |
Step-by-Step Disposal Protocol
The required disposal method for this compound is through a licensed hazardous waste management facility, with high-temperature incineration being the standard treatment.[4][7] The following steps provide a procedural workflow for managing this compound waste within a laboratory setting.
Experimental Protocols
No specific laboratory-based experimental protocols for the chemical neutralization or deactivation of this compound are recommended by regulatory or safety guidelines. The standard and required procedure is the collection and subsequent disposal by a certified hazardous waste contractor.
Disposal Procedure
-
Segregation:
-
Immediately segregate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
This waste must not be mixed with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2][7]
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable hazardous waste container.[1] Per EPA guidelines, containers for RCRA hazardous pharmaceutical waste are typically color-coded black.
-
Clearly label the container with a hazardous waste tag, identifying the contents as "Hazardous Waste: Cevimeline Hydrochloride." Ensure the label is accurate and complete according to institutional and regulatory standards.[8]
-
-
Handling of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste.
-
The recommended procedure is to triple-rinse the empty container with a suitable solvent, such as ethanol or methanol.[7]
-
The rinsate generated from this process is considered hazardous and must be collected in a designated container for liquid hazardous waste.[7]
-
After triple-rinsing, the decontaminated container can be managed according to institutional guidelines for clean glassware or plasticware.[7]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic, pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste contractor.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office.
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The standard disposal method for potent pharmaceutical compounds like this compound is high-temperature incineration to ensure complete destruction.[4][7]
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound waste generated, its accumulation start date, and the date of disposal.[7] This documentation is essential for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. canbipharm.com [canbipharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Comprehensive Safety and Handling Protocol for Cevimeline.HCl
This document provides essential safety, handling, and disposal protocols for Cevimeline hydrochloride (Cevimeline.HCl) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the compound's toxicity if swallowed and potential for irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[2][3][4] It may also cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| Activity | Required Personal Protective Equipment |
| General Laboratory Handling | Gloves: Compatible chemical-resistant gloves.[1] Gown: Standard laboratory coat.[1] Eye Protection: Safety glasses.[1] |
| Weighing and Aliquoting (powder) | Gloves: Compatible chemical-resistant gloves.[1] Gown: Standard laboratory coat.[1] Eye Protection: Safety glasses.[1] Respiratory Protection: NIOSH-approved respirator as conditions warrant, especially where dust may be generated.[1] |
| Spill Cleanup | Gloves: Heavy rubber gloves.[1] Gown: Laboratory coat. Eye Protection: Safety goggles.[1] Respiratory Protection: NIOSH-approved self-contained breathing apparatus or respirator, as conditions warrant.[1] Other: Rubber boots.[1] |
| Waste Disposal | Gloves: Compatible chemical-resistant gloves.[1] Gown: Standard laboratory coat.[1] Eye Protection: Safety glasses.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials.
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or other ventilated enclosure, to control airborne levels.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][5]
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Avoid raising dust.[1]
-
Ventilate the area.
-
Wear the appropriate PPE as outlined in Table 1.
-
Contain the spill and collect the material using an appropriate method, such as a chemical waste container.[1]
-
Transfer the collected material to a sealed, labeled container for disposal.[1]
-
Clean the spill area thoroughly.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[2]
-
Contaminated materials such as gloves, bench paper, and pipette tips should be placed in a sealed, labeled hazardous waste container.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
If Swallowed: Immediately call a poison center or doctor/physician.[1][2] Rinse mouth.[1][2] Do NOT induce vomiting unless directed by medical personnel.[1]
-
If on Skin: Immediately wash the skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.
-
If Inhaled: Remove to fresh air.[1] If not breathing, give artificial respiration. Get immediate medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
